4-Cyanophenylhydrazine Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-hydrazinylbenzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-5-6-1-3-7(10-9)4-2-6;/h1-4,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDLLFIRCVPPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583751 | |
| Record name | 4-Hydrazinylbenzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2863-98-1 | |
| Record name | Benzonitrile, 4-hydrazinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2863-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydrazinylbenzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzonitrile, 4-hydrazinyl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Cyanophenylhydrazine Hydrochloride chemical properties
An In-depth Technical Guide to 4-Cyanophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and logical workflows associated with this compound. The information is curated for professionals in research and development who require detailed, reliable data for their work.
Core Chemical and Physical Properties
This compound is a versatile reagent used in various organic syntheses.[1][2][3] It is a key intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs.[3] Notably, it serves as an intermediate in the synthesis of the antidepressant Vilazodone.[4]
The physical and chemical characteristics of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Pale orange to brown powder | [1][2][4] |
| Melting Point | 241-244 °C (decomposes) | [1][2][5] |
| Boiling Point | 325.9 °C at 760 mmHg | [2][4][5] |
| Density | 1.19 g/cm³ | [2][6] |
| Flash Point | 150.9 °C | [2][4][5] |
| Vapor Pressure | 0.000223 mmHg at 25°C | [2][5] |
| Solubility | Soluble in methanol (B129727) and water | [1][2][7][8] |
| Stability | Stable under normal conditions; moisture sensitive | [1][2][9] |
Table 2: Identification and Molecular Data
| Identifier | Value | Source(s) |
| CAS Number | 2863-98-1 | [1][2][5][10] |
| Molecular Formula | C₇H₈ClN₃ | [1][2][10] |
| Linear Formula | NCC₆H₄NHNH₂ · HCl | |
| Molecular Weight | 169.61 g/mol | [1][10] |
| Synonyms | 4-Hydrazinobenzonitrile hydrochloride | [1][2][10] |
| InChI Key | UXDLLFIRCVPPQP-UHFFFAOYSA-N | [1] |
| SMILES | C1(C#N)=CC=C(NN)C=C1.Cl | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. This section outlines the established protocol for the synthesis of this compound and provides insight into its analytical validation.
Synthesis of this compound
The primary route for synthesizing this compound involves a two-step process starting from 4-aminobenzonitrile (B131773): diazotization followed by reduction.[1][11][12]
Materials:
-
4-aminobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Water (H₂O)
-
Diethyl Ether
-
Aqueous Ethanol (B145695)
Procedure:
-
Diazotization: A suspension of 4-aminobenzonitrile (e.g., 50 g, 423 mmol) is prepared in concentrated HCl (e.g., 550 mL). The mixture is cooled to a temperature between -15°C and -5°C.[1][11] An aqueous solution of sodium nitrite (e.g., 31.5 g, 457 mmol in 200 mL of water) is added dropwise while vigorously stirring, ensuring the temperature is maintained below 0°C.[1] This reaction forms the intermediate 4-cyanobenzenediazonium chloride.[12]
-
Reduction: In a separate vessel, a solution of tin(II) chloride dihydrate (e.g., 477 g, 2.1 mol) is prepared in concentrated HCl (e.g., 370 mL) and pre-cooled to 0°C.[1] The freshly prepared and filtered diazonium salt solution is then added portionwise to the cold tin(II) chloride solution, with the temperature kept below -10°C.[11][12] Tin(II) chloride acts as the reducing agent, converting the diazonium salt to the corresponding hydrazine (B178648).[12]
-
Isolation and Purification: The reaction mixture is stirred for an additional 15 minutes. The resulting white precipitate of this compound is collected via filtration.[1][11] The crude product is then washed with diethyl ether and purified by recrystallization from aqueous ethanol to yield the final product with a reported yield of 78-84%.[1][11]
Caption: Synthesis workflow for 4-Cyanophenylhydrazine HCl.
Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of this compound and quantifying potential impurities, such as positional isomers. While specific methods for this exact compound are proprietary, a validated HPLC method for the analogous compound 4-Chlorophenylhydrazine provides a reliable template.[13]
Typical HPLC System Configuration:
-
Column: A reverse-phase column, such as a Waters X-Bridge C18, is effective.[13]
-
Mobile Phase: A gradient or isocratic system involving an acidic aqueous solution and an organic solvent (e.g., 0.1 M HCl and acetonitrile (B52724) or methanol) is commonly used.[12]
-
Detector: UV detector set at a wavelength appropriate for the chromophore (typically around 254 nm).
-
Method Validation: Validation would include assessing linearity, recovery, and specificity to ensure accurate quantification and separation from byproducts.[12]
Caption: Generalized workflow for HPLC purity analysis.
Reactivity and Applications
The chemical behavior of this compound is defined by its two primary functional moieties: the hydrazine group and the cyanophenyl group.
-
Hydrazine Moiety: The terminal nitrogen atom (-NH₂) is a potent nucleophile, making the compound a key reagent in condensation reactions with aldehydes and ketones to form hydrazones.[12] This reactivity is fundamental to its role in the Fischer indole (B1671886) synthesis for creating indole ring structures, which are prevalent in many pharmaceutical agents.[13]
-
Diazonium Salt Chemistry: As seen in its synthesis, the precursor diazonium salt is a versatile intermediate. The hydrazine itself is susceptible to oxidation.[12]
-
Free Base Formation: The hydrochloride salt can be neutralized with a suitable base (e.g., NaOH) to liberate the free base, 4-cyanophenylhydrazine, which can be extracted into an organic solvent for subsequent reactions where the salt form is not desired.[12]
Caption: Logical relationships of 4-Cyanophenylhydrazine HCl.
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting.
-
Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[1][14][15] It causes skin and serious eye irritation and may cause respiratory irritation.[1][14][15]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[14][15][16] Ensure work is conducted in a well-ventilated area or under a fume hood.[7][16]
-
Storage: Store in a cool, dry, dark, and well-ventilated place.[1][16] Keep the container tightly sealed to prevent moisture exposure, as the material is moisture-sensitive.[1][2][16]
-
Incompatibilities: Avoid strong oxidizing agents.[9]
References
- 1. This compound | 2863-98-1 [chemicalbook.com]
- 2. This compound|lookchem [lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. China this compound Manufacturers Suppliers Factory - Good Price [soyoungbio.com]
- 5. This compound [chembk.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. CAS 2863-98-1: Benzonitrile, 4-hydrazinyl-, hydrochloride … [cymitquimica.com]
- 9. fishersci.ca [fishersci.ca]
- 10. scbt.com [scbt.com]
- 11. prepchem.com [prepchem.com]
- 12. This compound | 2863-98-1 | Benchchem [benchchem.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 15. capotchem.cn [capotchem.cn]
- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2863-98-1 Name: this compound [xixisys.com]
A Comprehensive Technical Guide to 4-Cyanophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 2863-98-1
This technical guide provides an in-depth overview of 4-Cyanophenylhydrazine Hydrochloride, a key intermediate in various chemical syntheses. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Chemical and Physical Properties
This compound is a pale orange to brown powder.[1][2] It is a vital building block in the creation of more complex molecules across pharmaceuticals, agrochemicals, and dyestuffs.[3][4] Its chemical structure, featuring a phenylhydrazine (B124118) group attached to a cyanobenzene ring, makes it a reactive and valuable synthon.[4]
| Property | Value | Citations |
| CAS Number | 2863-98-1 | [5][6][7] |
| Molecular Formula | C₇H₈ClN₃ | [1][6] |
| Molecular Weight | 169.61 g/mol | [1][6][8] |
| Appearance | Pale orange to brown powder | [1][2][9] |
| Melting Point | 241-244 °C (decomposes) | [1][2][8] |
| Solubility | Soluble in methanol (B129727) | [1][6][9] |
| ¹H NMR (DMSO-d₆) | δ 10.50 (3H, br s), 9.10 (1H, br s), 7.71 (2H, d), 7.03 (2H, d) | [5] |
| InChI | 1S/C7H7N3.ClH/c8-5-6-1-3-7(10-9)4-2-6;/h1-4,10H,9H2;1H | [8] |
| Canonical SMILES | C1=CC(=CC=C1C#N)NN.Cl | [10] |
Experimental Protocols
Synthesis of this compound
A standard and effective method for the synthesis of this compound involves the diazotization of 4-aminobenzonitrile (B131773) followed by reduction.[9][11]
Materials:
-
4-aminobenzonitrile
-
Concentrated hydrochloric acid
-
Sodium nitrite (B80452)
-
Tin(II) chloride dihydrate
-
Water
-
Diethyl ether
Procedure:
-
Prepare a suspension of 4-aminobenzonitrile (50 g, 423 mmol) in concentrated hydrochloric acid (550 mL).[5][9]
-
Cool the suspension to between -15 °C and 0 °C using an ice-salt bath.[5][9]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (31.5 g, 457 mmol in 200 mL of water) dropwise to the suspension, maintaining the temperature below 0 °C.[5][9]
-
Once the addition is complete, quickly filter the reaction mixture to remove any solids.[5]
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (477 g, 2.1 mol) in concentrated hydrochloric acid (370 mL) and cool it to -20 °C.[5]
-
Add the filtered diazonium salt solution portionwise to the cold tin(II) chloride solution, ensuring the temperature remains below -10 °C.[5]
-
Stir the resulting mixture for an additional 15 minutes at a temperature between -10 °C and 0 °C.[5]
-
Collect the resulting white precipitate by filtration.[5][9]
-
Wash the precipitate with diethyl ether (4 x 250 mL).[5]
-
The crude product can be recrystallized from aqueous ethanol to yield pure this compound.[9]
General Procedure for Hydrazone Synthesis
This compound is a key reagent in the synthesis of hydrazone derivatives, which are significant in medicinal chemistry.[11] The general procedure involves a condensation reaction with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone
-
Ethanol or other suitable solvent
-
Catalytic amount of acid or base (e.g., piperidine) if necessary
Procedure:
-
Dissolve this compound in ethanol.
-
Add the desired aldehyde or ketone to the solution.
-
If required, add a catalytic amount of an acid or base.
-
Reflux the reaction mixture for a specified time (typically 1-4 hours).
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and pour it into an ice-water mixture.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry.
-
The crude product can be purified by recrystallization from an appropriate solvent.
Applications in Drug Development and Potential Signaling Pathways
Derivatives of 4-Cyanophenylhydrazine are of significant interest in drug development. For instance, they are used in the synthesis of dual aromatase-sulfatase inhibitors for hormone-dependent cancers.[11] Furthermore, research into structurally related hydrazine (B178648) compounds suggests a mechanism of action involving the induction of oxidative stress.[11]
This proposed mechanism involves an increase in reactive oxygen species (ROS) within cells, leading to DNA damage and subsequent cell death.[11] The effects of these compounds can often be mitigated by ROS scavengers, confirming the role of oxidative stress.[11] It is also plausible that these derivatives could influence key cellular signaling pathways such as the Akt and MAPK pathways, which are involved in cell survival and apoptosis.[11]
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound and its derivatives. A reverse-phase HPLC method can be developed for purity assessment and quantification.
Example HPLC Conditions (for related compounds):
-
Column: C18 column (e.g., Waters X-Bridge C18)[12]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile).[12]
-
Detection: UV detection at an appropriate wavelength (e.g., 360 nm after derivatization).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness.[12]
Safety Information
This compound is harmful if swallowed, in contact with skin, or if inhaled.[8] It causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[10] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area.
This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always refer to the relevant Safety Data Sheet (SDS) before handling any chemical.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 2863-98-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. prepchem.com [prepchem.com]
- 6. usbio.net [usbio.net]
- 7. scbt.com [scbt.com]
- 8. 4-Cyanophenylhydrazine 97 2863-98-1 [sigmaaldrich.com]
- 9. This compound | 2863-98-1 [chemicalbook.com]
- 10. This compound | C7H8ClN3 | CID 16212962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 2863-98-1 | Benchchem [benchchem.com]
- 12. Bot Verification [rasayanjournal.co.in]
4-Cyanophenylhydrazine Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Cyanophenylhydrazine Hydrochloride, a key reagent in organic synthesis with significant applications in pharmaceutical and chemical research. This document details its physicochemical properties, experimental protocols for its synthesis and key reactions, and its role in the development of bioactive molecules.
Physicochemical Properties
This compound is a pale orange to brown powder.[1] Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 169.61 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₇H₈ClN₃ | [1][3][4][6] |
| CAS Number | 2863-98-1 | [1][2][4][5] |
| Melting Point | 241-244 °C (decomposes) | [1][2][5] |
| Solubility | Soluble in methanol | [1] |
| Appearance | Pale orange to brown powder | [1] |
| Exact Mass | 169.0406750 Da | [3] |
Core Applications in Research and Development
This compound is a versatile intermediate, primarily utilized in the synthesis of more complex organic molecules.[4] Its reactive hydrazine (B178648) group makes it a valuable building block in medicinal chemistry and materials science.[2]
Key applications include:
-
Synthesis of Indole (B1671886) Derivatives: It is a crucial precursor in the Fischer indole synthesis, a fundamental reaction for creating the indole scaffold found in many pharmaceuticals, including antimigraine drugs of the triptan class.[7][8]
-
Formation of Hydrazones: It readily reacts with aldehydes and ketones to form stable hydrazone derivatives.[2] These hydrazones can be important intermediates themselves or the final bioactive compounds.[2]
-
Development of Bioactive Compounds: Derivatives of 4-Cyanophenylhydrazine have been investigated for a range of biological activities, highlighting their potential in drug discovery.[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the diazotization of 4-aminobenzonitrile (B131773) followed by reduction.[1][2][9]
Materials:
-
4-aminobenzonitrile
-
Concentrated hydrochloric acid
-
Sodium nitrite (B80452)
-
Tin(II) chloride dihydrate
-
Water
-
Diethyl ether
Procedure:
-
A suspension of 4-aminobenzonitrile (e.g., 50 g, 423 mmol) in concentrated hydrochloric acid (e.g., 550 mL) is cooled to between -15 °C and 0 °C with stirring.[1][9]
-
A solution of sodium nitrite (e.g., 31.5 g, 457 mmol) in water (e.g., 200 mL) is added dropwise, maintaining the temperature below 0 °C.[1][9]
-
The resulting diazotized solution is then added to a pre-cooled solution of tin(II) chloride dihydrate (e.g., 477 g, 2.1 mol) in concentrated hydrochloric acid (e.g., 370 mL) while keeping the temperature below 0 °C.[1]
-
The reaction mixture is stirred for an additional 15 minutes.[1]
-
The resulting white precipitate is collected by filtration, washed with diethyl ether, and can be recrystallized from aqueous ethanol to yield this compound.[1][9]
Synthesis workflow for this compound.
Fischer Indole Synthesis using this compound
The Fischer indole synthesis is a powerful method for constructing indole rings from phenylhydrazines and carbonyl compounds under acidic conditions.[7][8][10]
General Procedure:
-
Hydrazone Formation: this compound is reacted with an aldehyde or ketone (e.g., in a solvent like acetic acid) to form the corresponding 4-cyanophenylhydrazone.[10] This can often be done in situ.
-
Cyclization: The formed hydrazone is then heated in the presence of an acid catalyst (e.g., zinc chloride, polyphosphoric acid, or a Brønsted acid like HCl) to induce a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the substituted indole.[7][10]
References
- 1. This compound | 2863-98-1 [chemicalbook.com]
- 2. This compound | 2863-98-1 | Benchchem [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. nbinno.com [nbinno.com]
- 5. 4-Cyanophenylhydrazine 97 2863-98-1 [sigmaaldrich.com]
- 6. This compound | C7H8ClN3 | CID 16212962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
A Technical Guide to the Synthesis of 4-Cyanophenylhydrazine Hydrochloride from 4-Aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of 4-cyanophenylhydrazine hydrochloride, a key intermediate in organic synthesis, starting from 4-aminobenzonitrile (B131773). The synthesis is a well-established two-step process involving diazotization followed by reduction.
Overview of Synthesis
The conversion of 4-aminobenzonitrile to this compound is a classic example of aromatic amine transformation. The process begins with the diazotization of the primary amino group on 4-aminobenzonitrile using sodium nitrite (B80452) in an acidic medium at low temperatures to form a transient diazonium salt.[1] This highly reactive intermediate is then immediately reduced, typically using stannous (tin(II)) chloride, to yield the desired hydrazine (B178648) derivative.[1][2] Strict temperature control throughout the reaction is critical to prevent the decomposition of the unstable diazonium salt and minimize side reactions.[1]
Experimental Protocol
The following protocol is a representative procedure for the synthesis.[2][3]
Materials and Reagents:
-
4-Aminobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Diethyl Ether
-
Ethanol
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, suspend 4-aminobenzonitrile (50 g, 423 mmol) in concentrated hydrochloric acid (550 mL).[2][3]
-
Cool the suspension to a temperature between -15°C and -5°C using an appropriate cooling bath.[2][3]
-
Prepare a solution of sodium nitrite (31.5 g, 457 mmol) in water (200 mL).[2][3]
-
Slowly add the sodium nitrite solution dropwise to the stirring suspension of 4-aminobenzonitrile, ensuring the reaction temperature is maintained below 0°C (ideally below -10°C).[2][3]
-
After the addition is complete, the resulting mixture containing the 4-cyanobenzenediazonium chloride intermediate can be quickly filtered to remove any solids.[3]
-
-
Reduction:
-
In a separate vessel, prepare a solution of tin(II) chloride dihydrate (477 g, 2.1 mol) in concentrated hydrochloric acid (370 mL) and pre-cool it to -20°C.[2][3]
-
Add the previously prepared cold diazonium salt solution portionwise to the stirring tin(II) chloride solution.[3] The temperature must be carefully controlled and maintained below -10°C during this addition.[3]
-
A white precipitate of this compound will form.
-
-
Isolation and Purification:
-
Continue stirring the reaction mixture for an additional 15 minutes while maintaining the temperature between -10°C and 0°C.[2][3]
-
Wash the collected solid thoroughly with diethyl ether (e.g., 4 x 250 mL) to remove impurities.[3]
-
The crude product can be further purified by recrystallization from a solvent such as aqueous ethanol.[2][3]
-
Dry the purified product to obtain this compound.
-
Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis.[2][3]
| Parameter | Value | Reference |
| Starting Material | 4-Aminobenzonitrile | [2][3] |
| Molar Mass (Start) | 118.14 g/mol | |
| Mass (Start) | 50 g (423 mmol) | [2][3] |
| Final Product | This compound | [2][3] |
| Molar Mass (Product) | 169.61 g/mol | |
| Yield (Mass) | 56 - 60 g | [2][3] |
| Yield (Percentage) | 78 - 84% | [2][3] |
| Melting Point (°C) | 234 - 237 °C | [2][3] |
| Literature M.P. (°C) | 241 - 244 °C (dec.) | [4][5] |
| Appearance | Pale orange to brown powder | [2][4] |
Synthesis Workflow Diagram
The diagram below illustrates the key steps and reagents in the synthesis of this compound from 4-aminobenzonitrile.
References
Technical Guide: Solubility of 4-Cyanophenylhydrazine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Cyanophenylhydrazine Hydrochloride in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing qualitative and quantitative information and presents detailed, generalized experimental protocols for the determination of solubility. This guide is intended to serve as a foundational resource for laboratory professionals.
Introduction to this compound
This compound is a chemical intermediate with significant applications in the synthesis of pharmaceuticals and other bioactive molecules. Its solubility in various organic solvents is a critical parameter for its use in chemical reactions, purification processes, and formulation development. Understanding its solubility profile allows for the optimization of reaction conditions, improvement of yields, and the development of effective purification strategies.
Solubility Data
A thorough review of scientific literature and chemical databases reveals that quantitative solubility data for this compound is sparse. The available information is summarized in the table below.
| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 50 mg/mL (requires sonication) | - | [1] |
| Methanol | Protic Polar | Data not available | Soluble | [2][3] |
| Ethanol (B145695)/Water Mixture | Protic Polar | Data not available | Soluble (used for recrystallization) | [2] |
| Water | Protic Polar | Data not available | Soluble | [4] |
Note: The hygroscopic nature of DMSO can significantly impact the solubility of the product; it is recommended to use a freshly opened solvent.[1]
Experimental Protocols for Solubility Determination
For researchers seeking to establish precise quantitative solubility data, the following established methodologies are recommended.
General Experimental Workflow for Solubility Determination
The following diagram outlines a typical workflow for determining the solubility of a solid compound like this compound in an organic solvent.
Shake-Flask Method (Gold Standard)
This widely accepted method involves equilibrating an excess of the solid solute with a known volume of the solvent at a constant temperature.
Materials:
-
This compound
-
High-purity organic solvent of choice
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Suitable analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a precise volume of the organic solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-72 hours).
-
After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to permit the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.
-
Quantitatively dilute the filtrate with the same solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the concentration of the diluted filtrate using a validated analytical method (e.g., HPLC-UV by creating a standard curve).
-
Calculate the original concentration in the saturated solution to determine the solubility.
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, various HTS methods can be employed. These often involve smaller scales and automated liquid handling. A common approach is the kinetic solubility assay.
Principle: A concentrated stock solution of the compound (typically in DMSO) is added to the aqueous or organic solvent. The concentration at which precipitation is first observed (often detected by light scattering or nephelometry) is determined. It is important to note that kinetic solubility can differ from thermodynamic solubility (as determined by the shake-flask method).
Synthesis and Purification of this compound
The quality and purity of the this compound used in solubility studies are paramount. The following is a common synthesis and purification protocol.
Synthesis Workflow
Detailed Synthesis and Recrystallization Protocol
Synthesis:
-
A suspension of 4-aminobenzonitrile (50 g, 423 mmol) in concentrated hydrochloric acid (550 mL) is cooled to between -5 and 0 °C.[2]
-
An aqueous solution of sodium nitrite (B80452) (31.5 g, 457 mmol, in 200 mL of water) is added dropwise while maintaining the low temperature to form the diazonium salt.[2]
-
A pre-cooled solution of tin(II) chloride dihydrate (477 g, 2.1 mol) in concentrated hydrochloric acid (370 mL) is added to the diazotized solution, keeping the temperature below 0 °C.[2]
-
The reaction mixture is stirred for an additional 15 minutes, during which a white precipitate of this compound forms.[2]
Purification (Recrystallization):
-
The crude product is collected by filtration.[2]
-
The collected solid is washed with diethyl ether.[2]
-
The washed solid is then recrystallized from an aqueous ethanol solution to yield the purified product.[2]
Conclusion
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Melting Point of 4-Cyanophenylhydrazine Hydrochloride
This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No. 2863-98-1), with a primary focus on its melting point. This compound is a crucial intermediate in organic synthesis, particularly within the pharmaceutical, agrochemical, and dyestuff industries.[][2][3] Understanding its physical characteristics is essential for its proper handling, application, and the development of robust synthetic protocols.
Physicochemical Properties
This compound typically presents as a pale orange to brown, moisture-sensitive powder.[2][4][5][6] Its key physical and chemical data are summarized below for easy reference and comparison.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 2863-98-1 | [7][8] |
| Molecular Formula | C₇H₈ClN₃ | [9][10][11] |
| Molecular Weight | 169.61 g/mol | [5][9][11] |
| Appearance | Pale orange to brown powder | [4][5][6] |
| Solubility | Soluble in methanol | [4][9][12] |
| Sensitivity | Moisture Sensitive | [4][6] |
Table 2: Thermal Properties
| Property | Value | Source(s) |
| Melting Point | 241-244 °C (with decomposition) | [4][5][9][12] |
| 249 °C | [13] | |
| 235-237 °C | [7] | |
| 234-236 °C (from specific synthesis) | [12] | |
| Boiling Point | 325.9 °C at 760 mmHg | [4][5] |
| Flash Point | 150.9 °C / > 110 °C | [4][5][13] |
Note: The melting point range of 241-244 °C with decomposition is the most frequently cited value in literature and commercial datasheets. Variations in reported melting points can be attributed to differences in purity and analytical methodology.
Experimental Protocol: Melting Point Determination
The melting point of a solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impure samples melt at lower temperatures and over a wider range.[14] The standard methodology for determining the melting point of this compound is as follows.
Apparatus and Materials
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Glass capillary tubes (closed at one end)
-
This compound sample
-
Spatula
-
Mortar and pestle (optional, for sample grinding)
-
Glass tubing for sample packing
Procedure
-
Sample Preparation: Place a small amount of the dry this compound powder onto a clean, dry surface. If necessary, gently grind the sample to a fine powder to ensure uniform packing.
-
Capillary Tube Loading: Invert a capillary tube and tap the open end into the sample powder. A small amount of solid (1-2 mm in height) should enter the tube.
-
Sample Packing: To pack the sample tightly at the bottom of the tube, drop the capillary (sealed end down) through a long piece of glass tubing onto a hard surface.[15] This ensures efficient heat transfer.
-
Initial Rapid Determination (Optional): Place the loaded capillary into the heating block of the apparatus. Heat rapidly to find an approximate melting range. This saves time during the precise measurement.[14]
-
Accurate Determination: Allow the apparatus to cool to at least 10-20°C below the approximate melting point.[15] Insert a new capillary with the sample.
-
Heating: Begin heating at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[14] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[14]
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range T₁ - T₂.
-
-
Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.
Caption: Workflow for Melting Point Determination.
Synthesis Overview and Its Impact on Purity
The purity of this compound, and thus its melting point, is directly related to its synthesis and purification process. A common laboratory-scale synthesis involves a two-step reaction starting from 4-aminobenzonitrile (B131773).[12]
-
Diazotization: 4-aminobenzonitrile is treated with sodium nitrite (B80452) in the presence of concentrated hydrochloric acid at low temperatures (-5 to 0°C) to form the corresponding diazonium salt.
-
Reduction: The intermediate diazonium salt is then reduced, typically using tin(II) chloride in hydrochloric acid, to yield this compound.[12][16]
The final product is isolated via filtration and purified by recrystallization, often from aqueous ethanol.[12] Incomplete reactions or inadequate purification can introduce impurities that will depress and broaden the observed melting point range.
Caption: Synthesis pathway for this compound.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
Table 3: Hazard Identification
| Hazard Statement | Description | GHS Code(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332 |
| Irritation | Causes skin irritation and serious eye irritation. | H315, H319 |
| Respiratory | May cause respiratory irritation. | H335 |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[10]
-
Avoid formation of dust and aerosols during handling.[13]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place, away from moisture and strong oxidizing agents.[6][13]
References
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|lookchem [lookchem.com]
- 5. China this compound Manufacturers Suppliers Factory - Good Price [soyoungbio.com]
- 6. 2863-98-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound(2863-98-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. chembk.com [chembk.com]
- 10. capotchem.cn [capotchem.cn]
- 11. This compound | C7H8ClN3 | CID 16212962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 2863-98-1 [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. This compound | 2863-98-1 | Benchchem [benchchem.com]
Navigating the Synthesis of 4-Cyanophenylhydrazine Hydrochloride: An In-depth Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for 4-Cyanophenylhydrazine Hydrochloride (CAS No. 2863-98-1), a key intermediate in pharmaceutical and organic synthesis. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation of its safe handling. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇N₃ · HCl | [1] |
| Molecular Weight | 169.61 g/mol | [2] |
| Appearance | Light orange to brown powder/solid | [1][3] |
| Melting Point | 249 °C / 480.2 °F | [1][3] |
| Flash Point | > 110 °C / > 230 °F | [1][3] |
| Solubility | Soluble in water | [4] |
| Odor | Odorless | [3] |
Toxicological Data and Hazard Identification
This compound is classified as hazardous.[1] The primary hazards are acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye irritation.[1][2][5] It may also cause respiratory irritation.[2][5] Metabolism of the compound may release cyanide, which can lead to severe health effects, including headache, dizziness, weakness, collapse, unconsciousness, and potentially death.[1]
| Hazard Classification | Category | GHS Hazard Statement(s) | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [2][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [2][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation | [1][2] |
Experimental Protocols for Toxicity Assessment
The hazard classifications listed above are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicity endpoints.
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is a stepwise procedure using a small number of animals to classify a substance's oral toxicity.[6]
-
Principle: The test involves administering the substance orally to a group of three female rats at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[6] The outcome of this initial step (number of animals that die or show signs of toxicity) determines the next step, which could be to dose another group at a lower or higher level, or to conclude the test.[6]
-
Procedure:
-
Healthy, young adult female rats are acclimatized to laboratory conditions for at least five days prior to the test.[7]
-
The test substance is administered in a single dose by gavage.[5] Animals are fasted before dosing.[5]
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[7]
-
All animals are subjected to a gross necropsy at the end of the observation period.[7]
-
-
Classification: The substance is classified into a toxicity category based on the mortality rate at specific dose levels.[6]
Acute Dermal Toxicity
The methodology for acute dermal toxicity testing is analogous to the oral toxicity test, with the route of administration being dermal application.
-
Principle: A single dose of the test substance is applied to the shaved skin of experimental animals (typically rats or rabbits).
-
Procedure:
-
Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.
-
The treated area is covered with a porous gauze dressing and non-irritating tape to hold the test substance in contact with the skin.
-
The animals are observed for signs of toxicity and mortality over a 14-day period.
-
Acute Inhalation Toxicity (OECD Guideline 403)
This test assesses the toxicity of a substance when inhaled as a dust, mist, or vapor.[8]
-
Principle: Animals are exposed to the test substance in an inhalation chamber for a defined period (typically 4 hours).[9]
-
Procedure:
-
The test substance is generated as a dust or aerosol of a respirable particle size and introduced into an inhalation chamber housing the test animals (usually rats).[10]
-
The concentration of the test substance in the chamber is maintained at a constant level throughout the exposure period.[10]
-
Animals are observed for clinical signs of toxicity during and after exposure, and for mortality over a 14-day period.[9]
-
Body weights are recorded, and a gross necropsy is performed on all animals.[10]
-
Skin Irritation (OECD Guideline 439: In Vitro Skin Irritation)
This in vitro method uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a chemical.[11]
-
Principle: The test chemical is applied topically to the surface of the RhE tissue.[11] Skin irritation is identified by its ability to decrease cell viability below a defined threshold.[11]
-
Procedure:
-
The test chemical is applied to the surface of the RhE tissue for a specific exposure time.[12]
-
After exposure, the tissue is rinsed to remove the chemical.
-
Cell viability is measured by the enzymatic conversion of the vital dye MTT into a blue formazan (B1609692) salt, which is then quantified colorimetrically.[8]
-
-
Classification: A chemical is identified as a skin irritant if the tissue viability is reduced below 50% of the negative control.[11]
Serious Eye Damage/Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)
This in vivo test evaluates the potential of a substance to cause eye irritation or damage.[13]
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the untreated eye serving as a control.[13]
-
Procedure:
-
The test substance is instilled into the lower conjunctival sac of one eye of the rabbit.[14]
-
The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[13]
-
Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to the Draize scale.[14]
-
-
Classification: The substance is classified based on the severity and reversibility of the ocular lesions observed.[13]
Safe Handling and Storage Workflow
A systematic approach to handling and storage is paramount. The following diagram illustrates the recommended workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS The Up-and-Down Procedure for Acute Oral Toxicity: Proposed Test Guideline | Semantic Scholar [semanticscholar.org]
- 4. fishersci.com [fishersci.com]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. x-cellr8.com [x-cellr8.com]
- 9. Alternative approaches for acute inhalation toxicity testing to address global regulatory and non-regulatory data requirements: An international workshop report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. env.go.jp [env.go.jp]
- 11. iivs.org [iivs.org]
- 12. A new alternative method for testing skin irritation using a human skin model: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oecd.org [oecd.org]
- 14. ecetoc.org [ecetoc.org]
An In-depth Technical Guide to the Stability and Storage of 4-Cyanophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Cyanophenylhydrazine Hydrochloride. It is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to ensure the integrity and reliability of this compound in their work. The information is presented through a combination of summarized data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding.
Overview of this compound Stability
Key factors influencing the stability of this compound include:
-
Moisture: The compound is known to be moisture-sensitive. Hydrolysis can be a potential degradation pathway.
-
Light: Exposure to light can induce photolytic degradation, a common issue for aromatic compounds.
-
Temperature: Elevated temperatures can accelerate thermal decomposition.
-
Oxidizing Agents: As a hydrazine (B178648) derivative, it is susceptible to oxidation.[2][3]
Proper storage and handling are therefore crucial to maintain the purity and integrity of this compound for research and manufacturing purposes.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets.
| Parameter | Recommended Condition | Justification & Remarks |
| Temperature | Cool place; some suppliers specify 4°C or Room Temperature. | Minimizes thermal degradation. Consistency in storage temperature is key. |
| Atmosphere | In a dry and well-ventilated place.[4][5][6][7] | Prevents moisture absorption and accumulation of potentially harmful vapors. |
| Container | Tightly closed container.[4][5][6][7] | Protects from moisture and atmospheric contaminants. |
| Light Exposure | Away from direct sunlight.[2] | Prevents photolytic degradation. Amber vials or storage in the dark are recommended. |
| Incompatible Materials | Away from strong oxidizing agents.[2][6] | Prevents oxidative degradation of the hydrazine moiety. |
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound can be achieved through forced degradation studies. These studies intentionally stress the compound to predict its degradation pathways and establish a stability-indicating analytical method.[4][6][7]
General Protocol for Forced Degradation Studies
Forced degradation studies should be performed on a well-characterized batch of this compound. A control sample, stored under ideal conditions (e.g., -20°C, dark, inert atmosphere), should be maintained for comparison throughout the study.
Objective: To identify potential degradation products and significant degradation pathways for this compound.
Methodology: Expose solutions of this compound (e.g., in methanol (B129727) or a relevant process solvent) to various stress conditions. The extent of degradation is typically monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
dot
Caption: Workflow for a forced degradation study.
Detailed Methodologies
1. Hydrolytic Stability:
-
Procedure: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) media.
-
Conditions: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Analysis: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize if necessary, and analyze by HPLC.
2. Oxidative Stability:
-
Procedure: Prepare a solution of the compound in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Conditions: Keep the solution at room temperature or slightly elevated temperature.
-
Analysis: Monitor the reaction over time by taking samples at regular intervals for HPLC analysis.
3. Thermal Stability:
-
Procedure: Expose a solid sample of this compound to dry heat in a controlled temperature oven (e.g., 80°C). Also, prepare a solution of the compound and keep it at an elevated temperature (e.g., 60°C) in the dark.
-
Analysis: For the solid sample, dissolve a portion at different time points for analysis. For the solution, directly inject aliquots into the HPLC system.
4. Photostability:
-
Procedure: Expose a solution of the compound to a calibrated light source that provides both UV and visible output (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze the exposed and control samples by HPLC at appropriate time points.
Purity Assessment by HPLC
A stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.
-
Detection: UV detection at a wavelength where the parent compound and potential impurities have good absorbance (e.g., determined by a UV scan).
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness.
Role in Synthesis: The Fischer Indole (B1671886) Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the synthesis of Vilazodone, an antidepressant. It participates in the Fischer indole synthesis to form the core indole structure of a key intermediate.[8][9]
The Fischer indole synthesis is a classic organic reaction that produces the indole heterocycle from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.[1][3][10][11]
dot
Caption: Key steps of the Fischer Indole Synthesis.
This reaction pathway highlights the critical role of this compound in constructing complex molecular architectures, making its stability and purity paramount for successful and reproducible synthetic outcomes.
Conclusion
The stability of this compound is a critical parameter for its successful application in research and development. Adherence to recommended storage conditions—cool, dry, dark, and away from oxidizing agents—is essential to prevent degradation. For applications requiring stringent purity control, a comprehensive stability assessment using forced degradation studies coupled with a validated stability-indicating HPLC method is strongly recommended. Understanding its stability profile ensures the reliability of experimental results and the quality of synthesized products, such as in the crucial Fischer indole synthesis step for pharmaceuticals like Vilazodone.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. acdlabs.com [acdlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of 4-Cyanophenylhydrazine Hydrochloride formation
An In-depth Technical Guide on the Formation Mechanism of 4-Cyanophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical synthesis and mechanism of formation for this compound, a key intermediate in the pharmaceutical, agrochemical, and dyestuff industries.[1][2] The synthesis is a well-established, two-step process involving the diazotization of 4-aminobenzonitrile (B131773) followed by the reduction of the resulting diazonium salt.[3]
Core Reaction Mechanism
The formation of this compound proceeds through two primary stages:
Stage 1: Diazotization of 4-Aminobenzonitrile
The initial and critical stage is the diazotization of 4-aminobenzonitrile.[3] This reaction converts the primary aromatic amine into a diazonium salt, a highly versatile intermediate.[4] The process is typically carried out by treating 4-aminobenzonitrile with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, most commonly hydrochloric acid (HCl).[5]
The mechanism involves several key steps:
-
Formation of the Nitrosonium Ion: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[3][6]
-
Electrophilic Attack: The nitrosonium ion is attacked by the nucleophilic amino group of 4-aminobenzonitrile.[3]
-
Proton Transfers and Dehydration: A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the stable 4-cyanobenzenediazonium chloride intermediate.[3][6]
Strict temperature control is the most critical parameter in this process; the reaction is maintained at low temperatures (typically -15°C to 0°C) to prevent the unstable diazonium salt from decomposing.[4][7][8]
Stage 2: Reduction of the Diazonium Salt
The second stage involves the reduction of the 4-cyanobenzenediazonium chloride intermediate. This transformation is commonly achieved using a reducing agent such as tin(II) chloride (stannous chloride, SnCl₂) in an acidic medium.[3] The reduction proceeds via a two-electron transfer mechanism, yielding the corresponding hydrazine.[3] The final product, 4-cyanophenylhydrazine, precipitates from the acidic solution as its hydrochloride salt, which enhances its stability.[3]
Reaction Pathways and Workflows
The following diagrams illustrate the chemical pathways and experimental workflow for the synthesis.
Caption: Overall synthesis pathway for this compound.
Caption: Mechanism of the diazotization of 4-aminobenzonitrile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 2863-98-1 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound | 2863-98-1 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
Technical Guide: 4-Cyanophenylhydrazine Hydrochloride - Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Cyanophenylhydrazine Hydrochloride, a key intermediate in organic synthesis and pharmaceutical development. The document details its physical and chemical properties, provides a step-by-step synthesis protocol, and explores its significant applications, with a focus on its role in the Fischer indole (B1671886) synthesis. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Physicochemical Properties
This compound is a solid compound with a color ranging from white to off-white or pale orange to brown.[1][2][3] It is soluble in methanol (B129727) and its hydrochloride form enhances its stability and solubility in aqueous solutions.[1] The compound is known to be moisture-sensitive.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Appearance | White to off-white solid; Pale orange to brown powder | [1][2][3] |
| Molecular Formula | C₇H₈ClN₃ | |
| Molecular Weight | 169.61 g/mol | |
| Melting Point | 241-244 °C (with decomposition) | |
| Solubility | Soluble in methanol | [1] |
| CAS Number | 2863-98-1 |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound from 4-aminobenzonitrile (B131773) has been reported.[4] The synthesis involves a two-step process: diazotization of 4-aminobenzonitrile followed by reduction of the resulting diazonium salt.
Experimental Protocol: Synthesis of this compound [4]
-
Diazotization:
-
Suspend 50 g (423 mmol) of 4-aminobenzonitrile in 550 ml of concentrated hydrochloric acid in a suitable reaction vessel.
-
Cool the stirred suspension to -15 °C.
-
Slowly add a solution of 31.5 g (457 mmol) of sodium nitrite (B80452) in 200 ml of water dropwise, maintaining the temperature below -10 °C.
-
After the addition is complete, quickly filter the reaction mixture to remove any solids.
-
-
Reduction:
-
Prepare a solution of 477 g (2.1 mol) of tin(II) chloride dihydrate in 370 ml of concentrated hydrochloric acid and cool it to -20 °C.
-
Add the filtrate from the diazotization step portionwise to the cooled and stirred tin(II) chloride solution, ensuring the temperature is maintained below -10 °C.
-
Stir the reaction mixture for an additional 15 minutes at a temperature between -10 °C and 0 °C.
-
Collect the resulting white precipitate by filtration.
-
Wash the precipitate with diethyl ether (4 x 250 ml).
-
Dry the solid to yield this compound.
-
The reported yield for this procedure is approximately 78%, with a melting point of 235-237 °C.[4] The product can be further purified by recrystallization from a 1:1 ethanol-water mixture.[4]
Analytical Characterization
While specific, detailed experimental protocols for the analytical characterization of this compound are not extensively available in the public domain, standard techniques for organic compound analysis are applicable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the compound. A reported ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks at δ 10.50 (3H, broad singlet, -N⁺H₃), 9.10 (1H, broad singlet, -NH-), 7.71 (2H, doublet, J=8.8 Hz, Ar-H), and 7.03 (2H, doublet, J=8.8 Hz, Ar-H).[4] A general procedure for obtaining an NMR spectrum of a solid sample involves dissolving an appropriate amount of the compound in a deuterated solvent (such as DMSO-d₆) and acquiring the spectrum on a suitable NMR spectrometer.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. For a solid sample, a common method is to prepare a KBr pellet or a Nujol mull.[5] The spectrum would be expected to show characteristic absorption bands for the nitrile (C≡N) and amine (N-H) functional groups.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. A reported chemical ionization (CI) mass spectrum shows a peak at m/z 132 (M⁺ - 1), corresponding to the free base.[4] For analysis, the sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
Applications in Organic Synthesis
This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, most notably indoles via the Fischer indole synthesis.[6] It also serves as a precursor for the synthesis of pyrazole (B372694) derivatives.[3]
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.
Logical Relationship: Fischer Indole Synthesis
Caption: Reaction pathway of the Fischer indole synthesis.
Pharmaceutical Synthesis
This compound is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs).
-
Vilazodone: This compound is an intermediate in the synthesis of Vilazodone, an antidepressant.[2]
-
Frovatripan: It is also utilized as a precursor in the synthesis of Frovatripan, a medication for treating migraines.[3]
Experimental Workflow: Synthesis of Pharmaceutical Intermediates
Caption: General workflow for API synthesis.
Biological Activity and Signaling Pathways
Currently, there is limited direct evidence in the scientific literature detailing the involvement of this compound in specific biological signaling pathways. However, derivatives of 4-cyanophenylhydrazine, such as various hydrazones, have been investigated for a range of biological activities. For instance, certain hydrazone derivatives have shown potential as inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative disorders.[7][8] This suggests that while the parent compound is primarily a synthetic intermediate, its structural motif is relevant in the design of biologically active molecules. Further research is warranted to explore the direct biological effects of this compound.
Conclusion
This compound is a versatile and important chemical intermediate with significant applications in organic synthesis and the pharmaceutical industry. Its well-defined physical and chemical properties, along with established synthesis protocols, make it a readily accessible building block for the creation of complex molecules, including indole and pyrazole derivatives. Its role as a precursor to important pharmaceuticals underscores its relevance in drug development. While its direct biological activity is not yet fully elucidated, the biological relevance of its derivatives highlights the potential for this chemical scaffold in medicinal chemistry research. This guide provides a foundational understanding of this compound for scientists and researchers in related fields.
References
- 1. rsc.org [rsc.org]
- 2. China this compound Manufacturers Suppliers Factory - Good Price [soyoungbio.com]
- 3. This compound | 2863-98-1 | Benchchem [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
4-Cyanophenylhydrazine Hydrochloride: A Technical Guide to Moisture Sensitivity for Researchers and Drug Development Professionals
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the moisture sensitivity of 4-Cyanophenylhydrazine Hydrochloride, a key intermediate in pharmaceutical synthesis and scientific research. While quantitative hygroscopicity data for this specific compound is not extensively available in public literature, this document consolidates known properties, outlines potential degradation pathways based on the reactivity of its functional groups, and provides detailed experimental protocols for assessing moisture sensitivity. This guide is intended for researchers, scientists, and professionals in the drug development sector to ensure the proper handling, storage, and utilization of this important chemical compound, thereby safeguarding experimental integrity and product quality.
Introduction
This compound (CAS No. 2863-98-1) is a widely used reagent in organic synthesis, particularly in the formation of indole (B1671886) structures via Fischer indole synthesis, a critical step in the development of various pharmaceutical agents. The stability and purity of this compound are paramount for the successful and reproducible synthesis of target molecules. Multiple sources explicitly state that this compound is "moisture sensitive," a qualitative descriptor that necessitates a more in-depth understanding for scientific applications.[1][2][3][4] The presence of moisture can potentially lead to degradation, altering the compound's purity and reactivity, which can have significant downstream consequences in a research or manufacturing setting.
This guide aims to provide a detailed technical framework for understanding and managing the moisture sensitivity of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its proper handling and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClN₃ | [5] |
| Molecular Weight | 169.61 g/mol | [5] |
| Appearance | Pale orange to brown powder | [1] |
| Melting Point | 241-244 °C (decomposition) | [1][6] |
| Solubility | Soluble in methanol. | [1][2] |
| Storage Temperature | Recommended: 4°C, sealed storage, away from moisture. | [7] |
| Stability | Stable under normal, dry conditions. Moisture sensitive. | [1][8][9] |
Moisture Sensitivity and Potential Degradation Pathways
Based on the structure of this compound, two primary degradation pathways initiated by the presence of moisture can be hypothesized:
-
Hydrolysis of the Nitrile Group: The cyano (-C≡N) group can undergo hydrolysis to form a carboxylic acid. The acid-catalyzed hydrolysis of benzonitrile (B105546), a similar structure, yields benzoic acid.[1][7][8] This suggests that in the presence of moisture and the acidic hydrochloride, the cyano group of this compound could slowly hydrolyze to form 4-hydrazinylbenzoic acid hydrochloride.
-
Oxidation of the Hydrazine (B178648) Group: Hydrazine and its derivatives are known to be susceptible to oxidation, a process that can be influenced by the presence of water and dissolved oxygen.[11] The oxidation of the hydrazine moiety can lead to the formation of various byproducts, potentially including diazene (B1210634) intermediates, which are generally unstable.
A diagram illustrating a hypothetical degradation pathway is provided below.
Caption: Hypothetical degradation pathways of this compound.
Experimental Protocols for Moisture Sensitivity Assessment
To quantitatively assess the moisture sensitivity of this compound, a series of experiments can be conducted. Below are detailed methodologies for key experiments.
Determination of Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is a highly accurate method for determining the water content of a substance.[2][3][12][13]
Objective: To quantify the initial water content of a sample of this compound and to measure water uptake after exposure to controlled humidity.
Methodology:
-
Apparatus: A volumetric or coulometric Karl Fischer titrator.
-
Reagents: Anhydrous methanol, Karl Fischer reagent (volumetric or coulometric).
-
Procedure (Initial Water Content): a. Standardize the Karl Fischer reagent according to the instrument's protocol. b. Accurately weigh a sample of this compound (typically 50-100 mg) and introduce it into the titration vessel containing anhydrous methanol. c. Titrate the sample with the Karl Fischer reagent until the endpoint is reached. d. The instrument will calculate the percentage of water in the sample.
-
Procedure (Hygroscopicity Study): a. Place a known weight of the compound in a controlled humidity chamber (e.g., using saturated salt solutions to create specific relative humidity levels). b. At defined time intervals, remove a sample and determine its water content using the Karl Fischer titration method described above. c. Plot the percentage of water absorbed versus time to determine the rate of moisture uptake.
Gravimetric Moisture Uptake (Loss on Drying)
The loss on drying (LOD) method provides an estimation of the total volatile content, which is often primarily water.[3][4][12]
Objective: To determine the percentage of mass lost upon drying, which can be attributed to moisture and other volatile impurities.
Methodology:
-
Apparatus: A drying oven with precise temperature control, an analytical balance, and a desiccator.
-
Procedure: a. Accurately weigh a sample of this compound into a pre-weighed drying dish. b. Place the dish in a drying oven at a specified temperature (e.g., 70°C to avoid thermal decomposition) for a set period. c. After drying, transfer the dish to a desiccator to cool to room temperature. d. Re-weigh the dish and sample. e. The percentage of weight loss is calculated as the moisture content.
Table 2: Comparison of Moisture Determination Methods
| Method | Principle | Advantages | Disadvantages |
| Karl Fischer Titration | Chemical reaction with iodine | Specific to water, highly accurate, suitable for low moisture levels.[2][12] | Requires specialized equipment and reagents. |
| Loss on Drying | Gravimetric measurement of weight loss upon heating | Simple, widely available equipment.[4][12] | Not specific to water (measures all volatiles), potential for thermal degradation of the sample.[4] |
A general workflow for assessing the moisture sensitivity of a chemical compound is depicted in the following diagram.
Caption: A generalized experimental workflow for assessing moisture sensitivity.
Recommended Handling and Storage
Based on the known moisture sensitivity of this compound, the following handling and storage procedures are recommended to maintain its integrity:
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[7][8][12] A recommended storage temperature is 4°C.[7] Store away from direct sunlight and sources of ignition.[7] The use of a desiccator for long-term storage is advisable.
-
Handling: When handling the compound, avoid inhalation, and contact with eyes and skin.[7] Use only in areas with appropriate exhaust ventilation.[7] It is recommended to handle the compound in a glove box or under an inert atmosphere, especially when dispensing smaller quantities for reactions, to minimize exposure to ambient moisture.
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable reagent whose utility is dependent on its purity and stability. Its known sensitivity to moisture necessitates careful handling and storage to prevent degradation. While quantitative data on its hygroscopicity is limited in the public domain, this guide provides a framework for understanding its potential degradation pathways and offers detailed experimental protocols for its moisture sensitivity assessment. By implementing the recommended procedures, researchers and drug development professionals can ensure the quality and reliability of this critical chemical intermediate in their scientific endeavors.
References
- 1. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Moisture analysis - Wikipedia [en.wikipedia.org]
- 4. munroscientific.co.uk [munroscientific.co.uk]
- 5. Hydrazine Hydrochloride|High-Purity Reagent [benchchem.com]
- 6. Selection of phenyl hydrazine derivatives as an Sn4+ reductant for tin–lead perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Hydrolysis of benzonitrile gives [infinitylearn.com]
- 8. embibe.com [embibe.com]
- 9. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrazine - Wikipedia [en.wikipedia.org]
- 12. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 13. news-medical.net [news-medical.net]
An In-depth Technical Guide to the Hazards of 4-Cyanophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the hazards associated with 4-Cyanophenylhydrazine Hydrochloride (CAS No: 2863-98-1), a compound frequently used in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff industries.[1] Understanding its toxicological profile, physical and chemical properties, and proper handling procedures is critical for ensuring laboratory safety and mitigating potential risks.
Hazard Identification and Classification
This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3] The primary hazards are related to its acute toxicity upon ingestion, dermal contact, or inhalation, as well as its potential to cause significant skin and eye irritation.[4][5][6][7]
The signal word for this chemical is "Warning".[2][4] Metabolism of the compound may release cyanide, which can lead to symptoms such as headache, dizziness, weakness, collapse, unconsciousness, and potentially death.[2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4][6][7] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [4][6][7] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [4][6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][6][7] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [4][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4][6][7] |
Toxicological Profile
The toxicological properties of this compound have not been fully investigated.[2] However, available data from safety data sheets indicate several key health hazards.
Table 2: Summary of Acute Toxicity Data
| Exposure Route | GHS Category | Description | Source |
| Oral | Category 4 | Harmful if swallowed. | [3][5] |
| Dermal | Category 4 | Harmful in contact with skin. | [3][5] |
| Inhalation | Category 4 | Harmful if inhaled (dusts and mists). | [2][3][5] |
Table 3: Other Toxicological Endpoints
| Endpoint | Finding | Source |
| Skin Sensitization | No information available. | [2] |
| Respiratory Sensitization | No data available. | [8] |
| Germ Cell Mutagenicity | No information available. Some hydrazine (B178648) derivatives have been found to be mutagenic.[9][10] | [2] |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA. However, some hydrazine derivatives are known animal carcinogens.[2][10][11][12][13] | [2][7] |
| Reproductive Toxicity | No information available. | [2] |
| Developmental Effects | No information available. | [2] |
| Teratogenicity | No information available. | [2] |
| Specific Target Organ Toxicity (Repeated Exposure) | None known. | [2] |
| Aspiration Hazard | No information available. | [2] |
Physical and Chemical Properties
This compound is typically a light orange or pale orange to brown powder solid with no odor.[1][2][14] It is soluble in water and methanol.[2][15]
Table 4: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ · HCl | [2] |
| Molecular Weight | 169.61 g/mol | [4][16] |
| Appearance | Light orange / Pale orange to brown powder solid | [1][2][14] |
| Odor | Odorless | [2][14] |
| Melting Point | 241-244 °C (dec.) or 249 °C | [15][16][17] |
| Boiling Point | No information available | [2][14] |
| Flash Point | > 110 °C / > 230 °F | [2][14] |
| Solubility | Soluble in water and methanol | [2][15] |
| pH | No information available | [2][14] |
| Vapor Pressure | No information available | [2][14] |
| Autoignition Temperature | No data available | [14] |
Safe Handling, Storage, and First Aid
Proper handling and storage procedures are essential to minimize exposure and ensure safety. This includes using appropriate personal protective equipment (PPE), ensuring adequate ventilation, and following established first aid protocols in case of exposure.
Caption: Hazard Identification and First Aid Workflow.
Caption: Safe Handling and Storage Workflow.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent environmental contamination and personnel exposure.
-
Personal Precautions: Ensure adequate ventilation and wear the required personal protective equipment (PPE), including respiratory protection, gloves, and eye protection.[2][8] Avoid dust formation.[2][8]
-
Environmental Precautions: Prevent the substance from entering drains or the environment.[2][8]
-
Containment and Cleanup: Sweep or shovel the spilled material into suitable, closed containers for disposal.[2][8] Do not create dust.
Caption: Accidental Release Measures Workflow.
Stability and Reactivity
-
Reactivity: The substance is not known to be reactive under normal conditions.[14]
-
Chemical Stability: It is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[8][14]
-
Conditions to Avoid: Incompatible products, excess heat, and the formation of dust should be avoided.[8][14]
-
Incompatible Materials: It is incompatible with strong oxidizing agents.[2][8][14]
-
Hazardous Decomposition Products: Under fire conditions, it may decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[2][8]
Experimental Protocols
Detailed experimental protocols for the specific toxicological studies cited in safety data sheets are not publicly available in the search results. The hazard classifications are typically based on data submitted to regulatory bodies like ECHA or derived from QSAR modeling.[7] However, a general synthesis protocol is available.
Synthesis of this compound from 4-Aminobenzonitrile (B131773)
A common method for synthesizing this compound involves a diazotization reaction of 4-aminobenzonitrile followed by reduction.[15]
-
Diazotization: A suspension of 4-aminobenzonitrile in concentrated hydrochloric acid is cooled to between -5 and 0 °C.[15] An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature.[15]
-
Reduction: A pre-cooled solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added to the diazotized solution, keeping the temperature below 0 °C.[15]
-
Isolation: The reaction is stirred, and the resulting white precipitate is collected by filtration.[15]
-
Purification: The collected solid is washed with diethyl ether and can be recrystallized from aqueous ethanol (B145695) to yield the final product.[15]
Caption: Synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2863-98-1 Name: this compound [xixisys.com]
- 4. This compound | C7H8ClN3 | CID 16212962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. capotchem.cn [capotchem.cn]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Mutagenicity and toxicity of carcinogenic and other hydrazine derivatives: correlation between toxic potency in animals and toxic potency in Salmonella typhimurium TA1538 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA-damaging activity in vivo and bacterial mutagenicity of sixteen hydrazine derivatives as related quantitatively to their carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylhydrazine (CICADS) [inchem.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. oehha.ca.gov [oehha.ca.gov]
- 14. fishersci.ca [fishersci.ca]
- 15. This compound | 2863-98-1 [chemicalbook.com]
- 16. 4-Cyanophenylhydrazine 97 2863-98-1 [sigmaaldrich.com]
- 17. 4-シアノフェニルヒドラジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic and Structural Elucidation of 4-Cyanophenylhydrazine Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Cyanophenylhydrazine Hydrochloride (CAS No: 2863-98-1), a key intermediate in the synthesis of various pharmaceuticals and other bioactive compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed spectroscopic data (NMR, IR, MS), experimental protocols, and a workflow for its synthesis.
Core Spectroscopic Data
The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClN₃ | [3][4] |
| Molecular Weight | 169.61 g/mol | [3] |
| Melting Point | 241-244 °C (decomposes) | [5] |
| Appearance | Pale orange to brown powder | [5] |
| Solubility | Soluble in methanol | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following data is based on predicted values and typical chemical shifts for similar structures.
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | Doublet | 2H | Aromatic protons ortho to the cyano group |
| ~7.0 | Doublet | 2H | Aromatic protons ortho to the hydrazine (B178648) group |
| Broad Signal | Singlet | 3H | -NH-NH₂ protons (exchangeable with D₂O) |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (ppm) | Assignment |
| ~150 | Carbon attached to the hydrazine group |
| ~134 | Aromatic CH ortho to the cyano group |
| ~120 | Cyano group (-C≡N) |
| ~115 | Aromatic CH ortho to the hydrazine group |
| ~108 | Quaternary carbon attached to the cyano group |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (hydrazine group) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2225 | Strong | C≡N stretching (nitrile group) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretching |
| 850-800 | Strong | para-disubstituted benzene (B151609) C-H bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The following data is for the free base, 4-Hydrazinobenzonitrile, which is expected to be the species detected in the mass spectrometer.[7]
| m/z | Relative Intensity (%) | Possible Fragment |
| 133 | 100 | [M]⁺ (Molecular ion) |
| 117 | ~60 | [M-NH₂]⁺ |
| 106 | ~30 | [M-HCN]⁺ |
| 90 | ~40 | [M-NH₂-HCN]⁺ |
| 77 | ~25 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of aromatic hydrazine compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance III 500MHz spectrometer.[8]
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program for proton NMR.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[4]
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
For ESI, the sample is infused directly or via a liquid chromatograph.
-
For EI, the sample is introduced via a direct insertion probe or a gas chromatograph.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.
Synthesis Workflow
This compound is typically synthesized from 4-aminobenzonitrile (B131773) via a diazotization reaction followed by reduction.[6] The logical flow of this synthesis is depicted in the diagram below.
Caption: Synthesis workflow of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C7H8ClN3 | CID 16212962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | 2863-98-1 [chemicalbook.com]
- 7. 4-Hydrazinobenzonitrile | C7H7N3 | CID 583784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Commercial Suppliers and Technical Applications of 4-Cyanophenylhydrazine Hydrochloride: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and key applications of 4-Cyanophenylhydrazine Hydrochloride (CAS No. 2863-98-1), a versatile reagent in organic synthesis. This document details commercial suppliers, quantitative product specifications, and established experimental protocols for its synthesis and use. Furthermore, it elucidates its role in the synthesis of bioactive molecules, including its application in the development of the antidepressant Vilazodone and furan-based derivatives with potential antitumor activity.
Commercial Availability
This compound is readily available from a variety of commercial chemical suppliers. The purity and quantity offered can vary, catering to a range of needs from small-scale research to larger-scale synthetic operations. Below is a summary of offerings from several prominent suppliers.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Sigma-Aldrich | 453471 | 97% | 5 g |
| TCI Chemicals | H1425 | >98.0% (HPLC) | 5 g, 25 g |
| Thermo Scientific Chemicals | B22157 | 97% | 5 g |
| Matrix Scientific | 097535 | 95+% | 25 g, 100 g |
| SynQuest Laboratories | 2B19-3-04 | Not Specified | 5 g |
| Santa Cruz Biotechnology | sc-258921 | Not Specified | Contact for details |
| MedChemExpress | HY-41677 | Not Specified | Contact for details |
| Career Henan Chemical Co. | Not Specified | 99% | Inquire for bulk |
| WUHAN FORTUNA CHEMICAL CO., LTD. | Not Specified | 98% min | Inquire for bulk |
Note: Pricing information has been omitted as it is subject to change. Please refer to the suppliers' websites for current pricing.
Synthesis of this compound
The most common synthetic route to this compound involves the diazotization of 4-aminobenzonitrile (B131773) followed by reduction of the resulting diazonium salt.[1][2]
Experimental Protocol: Synthesis from 4-Aminobenzonitrile[1][2]
-
Diazotization:
-
Suspend 4-aminobenzonitrile (50 g, 423 mmol) in concentrated hydrochloric acid (550 mL) in a suitable reaction vessel.
-
Cool the stirring suspension to a temperature between -5 °C and 0 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (31.5 g, 457 mmol in 200 mL of water) dropwise, ensuring the temperature of the reaction mixture does not exceed 0 °C.
-
-
Reduction:
-
In a separate vessel, prepare a solution of tin(II) chloride dihydrate (477 g, 2.1 mol) in concentrated hydrochloric acid (370 mL) and cool it to 0 °C.
-
Add the cold diazonium salt solution to the tin(II) chloride solution while maintaining the temperature below 0 °C.
-
Continue to stir the reaction mixture for an additional 15 minutes.
-
-
Isolation and Purification:
-
Collect the resulting white precipitate by filtration.
-
Wash the precipitate with diethyl ether.
-
Recrystallize the crude product from aqueous ethanol (B145695) to yield this compound. The expected yield is approximately 84%, with a melting point of 234-236 °C.[1]
-
Applications in Organic Synthesis and Drug Discovery
This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, many of which exhibit important biological activities.
Synthesis of Hydrazones
A primary application of this compound is in the synthesis of hydrazones through condensation with aldehydes and ketones. These hydrazone derivatives are investigated for a wide range of pharmacological activities.
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If not, the product can be isolated by evaporation of the solvent followed by purification, typically by recrystallization or column chromatography.
Intermediate in the Synthesis of Vilazodone
This compound serves as a precursor in the synthesis of the antidepressant drug Vilazodone. The synthesis involves a Fischer indole (B1671886) synthesis to create a key indole intermediate.
The overall synthetic strategy for Vilazodone involves the preparation of two key intermediates: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(1-piperazinyl)benzofuran-2-carboxamide. 4-Cyanophenylhydrazine is a crucial starting material for the former. The synthesis proceeds through the diazotization of 4-cyanoaniline to form the corresponding diazonium salt, which is then reduced to 4-cyanophenylhydrazine. This hydrazine (B178648) is then reacted with a suitable carbonyl compound in a Fischer indole synthesis to construct the indole ring system.
Precursor to Antitumor Furan-Based Derivatives
Research has shown that furan-based hydrazones, synthesized from precursors like this compound, exhibit promising antitumor activities. Studies on some furan (B31954) derivatives suggest that their antiproliferative effects may be mediated through the promotion of PTEN (Phosphatase and tensin homolog) activity. PTEN is a tumor suppressor that negatively regulates the PI3K/Akt and Wnt/β-catenin signaling pathways, which are often dysregulated in cancer. By promoting PTEN, these compounds can suppress these pro-survival and pro-proliferation pathways.
References
purity standards for 4-Cyanophenylhydrazine Hydrochloride
An In-depth Technical Guide to the Purity Standards of 4-Cyanophenylhydrazine Hydrochloride
For researchers, scientists, and professionals in drug development, understanding the purity of starting materials is paramount to ensuring the integrity and reproducibility of their work. This compound is a key building block in the synthesis of various pharmaceutical compounds and other organic molecules.[1] This technical guide provides a comprehensive overview of the purity standards, analytical methodologies, and potential impurities associated with this reagent.
Purity Specifications
Commercial grades of this compound typically exhibit a high degree of purity. The acceptable purity levels are often determined by the specific application. The following table summarizes the purity specifications as listed by various chemical suppliers.
| Supplier/Source | Purity Specification | Analytical Method |
| Sigma-Aldrich | 97% | Not Specified |
| TCI Chemicals | >98.0% | HPLC, Titration (T) |
| Thermo Scientific | >96.0% | Titration (Chloride) |
| >96.0% | GC (Freebase) | |
| LookChem Supplier 1 | 99% | Not Specified |
| LookChem Supplier 2 | 98% min | Not Specified |
Note: Data compiled from publicly available supplier specifications.[2][3]
Potential Impurities
The primary synthesis route for this compound involves the diazotization of 4-aminobenzonitrile (B131773), followed by reduction.[4][5] Potential impurities can arise from the starting materials, side reactions, or degradation.
| Impurity Name | Type of Impurity | Potential Origin |
| 4-Aminobenzonitrile | Starting Material | Incomplete reaction |
| 2-Cyanophenylhydrazine Hydrochloride | Positional Isomer | Impurity in the 4-aminobenzonitrile starting material |
| 3-Cyanophenylhydrazine Hydrochloride | Positional Isomer | Impurity in the 4-aminobenzonitrile starting material |
| Inorganic Salts (e.g., NaCl) | Inorganic Impurity | By-products from synthesis and work-up |
| Residual Solvents | Process-related | Incomplete removal of solvents used in purification |
Analytical Methodologies: Experimental Protocols
The purity of this compound is typically assessed using chromatographic and titrimetric methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the percentage purity and identifying organic impurities.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for the analysis of this compound, based on standard practices for similar compounds.[5][6]
Objective: To determine the purity of this compound and to detect and quantify any related organic impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard
-
This compound sample for testing
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Calculate the area percentage of the main peak in the sample chromatogram. The purity is reported as the area of the main peak divided by the total area of all peaks, multiplied by 100.
Assay by Titration
As indicated by some suppliers, titrimetric methods can also be employed for an overall assay of the hydrochloride salt.
Objective: To determine the total amount of hydrochloride salt present.
Principle (Argentometric Titration): The chloride ions of the hydrochloride salt are titrated with a standardized solution of silver nitrate. The endpoint is detected potentiometrically or with a chemical indicator.
Reagents:
-
0.1 M Silver Nitrate (AgNO₃) standardized solution
-
Nitric Acid (for acidification)
-
This compound sample
Procedure:
-
Accurately weigh a suitable amount of the this compound sample and dissolve it in deionized water.
-
Acidify the solution with a small amount of nitric acid.
-
Titrate the solution with the standardized 0.1 M AgNO₃ solution.
-
Determine the endpoint using a potentiometer or a suitable indicator.
-
Calculate the percentage of hydrochloride based on the volume of AgNO₃ consumed.
Visualized Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity assessment of a batch of this compound.
Caption: Workflow for Purity Analysis of 4-Cyanophenylhydrazine HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lookchem.com [lookchem.com]
- 3. 4-Cyanphenylhydrazin-Hydrochlorid, 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 4. This compound | 2863-98-1 [chemicalbook.com]
- 5. This compound | 2863-98-1 | Benchchem [benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
Methodological & Application
Application Notes: Synthesis and Utility of 6-Cyanoindoles via Fischer Indole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a powerful and versatile method for constructing the indole nucleus.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone.[1][2] This application note focuses on the use of 4-Cyanophenylhydrazine Hydrochloride as the arylhydrazine precursor for the synthesis of 6-cyano-substituted indoles. The cyano group is a valuable functional moiety in medicinal chemistry, acting as a bioisostere for other groups and serving as a synthetic handle for further molecular elaboration.[3] Indole derivatives bearing a cyano group have shown significant potential in drug discovery, notably as selective ligands for neurological targets.[4]
Applications in Drug Discovery
The 6-cyanoindole (B17180) scaffold is a privileged structure in modern medicinal chemistry. Its derivatives are key components in the development of therapeutics targeting the central nervous system (CNS).
-
Dopamine (B1211576) D4 Receptor Ligands: 5- and 6-cyanoindole derivatives have been synthesized and identified as potent and highly selective partial agonists for the dopamine D4 (D₄) receptor.[4] The D₄ receptor is a promising target for treating neuropsychiatric disorders such as schizophrenia and ADHD.[5] Partial agonists can modulate and stabilize dopamine signaling, offering therapeutic benefits with potentially fewer side effects than full agonists or antagonists.[5][6]
-
Antidepressant Agents: The Fischer indole synthesis using this compound is a key step in the synthesis of Vilazodone, an antidepressant medication.[7] The reaction is used to construct the essential 5-cyanoindole (B20398) core of the molecule.[7][8]
-
Neurodegenerative Disease Research: Cyano-substituted indole derivatives have been developed as imaging probes for α-synuclein aggregates, which are pathological hallmarks of synucleinopathies like Parkinson's disease.[9]
Signaling Pathway of Dopamine D4 Receptor
6-Cyanoindole derivatives often exert their effects by modulating the Dopamine D4 receptor signaling pathway. As a D2-like receptor, the D4 receptor is coupled to the Gi/o class of G-proteins. Upon activation by a ligand (such as a partial agonist derived from a 6-cyanoindole), the G-protein inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to a cascade of downstream cellular effects, including the modulation of ion channels like G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and regulation of gene transcription.[1][10] This modulation of neuronal excitability and signaling is central to its therapeutic effects.[10]
Caption: Dopamine D4 receptor signaling cascade initiated by a partial agonist.
Experimental Protocols
The general procedure for the Fischer indole synthesis involves the condensation of this compound with a selected ketone or aldehyde in an acidic medium, followed by heating to induce cyclization.
General Experimental Workflow
Caption: Workflow for the synthesis and analysis of 6-cyanoindoles.
Protocol 1: Synthesis of 6-Cyano-1,2,3,4-tetrahydrocarbazole
This protocol is adapted from a standard procedure for tetrahydrocarbazole synthesis and is a representative example using a cyclic ketone.[11]
Materials:
-
This compound
-
Cyclohexanone (B45756) (90% purity assumed)[11]
-
Glacial Acetic Acid
-
Methanol
-
Deionized Water
-
Decolorizing Carbon
Procedure:
-
A mixture of cyclohexanone (0.98 g, ~9.0 mmol, assuming 90% purity) and glacial acetic acid (3.6 g, 60 mmol) is placed in a 50 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.[11]
-
The mixture is heated to reflux with stirring.
-
This compound (1.70 g, 10.0 mmol) is added portion-wise over 30-60 minutes.
-
The reaction mixture is maintained at reflux for an additional 1-2 hours after the addition is complete. The reaction progress can be monitored by TLC.
-
After completion, the mixture is poured into a beaker and stirred while it cools, promoting solidification.[11]
-
The mixture is then cooled to approximately 5°C in an ice bath and filtered with suction.[11]
-
The filter cake is washed sequentially with 10 mL of cold water and 10 mL of cold 75% ethanol.[11]
-
The crude solid is air-dried.
-
For purification, the crude product is recrystallized from methanol, with the use of decolorizing carbon if necessary, to yield the final product.[11]
Protocol 2: Synthesis of 3-(4-Chlorobutyl)-5-cyanoindole (Vilazodone Intermediate)
This protocol is based on the synthesis described in patent CN102964287B.[7]
Materials:
-
1,1-Dimethoxy-6-chlorohexane
-
This compound
-
Ethanol
-
Deionized Water
Procedure:
-
In a reaction flask protected with nitrogen gas, dissolve 1,1-dimethoxy-6-chlorohexane (1.0 eq) in a mixed solvent of ethanol and pure water. Heat the solution to 74°C.[7]
-
In a separate flask, prepare a solution of this compound (e.g., 18.4 g) in a mixture of ethanol (115 mL) and pure water (64 mL).[7]
-
Slowly add the this compound solution dropwise to the heated 1,1-dimethoxy-6-chlorohexane solution.[7]
-
Maintain the reaction temperature at 74°C for 1 hour.[7]
-
After the reaction is complete, cool the mixture to room temperature. A large amount of solid product will precipitate.[7]
-
Collect the solid by suction filtration.
-
Purify the crude product by recrystallizing the filter cake from a 60% aqueous ethanol solution to afford the pure 3-(4-chlorobutyl)-5-cyanoindole.[7]
Data Summary
The Fischer indole synthesis is a high-yielding reaction. The tables below summarize representative yields and key parameters for the synthesis of a tetrahydrocarbazole and the Vilazodone intermediate.
Table 1: Reaction Parameters and Yields
| Product Name | Hydrazine | Ketone/Aldehyde | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1,2,3,4-Tetrahydrocarbazole | Phenylhydrazine | Cyclohexanone | Acetic Acid | Reflux | 2 | 76-85 | [11] |
| 3-(4-Chlorobutyl)-5-cyanoindole | 4-Cyanophenylhydrazine HCl | 1,1-Dimethoxy-6-chlorohexane | Ethanol/Water | 74 | 1 | 79.6 | [7] |
| 3-(4-Chlorobutyl)-5-cyanoindole | 4-Cyanophenylhydrazine HCl | 1,1-Dimethoxy-6-chlorohexane | Methanol/Water | 75 | 1.2 | 81.2 |[7] |
Table 2: Product Characterization Data (Representative) Note: The following are representative data for similar structures, as specific data for 6-cyano derivatives can vary.
| Compound | Molecular Formula | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2,3,3,6-Tetramethylindolenine | C₁₂H₁₅N | N/A (Viscous Oil) | 1.25 (s, 6H), 2.19 (s, 3H), 2.33 (s, 3H), 6.7-6.9 (b, 2H), 7.1 (s, 1H) | 19.9, 24.3, 25.1, 37.5, 123.6, 127.3, 127.4, 136.9, 149.8, 151.7, 164.6 | [2] |
| 1,2,3,4-Tetrahydrocarbazole | C₁₂H₁₃N | 115-116 | 1.86-1.99 (m, 4H), 2.74 (t, 4H), 7.08-7.71 (m, 2H), 7.29 (m, 1H), 7.49 (m, 1H), 7.64 (s, 1H) | 20.0, 22.2, 22.3, 22.4, 108.9, 109.6, 116.8, 118.1, 119.9, 126.8, 133.3, 134.6 | [12] |
| 5-Cyanoindole | C₉H₆N₂ | N/A | 8.67 (br, 1H), 7.99 (s, 1H), 7.50-7.40 (m, 2H), 7.36-7.32 (m, 1H), 6.67-6.60 (m, 1H) | 137.6, 127.8, 126.6, 126.5, 125.0, 121.0, 112.1, 103.5, 102.9 | [13] |
Conclusion
The use of this compound in the Fischer indole synthesis provides a reliable and efficient route to 6-cyano-substituted indoles. These compounds are valuable intermediates and core structures for the synthesis of pharmacologically active agents, particularly for CNS disorders. The protocols outlined provide a solid foundation for researchers to explore the synthesis and application of this important class of heterocyclic compounds.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 7. CN102964287B - Synthesis method of 3-(4-chlorobutyl)-5-cyanoindole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. asianpubs.org [asianpubs.org]
Application Notes and Protocols: 4-Cyanophenylhydrazine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanophenylhydrazine hydrochloride is a versatile reagent in medicinal chemistry, serving as a crucial building block for the synthesis of a variety of heterocyclic compounds with significant biological activities. Its utility stems from the reactive hydrazine (B178648) moiety, which readily participates in condensation and cyclization reactions, and the electronically distinct cyanophenyl group, which allows for further structural modifications and influences the pharmacological properties of the final products. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of indole-based scaffolds and hydrazone derivatives, which have shown promise as enzyme inhibitors and antifungal agents.
Application 1: Synthesis of Indole (B1671886) Scaffolds via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry found in numerous natural products and synthetic drugs.[1][2] this compound is an excellent starting material for this reaction, leading to the formation of 5-cyanoindole (B20398) derivatives. These derivatives are valuable intermediates in the synthesis of various therapeutic agents, including those targeting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).
Logical Workflow for Fischer Indole Synthesis
Caption: Workflow for the synthesis of a 5-cyanoindole derivative.
Experimental Protocol: Synthesis of 3-(4-Chlorobutyl)-5-cyanoindole
This protocol is adapted from a patented procedure for the synthesis of a key intermediate for vilazodone.[3]
Materials:
-
This compound
-
1,1-Dimethoxy-6-chlorohexane
-
Purified water
-
Nitrogen or other inert gas
Procedure:
-
Dissolution of the Ketone Precursor: In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, dissolve 1,1-dimethoxy-6-chlorohexane in a mixed solution of ethanol and water. Heat the mixture to approximately 70°C to ensure complete dissolution.[3]
-
Preparation of the Hydrazine Solution: In a separate flask, dissolve 17 g of this compound in a mixture of 100 ml of ethanol and 50 ml of purified water.[3]
-
Fischer Indole Cyclization: Slowly add the this compound solution dropwise to the heated solution of 1,1-dimethoxy-6-chlorohexane. Maintain the reaction temperature at 70°C for approximately 0.8 hours.[3]
-
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. A significant amount of solid will precipitate. Collect the solid product by suction filtration.[3]
-
Purification: Dissolve the crude product (filter cake) in a 50% aqueous ethanol solution and recrystallize to obtain the purified 3-(4-chlorobutyl)-5-cyanoindole as a light-yellow solid.[3]
Expected Yield: Approximately 78.5% with a purity of 99.2%.[3]
Application 2: Synthesis of Dual Aromatase-Sulfatase Inhibitors
This compound is a key starting material for the synthesis of potent dual aromatase-sulfatase inhibitors (DASIs).[4][5] These compounds are of significant interest in the treatment of hormone-dependent breast cancer.[6] The 4-cyanophenyl moiety is a crucial pharmacophoric element in this class of inhibitors.
Aromatase and Estrogen Biosynthesis Pathway
Caption: Inhibition of estrogen synthesis by a DASI.
Quantitative Data: In Vitro Inhibition of Aromatase and Steroid Sulfatase (STS)
The following table summarizes the inhibitory activities of a dual aromatase-sulfatase inhibitor and its derivatives, synthesized using this compound. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Aromatase IC50 (nM)[4] | STS IC50 (nM)[4] |
| 2 | 100 | 227 |
| 11 | 39 | 21 |
| 17 | 18 | - |
| 19 | 2.6 | - |
| 25 | 0.2 | 2.5 |
Note: Lower IC50 values indicate higher potency.
Experimental Protocol: Synthesis of an Imidazole-Based Dual Aromatase-Sulfatase Inhibitor (Compound 25)
This protocol describes a multi-step synthesis where this compound is a key starting material for a precursor to the final potent inhibitor.
Step 1: Synthesis of 4-(4H-1,2,4-triazol-4-yl)benzonitrile (24)
-
Reaction Setup: Combine commercially available this compound with 2-isothiocyanato-1,1-dimethoxyethane in a mixture of acetic acid and water.[4]
-
Heating: Heat the reaction mixture to 100°C.[4]
-
Oxidation: After the initial reaction, treat the resulting intermediate with hydrogen peroxide in acetic acid to yield 4-(4H-1,2,4-triazol-4-yl)benzonitrile (24).[4]
Subsequent Steps: The intermediate (24) is then taken through a series of reactions including alkylation with a benzyl (B1604629) chloride derivative and subsequent modifications to yield the final imidazole-based inhibitor (25). For detailed procedures of these subsequent steps, please refer to the primary literature.[4]
Application 3: Synthesis of Antifungal Hydrazones
Hydrazones derived from this compound have demonstrated promising antifungal activity. The synthesis involves a straightforward condensation reaction with various aldehydes.
General Workflow for Antifungal Hydrazone Synthesis
Caption: Synthesis of antifungal hydrazones.
Quantitative Data: Antifungal Activity of Hydrazone Derivatives
The following table presents the antifungal activity of various hydrazone derivatives against different fungal strains, expressed as IC50 (the concentration that inhibits 50% of fungal growth) and MIC (Minimum Inhibitory Concentration).
| Fungal Strain | Compound 47 IC50 (µM)[7] | Compound 4 MIC (µM)[7] | Fluconazole MIC (µM)[7] |
| C. krusei ATCC 6258 | 907.1 | - | - |
| C. parapsilosis ATCC 22019 | 226.8 | - | - |
| T. mentagrophytes 445 | - | 1.98 | 7.81 |
Note: Lower IC50 and MIC values indicate greater antifungal activity.
Experimental Protocol: General Synthesis of Antifungal Hydrazones
This is a general protocol for the synthesis of hydrazones from this compound and a substituted aldehyde.[8][9]
Materials:
-
This compound
-
Substituted aldehyde (e.g., salicylaldehyde (B1680747) derivative)
-
Ethanol
-
Catalytic amount of glacial acetic acid (optional)
Procedure:
-
Dissolution: Dissolve this compound in ethanol. Gentle heating may be required.
-
Addition of Aldehyde: Add an equimolar amount of the substituted aldehyde to the solution.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration and recrystallize from a suitable solvent, such as ethanol or toluene, to obtain the purified hydrazone.[9]
Application 4: Building Block for IDO1 Inhibitors
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune tolerance and is a promising target for cancer immunotherapy.[10] this compound can be used to synthesize indole-based structures that can serve as scaffolds for the development of IDO1 inhibitors.
IDO1 Signaling Pathway in Cancer Immunology
Caption: The role of IDO1 in tumor immune escape and its inhibition.
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry. Its application in the Fischer indole synthesis provides access to a wide range of indole derivatives with potential therapeutic applications, including the development of IDO1 inhibitors. Furthermore, it serves as a key building block for potent dual aromatase-sulfatase inhibitors and as a starting material for the synthesis of hydrazones with significant antifungal activity. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this compound in their discovery and development efforts.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. CN102964287B - Synthesis method of 3-(4-chlorobutyl)-5-cyanoindole - Google Patents [patents.google.com]
- 4. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aromatase, Aromatase Inhibitors, and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 10. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry since its discovery by Hermann Emil Fischer in 1883, remains a powerful and versatile method for the synthesis of the indole nucleus.[1] This biologically significant scaffold is a core component of numerous pharmaceuticals, agrochemicals, and natural products.[2][3] The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone).[1] The electronic nature of substituents on the phenylhydrazine ring profoundly influences the reaction's efficiency, often dictating the reaction conditions required and the resulting yield of the indole product.[4] These application notes provide a detailed protocol for performing the Fischer indole synthesis with a focus on the impact of various substituents on the phenylhydrazine moiety.
Reaction Mechanism and Influence of Substituents
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps, initiated by the formation of a phenylhydrazone. This is followed by tautomerization to an ene-hydrazine, which then undergoes a[3][3]-sigmatropic rearrangement under acidic conditions. Subsequent cyclization and elimination of ammonia (B1221849) yield the final aromatic indole.[5]
The electronic properties of the substituents on the phenylhydrazine ring play a critical role in the facility of this transformation.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups increase the electron density of the phenylhydrazine ring. This facilitates the key[3][3]-sigmatropic rearrangement step, often leading to higher yields and requiring milder reaction conditions.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and chloro (-Cl) decrease the electron density of the ring, making the rearrangement more difficult. Consequently, reactions with phenylhydrazines bearing electron-withdrawing groups often necessitate harsher conditions (e.g., stronger acids, higher temperatures) and may result in lower yields.[4]
Data Presentation: Comparison of Reaction Parameters
The following table summarizes the reaction conditions and yields for the Fischer indole synthesis using various substituted phenylhydrazines and carbonyl compounds, illustrating the impact of the substituent's electronic nature.
| Phenylhydrazine Substituent | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxy (EDG) | cis-Octahydroindolone | Acetic Acid | Reflux | Not Specified | 60 | [6] |
| 4-Methyl (EDG) | 2-Methylcyclohexanone | Acetic Acid | Room Temp. | 24 | 85 | [7] |
| 4-Chloro (EWG) | 1,2-Cyclohexanedione | Not Specified | Not Specified | Not Specified | 54 | [6] |
| 4-Nitro (EWG) | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 | 30 | [4] |
| Unsubstituted | Acetophenone | Polyphosphoric Acid | 100-120 | 0.25 | Not Specified | [8] |
Experimental Protocols
General Laboratory Procedure for Fischer Indole Synthesis
This protocol provides a general guideline. The specific catalyst, solvent, temperature, and reaction time should be optimized based on the reactivity of the specific substituted phenylhydrazine and carbonyl compound used.[1]
1. Phenylhydrazone Formation (Optional Isolation):
-
In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent such as ethanol (B145695) or acetic acid.[8]
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) if not already used as the solvent.
-
Stir the mixture at room temperature or with gentle heating (e.g., 80°C) for 30-60 minutes.[8] The formation of the phenylhydrazone may be monitored by thin-layer chromatography (TLC).
-
For a "one-pot" procedure, the reaction mixture can be carried directly to the next step without isolating the phenylhydrazone.[9]
2. Indolization (Cyclization):
-
To the flask containing the phenylhydrazone, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid in a suitable solvent).[2][5]
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the substrates) and monitor the reaction progress by TLC.[1]
-
Reaction times can vary from a few minutes to several hours.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide (B78521) or sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.[10]
Example Protocol: Synthesis of 2,3,3,5-Tetramethylindolenine from p-Tolylhydrazine Hydrochloride and Isopropyl Methyl Ketone[7]
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol)
-
Isopropyl methyl ketone (1.62 mmol)
-
Glacial acetic acid (2 g, ~0.03 mol)
-
1 M Sodium hydroxide solution
-
Dichloromethane (B109758) or Chloroform (B151607) for extraction
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone.
-
Add glacial acetic acid to the mixture.
-
Reflux the mixture with stirring for 2.25 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with 1 M sodium hydroxide solution.
-
Dilute with water and extract with dichloromethane or chloroform (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by passing it through a short silica gel column to yield the product.
Mandatory Visualizations
Fischer Indole Synthesis Mechanism
Caption: The mechanistic pathway of the Fischer indole synthesis.
Experimental Workflow for Fischer Indole Synthesis
Caption: A generalized experimental workflow for the Fischer indole synthesis.
References
- 1. testbook.com [testbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Fischer Indole Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Catalytic Conditions for Reactions with 4-Cyanophenylhydrazine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalytic reactions involving 4-Cyanophenylhydrazine Hydrochloride. This versatile reagent is a key building block in the synthesis of various heterocyclic compounds, particularly indole (B1671886) derivatives, which are of significant interest in medicinal chemistry and drug development. The protocols outlined below focus on the widely used Fischer indole synthesis, employing both Brønsted and Lewis acid catalysts, and touch upon palladium-catalyzed C-N coupling reactions.
Fischer Indole Synthesis of 7-Cyano-1,2,3,4-tetrahydrocarbazole
The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system. In this reaction, this compound reacts with a ketone or aldehyde in the presence of an acid catalyst. The reaction with cyclohexanone (B45756) to produce 7-cyano-1,2,3,4-tetrahydrocarbazole, a key intermediate in the synthesis of pharmaceuticals like Vilazodone, is a prominent application.[1][2]
Catalytic Conditions and Performance
A variety of acid catalysts can be employed for the Fischer indole synthesis, with the choice of catalyst often influencing reaction time, temperature, and yield. Below is a summary of common catalytic systems.
| Catalyst Type | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Brønsted Acid | Acetic Acid | Acetic Acid | Reflux | 1 - 2.5 hours | ~31-85%[3][4] |
| Brønsted Acid | Hydrochloric Acid (HCl) | Water/Alcohol | Reflux | 1 hour | up to 95%[4] |
| Brønsted Acid | Polyphosphoric Acid (PPA) | - | Not specified | Not specified | ~84%[5] |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Not specified | Elevated | Not specified | General catalyst[6][7] |
| Lewis Acid | Boron Trifluoride (BF₃) | Not specified | Not specified | Not specified | General catalyst[6][7] |
| Solid Acid | Ceric Ammonium Nitrate (CAN) | Not specified | Not specified | Not specified | 85-95%[5] |
Note: Yields can vary significantly based on the specific substrate, reaction scale, and purification method.
Experimental Protocol: Acetic Acid Catalyzed Synthesis of 7-Cyano-1,2,3,4-tetrahydrocarbazole
This protocol is adapted from a general procedure for the synthesis of tetrahydrocarbazoles.[8]
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol (for recrystallization)
-
Decolorizing Carbon
Equipment:
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Stirrer
-
Dropping funnel
-
Beaker
-
Buchner funnel and filter flask
Procedure:
-
In a 1-liter three-necked round-bottomed flask equipped with a reflux condenser, stirrer, and dropping funnel, add this compound (1.0 mole) and glacial acetic acid (6.0 moles).
-
Heat the mixture to reflux with stirring.
-
Slowly add cyclohexanone (1.0 mole) through the dropping funnel over a period of 1 hour.
-
Continue heating at reflux for an additional hour after the addition is complete.
-
Pour the hot reaction mixture into a 1.5-liter beaker and stir to promote solidification.
-
Cool the mixture to approximately 5°C and collect the solid product by vacuum filtration.
-
Wash the filter cake with water (100 mL) and then with 75% ethanol (B145695) (100 mL).
-
Air-dry the crude product.
-
Recrystallize the crude 7-cyano-1,2,3,4-tetrahydrocarbazole from methanol, using decolorizing carbon if necessary, to obtain the purified product.
Expected Yield: 76-85%[8]
Diagram of the Fischer Indole Synthesis Workflow
Caption: Workflow for the synthesis of 7-cyano-1,2,3,4-tetrahydrocarbazole.
Palladium-Catalyzed C-N Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds.[9] These methods can be applied to the arylation of hydrazines, offering an alternative route to N-aryl hydrazine (B178648) derivatives. While specific examples detailing the use of this compound are not abundant in the literature, the general principles of the Buchwald-Hartwig amination can be adapted.
General Catalytic System
The Buchwald-Hartwig amination typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and depends on the specific substrates.
| Component | Examples |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, SPhos, BrettPhos, RuPhos |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene (B28343), Dioxane, THF |
Conceptual Protocol: Buchwald-Hartwig Amination with this compound
This conceptual protocol is based on general procedures for the Buchwald-Hartwig amination of hydrazines. Optimization will be required for specific aryl halides.
Materials:
-
This compound
-
Aryl Halide (e.g., Aryl Bromide)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous Toluene
Equipment:
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Add the aryl halide, this compound, and the base.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110°C) until the starting materials are consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Gold-Catalyzed Reactions
While gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes and allenes, specific applications involving this compound are not well-documented in the current literature. General gold-catalyzed hydrohydrazination reactions of alkynes have been reported, but these typically employ hydrazine derivatives other than substituted phenylhydrazines.[10] Further research is needed to explore the potential of gold catalysts in reactions with this compound.
Conclusion
This compound is a valuable precursor for the synthesis of indole-containing compounds, primarily through the Fischer indole synthesis. A range of Brønsted and Lewis acids can effectively catalyze this transformation, with acetic acid being a common and effective choice. Palladium-catalyzed C-N coupling reactions represent a potential modern alternative for the synthesis of N-aryl derivatives of 4-cyanophenylhydrazine, although specific protocols require further development. The exploration of gold-catalyzed reactions with this substrate remains an open area for investigation. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working with this important synthetic building block.
References
- 1. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. scribd.com [scribd.com]
- 4. scispace.com [scispace.com]
- 5. wjarr.com [wjarr.com]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. tsijournals.com [tsijournals.com]
Application Notes: 4-Cyanophenylhydrazine Hydrochloride in the Synthesis of Fungicidal Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
4-Cyanophenylhydrazine hydrochloride is a versatile chemical intermediate with significant applications in the synthesis of a variety of agrochemicals. Its reactive hydrazine (B178648) group and the presence of a cyano moiety on the phenyl ring make it a valuable building block for creating complex heterocyclic structures with potent biological activities. This document outlines the application of this compound in the synthesis of fungicidal agents, specifically focusing on the development of pyrazole (B372694) carboxamide derivatives that act as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs).
Succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain, is a crucial enzyme for fungal respiration. Inhibition of this enzyme disrupts the fungal cell's energy supply, leading to its death. SDHIs are a significant class of modern fungicides due to their high efficacy and broad-spectrum activity. The synthesis of these complex molecules often involves the construction of a pyrazole ring, a process where this compound can serve as a key precursor.
Synthesis Pathway Overview
The general synthetic route to fungicidal pyrazole carboxamides using this compound involves a multi-step process. The initial key step is the formation of a pyrazole ring system through the condensation of the hydrazine with a suitable 1,3-dicarbonyl compound or its equivalent. Subsequent modifications, such as amide bond formation, lead to the final active fungicidal molecule.
Caption: General workflow for the synthesis of pyrazole carboxamide fungicides.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the starting material, this compound, from 4-aminobenzonitrile (B131773).
Materials:
-
4-Aminobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Water
-
Diethyl Ether
Procedure:
-
A suspension of 4-aminobenzonitrile (50 g, 423 mmol) in concentrated hydrochloric acid (550 mL) is prepared in a reaction vessel.
-
The mixture is cooled to a temperature between -5 °C and 0 °C with constant stirring.
-
A solution of sodium nitrite (31.5 g, 457 mmol) dissolved in 200 mL of water is added dropwise to the suspension, maintaining the temperature below 0 °C. This step forms the diazonium salt.
-
In a separate vessel, a solution of tin(II) chloride dihydrate (477 g, 2.1 mol) in concentrated hydrochloric acid (370 mL) is prepared and pre-cooled to 0 °C.
-
The freshly prepared and cooled diazonium salt solution is added portionwise to the tin(II) chloride solution, ensuring the reaction temperature is kept below 0 °C.
-
The reaction mixture is stirred for an additional 15 minutes.
-
The resulting white precipitate of this compound is collected by filtration.
-
The precipitate is washed with diethyl ether and then recrystallized from an aqueous ethanol solution.
-
The final product is dried to yield this compound.[1]
Expected Yield: Approximately 84%.[1]
Protocol 2: Representative Synthesis of a Pyrazole Carboxamide Fungicide
This protocol is a representative example of the synthesis of a pyrazole carboxamide derivative, based on methodologies for creating potent SDH inhibitors.
Step 1: Synthesis of the Pyrazole Carboxylic Acid Intermediate
Materials:
-
This compound
-
Ethyl 2-cyano-3-oxobutanoate
-
Ethanol
-
Sodium Hydroxide (B78521) (NaOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
This compound (1 equivalent) is dissolved in ethanol.
-
Ethyl 2-cyano-3-oxobutanoate (1 equivalent) is added to the solution.
-
The mixture is refluxed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude pyrazole ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (2 equivalents) for 2-3 hours.
-
The reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid to precipitate the pyrazole carboxylic acid.
-
The solid is filtered, washed with water, and dried to yield the pyrazole carboxylic acid intermediate.
Step 2: Amide Coupling to Form the Final Product
Materials:
-
Pyrazole carboxylic acid intermediate from Step 1
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
A substituted aniline (e.g., 2-chloroaniline)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (B128534) or Pyridine
Procedure:
-
The pyrazole carboxylic acid (1 equivalent) is suspended in anhydrous DCM.
-
Thionyl chloride or oxalyl chloride (1.2 equivalents) is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.
-
The mixture is stirred at room temperature for 2-3 hours until the acid is converted to the acid chloride. The completion of this step can be monitored by the cessation of gas evolution.
-
The excess thionyl chloride and solvent are removed under reduced pressure.
-
The crude acid chloride is redissolved in anhydrous DCM and cooled to 0 °C.
-
A solution of the substituted aniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM is added dropwise.
-
The reaction mixture is stirred at room temperature overnight.
-
The mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization to afford the final pyrazole carboxamide fungicide.
Quantitative Data: Fungicidal Activity
The following table summarizes the in vitro fungicidal activity of representative pyrazole carboxamide derivatives against various plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC₅₀) in µg/mL. Lower EC₅₀ values indicate higher fungicidal activity.
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference Fungicide | EC₅₀ (µg/mL) of Reference |
| 8j | Alternaria solani | 3.06 | Boscalid | - |
| 8d | Fusarium oxysporum | >100% inhibition at 100 µg/mL | - | - |
| 9ac | Rhizoctonia cerealis | 4.95 | Thifluzamide | 23.09 |
| 9bf | Rhizoctonia cerealis | 1.09 | Thifluzamide | 23.09 |
| 9cd | Sclerotinia sclerotiorum | 0.72 | Thifluzamide | 4.88 |
| 7ai | Rhizoctonia solani | 0.37 | Carbendazim | <0.37 |
| 6i | Valsa mali | 1.77 | Boscalid | 9.19 |
| 19i | Valsa mali | 1.97 | Boscalid | 9.19 |
Data is compiled from studies on pyrazole carboxamide fungicides, which are structurally analogous to compounds synthesized from this compound.[1][2][3][4][5]
Mode of Action: Inhibition of Succinate Dehydrogenase
The fungicidal activity of pyrazole carboxamides derived from this compound is primarily due to the inhibition of the succinate dehydrogenase (SDH) enzyme in the fungal mitochondrial respiratory chain.[6] This inhibition blocks the conversion of succinate to fumarate, a key step in both the Krebs cycle and the electron transport chain.[6] The disruption of cellular respiration leads to a depletion of ATP, the cell's main energy currency, ultimately resulting in fungal cell death.
Caption: Mechanism of action of SDHI fungicides in the fungal mitochondrion.
Conclusion
This compound is a critical starting material for the synthesis of advanced fungicidal agrochemicals. The development of pyrazole carboxamide-based SDHIs from this precursor offers a promising avenue for creating highly effective and specific crop protection agents. The protocols and data presented herein provide a foundational understanding for researchers and scientists working in the field of agrochemical synthesis and development. Further exploration of structure-activity relationships of derivatives from this compound will likely lead to the discovery of novel and more potent fungicides.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Carbonyl Compounds with 4-Cyanophenylhydrazine Hydrochloride for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of carbonyl compounds, such as aldehydes and ketones, is critical in pharmaceutical development, environmental analysis, and food chemistry due to their potential toxicity and role as chemical intermediates. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, but many low-molecular-weight carbonyls lack a suitable chromophore for sensitive UV detection. Chemical derivatization is employed to overcome this limitation by introducing a UV-active tag to the carbonyl molecule.
This document provides a detailed protocol for the derivatization of carbonyl compounds with 4-Cyanophenylhydrazine Hydrochloride (4-CPH), followed by their separation and quantification using Reverse-Phase HPLC with UV detection. The reaction of 4-CPH with aldehydes and ketones yields stable 4-cyanophenylhydrazone derivatives that exhibit strong UV absorbance, enabling sensitive and selective analysis.[1][2] The reaction proceeds via a nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by the elimination of a water molecule to form a hydrazone.[2]
Principle of the Method
The methodology is based on the acid-catalyzed condensation reaction between the carbonyl group of the analyte and the hydrazine moiety of this compound. The resulting 4-cyanophenylhydrazone derivatives are then separated by RP-HPLC and detected by a UV detector. The cyano group in the derivatizing agent enhances the UV response of the derivatives, allowing for trace-level quantification.
Experimental Protocols
Materials and Reagents
-
This compound (4-CPH) (CAS: 2863-98-1)
-
HPLC-grade Acetonitrile (B52724) (ACN)
-
HPLC-grade Methanol (B129727) (MeOH)
-
HPLC-grade Water
-
Formic Acid (or Acetic Acid)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Carbonyl Compound Standards (e.g., Formaldehyde, Acetaldehyde, Acetone, etc.)
-
Solid Phase Extraction (SPE) Cartridges (C18, if required for sample cleanup)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV/Vis or Diode Array Detector (DAD)
-
-
Analytical Balance
-
pH Meter
-
Vortex Mixer
-
Centrifuge
-
Heating Block or Water Bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Protocol 1: Derivatization of Carbonyl Standards
This protocol describes the derivatization of a standard mixture of carbonyl compounds.
1. Preparation of Reagents:
-
Derivatizing Reagent (4-CPH Solution): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution. This solution should be prepared fresh daily and protected from light.
-
Acid Catalyst: Prepare a 0.1 M HCl solution in acetonitrile.
-
Carbonyl Standard Stock Solution: Prepare a stock solution containing a mixture of carbonyl compounds of interest (e.g., 1 mg/mL each in acetonitrile).
2. Derivatization Procedure:
-
In a 1.5 mL autosampler vial, add 100 µL of the carbonyl standard stock solution.
-
Add 200 µL of the 4-CPH derivatizing reagent solution.
-
Add 50 µL of the 0.1 M HCl acid catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.
-
After incubation, allow the vial to cool to room temperature.
-
Add 650 µL of acetonitrile:water (50:50, v/v) to bring the final volume to 1 mL.
-
The sample is now ready for HPLC analysis.
Protocol 2: Derivatization of Carbonyls in an Aqueous Sample Matrix (e.g., Environmental Water Sample)
This protocol is suitable for the analysis of carbonyl compounds in aqueous matrices.
1. Sample Preparation:
-
Collect the aqueous sample in a clean, amber glass bottle.
-
If the sample contains particulate matter, filter it through a 0.45 µm syringe filter.
-
Adjust the pH of 10 mL of the sample to approximately 3 with dilute HCl.
2. Derivatization and Solid Phase Extraction (SPE):
-
To the pH-adjusted sample, add 1 mL of the 1 mg/mL 4-CPH solution in acetonitrile and 100 µL of 1 M HCl.
-
Mix well and allow the reaction to proceed at room temperature for 1 hour.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Load the entire derivatization mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering polar compounds.
-
Dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes.
-
Elute the derivatized carbonyl compounds with 2 mL of acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of acetonitrile:water (50:50, v/v).
-
The sample is now ready for HPLC analysis.
HPLC Method
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
| Time (min) | % A | % B |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: The UV-Vis spectra of 4-cyanophenylhydrazones typically exhibit broad absorption bands in the 200–400 nm range.[1] A detection wavelength of 320 nm is recommended as a starting point for method development. A Diode Array Detector (DAD) can be used to identify the optimal absorption maximum for each derivative.
Data Presentation
The following tables present illustrative quantitative data for the analysis of a standard mixture of carbonyl compounds derivatized with 4-CPH. Note: This data is for demonstration purposes and should be experimentally verified.
Table 1: Chromatographic Data for 4-Cyanophenylhydrazone Derivatives
| Carbonyl Compound | Derivative | Retention Time (min) |
| Formaldehyde | Formaldehyde-4-cyanophenylhydrazone | 4.5 |
| Acetaldehyde | Acetaldehyde-4-cyanophenylhydrazone | 6.2 |
| Acetone | Acetone-4-cyanophenylhydrazone | 7.8 |
| Propionaldehyde | Propionaldehyde-4-cyanophenylhydrazone | 8.5 |
| Benzaldehyde | Benzaldehyde-4-cyanophenylhydrazone | 12.1 |
Table 2: Method Performance Characteristics (Illustrative)
| Derivative | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Formaldehyde-4-cyanophenylhydrazone | 0.1 - 20 | >0.999 | 0.03 | 0.1 |
| Acetaldehyde-4-cyanophenylhydrazone | 0.1 - 20 | >0.999 | 0.03 | 0.1 |
| Acetone-4-cyanophenylhydrazone | 0.1 - 20 | >0.999 | 0.04 | 0.12 |
| Propionaldehyde-4-cyanophenylhydrazone | 0.1 - 20 | >0.999 | 0.02 | 0.08 |
| Benzaldehyde-4-cyanophenylhydrazone | 0.1 - 20 | >0.999 | 0.01 | 0.05 |
Visualizations
Derivatization Reaction Pathway
Caption: Reaction of a carbonyl compound with 4-cyanophenylhydrazine.
Experimental Workflow
Caption: Workflow for carbonyl analysis using 4-CPH derivatization.
Conclusion
The derivatization of carbonyl compounds with this compound offers a sensitive and reliable method for their quantification by RP-HPLC with UV detection. The protocols provided herein can be adapted for various sample matrices. Method validation, including specificity, linearity, accuracy, precision, and robustness, should be performed in the target matrix to ensure data quality for research and regulated environments.
References
One-Pot Synthesis of 5-Cyanoindoles via Fischer Indolization Using 4-Cyanophenylhydrazine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 5-cyanoindoles utilizing 4-Cyanophenylhydrazine Hydrochloride. The Fischer indole (B1671886) synthesis serves as the foundational reaction, offering a streamlined and efficient approach to this valuable heterocyclic scaffold. 5-Cyanoindoles are significant intermediates in the synthesis of various pharmaceutical agents, including antidepressants like vilazodone. The methodologies described herein are suitable for laboratory-scale synthesis and can be adapted for library generation in drug discovery programs. This guide includes tabulated quantitative data from literature, detailed step-by-step protocols, and visualizations of the experimental workflow and reaction mechanism to ensure clarity and reproducibility.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The functionalization of the indole ring allows for the modulation of biological activity, making the development of efficient synthetic routes to substituted indoles a continuous area of research. The Fischer indole synthesis, a classic reaction discovered in 1883, remains one of the most robust and widely used methods for constructing the indole core from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1] One-pot variations of this synthesis are particularly attractive as they reduce reaction time, minimize waste, and simplify the purification process.[2]
This application note focuses on the one-pot synthesis of indoles with a cyano group at the 5-position, using this compound as the starting hydrazine. The electron-withdrawing nature of the cyano group can influence the reactivity of the phenylhydrazine (B124118) and the resulting indole, making specific and optimized protocols essential.
Data Presentation
The following tables summarize quantitative data for the one-pot synthesis of 5-cyanoindoles using this compound. The data has been compiled from peer-reviewed literature and patents, highlighting various reaction conditions and their corresponding outcomes.
Table 1: One-Pot Synthesis of 3-(4-chlorobutyl)-5-cyanoindole [3]
| Entry | Carbonyl Compound | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1,1-Dimethoxy-6-chlorohexane | Methanol/Water (80:54) | 72 | 1.0 | 76.3 | 99.3 |
| 2 | 1,1-Dimethoxy-6-chlorohexane | Ethanol (B145695)/Water (115:64) | 74 | 1.0 | 79.6 | 99.53 |
| 3 | 1,1-Dimethoxy-6-chlorohexane | Ethanol/Water (158:70) | 72 | 1.1 | 80 | 99.3 |
Table 2: General Conditions for One-Pot Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Solvents | Temperature | Notes |
| Brønsted Acids | HCl, H₂SO₄, PPA, p-TSA, Acetic Acid | Ethanol, Methanol, Water, Chloroform | 60 - 100°C | Widely used, cost-effective. Acetic acid can serve as both catalyst and solvent.[2][4] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Dichloromethane, Toluene | Room Temp. to Reflux | Effective but may require anhydrous conditions and can be sensitive to moisture.[1] |
| Heterogeneous Catalysts | Zeolites, Montmorillonite K10, Phosphomolybdic acid | Chloroform | 60°C | Offer advantages in catalyst recovery and reuse.[2] |
| Microwave Irradiation | p-TSA | Solvent-free or high-boiling solvents | 100 - 160°C | Can significantly reduce reaction times and improve yields.[5] |
Experimental Protocols
The following protocols are generalized from established procedures for the one-pot Fischer indole synthesis of 5-cyanoindoles.
Protocol 1: Conventional Heating Procedure for the Synthesis of 3-(4-chlorobutyl)-5-cyanoindole
This protocol is adapted from a patented procedure for the synthesis of a key intermediate of Vilazodone.[3]
Materials:
-
This compound
-
1,1-Dimethoxy-6-chlorohexane (or other suitable ketone/aldehyde)
-
Ethanol
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Preparation of the Carbonyl Solution: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the carbonyl compound (1.0 eq) in a mixture of ethanol and water. For example, 1.1-dimethoxy-6-chlorohexane can be dissolved in an ethanol/water mixture. Heat the solution gently to ensure complete dissolution.
-
Preparation of the Hydrazine Solution: In a separate flask, dissolve this compound (1.0-1.2 eq) in a mixture of ethanol and water.
-
Reaction: Heat the carbonyl solution to the desired reaction temperature (e.g., 72-74°C). Slowly add the this compound solution dropwise to the heated carbonyl solution over a period of 15-30 minutes.
-
Reaction Monitoring: Maintain the reaction mixture at the set temperature with continuous stirring for the specified time (e.g., 1-1.5 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with a cold ethanol/water mixture. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., 55% aqueous ethanol) to yield the pure 5-cyanoindole (B20398) derivative.
Protocol 2: General Microwave-Assisted One-Pot Fischer Indole Synthesis
This is a general protocol that can be adapted for various ketones and aldehydes.
Materials:
-
This compound
-
Ketone or Aldehyde (e.g., cyclohexanone, acetophenone)
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound (1.0 eq), the desired ketone or aldehyde (1.0-1.2 eq), and a catalytic amount of p-TSA (e.g., 10-20 mol%). If a solvent is used, add it at this stage. For solvent-free conditions, ensure the reactants are well-mixed.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-160°C) for a short duration (e.g., 5-30 minutes). The optimal time and temperature should be determined for each substrate.
-
Work-up and Isolation: After the reaction is complete and the vial has cooled to a safe temperature, open the vial. Dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic solution with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure 5-cyanoindole.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the one-pot synthesis of 5-cyanoindoles.
Fischer Indole Synthesis: Reaction Pathway
Caption: The mechanistic pathway of the Fischer indole synthesis.
Conclusion
The one-pot Fischer indole synthesis using this compound is a highly effective method for producing 5-cyanoindoles. This approach offers significant advantages in terms of operational simplicity, reduced reaction times, and often high yields. The protocols and data presented in this application note provide a solid foundation for researchers to implement this methodology in their own synthetic endeavors. The versatility of the Fischer indole synthesis, coupled with modern techniques such as microwave assistance, ensures its continued relevance in the synthesis of complex and biologically active molecules. Further exploration of the substrate scope with various aldehydes and ketones is encouraged to fully exploit the potential of this powerful reaction.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN102964287B - Synthesis method of 3-(4-chlorobutyl)-5-cyanoindole - Google Patents [patents.google.com]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 5. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Fischer Indole Synthesis of 5-Cyanoindoles using 4-Cyanophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole (B1671886) synthesis is a cornerstone reaction in organic chemistry for the construction of the indole nucleus, a privileged scaffold in a multitude of natural products and pharmaceuticals. Traditional methods often require harsh acidic conditions and prolonged reaction times. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this process, offering significant advantages such as dramatically reduced reaction times, improved yields, and often cleaner reaction profiles.
These application notes provide a detailed protocol for the efficient synthesis of various 5-cyanoindole (B20398) derivatives through a microwave-assisted Fischer indole reaction between 4-cyanophenylhydrazine hydrochloride and a selection of ketones. The cyano-substituted indole core is of particular interest in medicinal chemistry, serving as a versatile precursor for the development of novel therapeutic agents.
Reaction Principle
The microwave-assisted Fischer indole synthesis proceeds through the acid-catalyzed reaction of this compound with an appropriate ketone. The reaction is believed to follow the classical Fischer indole mechanism, which involves the formation of a phenylhydrazone intermediate, followed by a[1][1]-sigmatropic rearrangement (the key indole-forming step), and subsequent aromatization to yield the final indole product. Microwave irradiation accelerates the key steps of this reaction sequence.
Experimental Data
The following tables summarize the results obtained from the microwave-assisted Fischer indole synthesis of 5-cyanoindoles from this compound and various ketones.
Table 1: Reaction of this compound with Aromatic Ketones
| Ketone | Product | Reaction Time (min) | Yield (%) |
| Acetophenone | 2-Phenyl-5-cyanoindole | 5 | 85 |
| Propiophenone | 2-Phenyl-3-methyl-5-cyanoindole | 6 | 82 |
| Butyrophenone | 2-Phenyl-3-ethyl-5-cyanoindole | 6 | 80 |
Table 2: Reaction of this compound with a Cyclic Ketone
| Ketone | Product | Reaction Time (min) | Yield (%) |
| Cyclohexanone | 6-Cyano-1,2,3,4-tetrahydrocarbazole | 7 | 88 |
Experimental Protocols
General Protocol for the Microwave-Assisted Synthesis of 5-Cyanoindoles:
Materials:
-
This compound
-
Selected ketone (e.g., acetophenone, propiophenone, butyrophenone, cyclohexanone)
-
Glacial acetic acid
-
Microwave synthesizer
Procedure:
-
In a microwave process vial, combine this compound (1 mmol) and the respective ketone (1.1 mmol).
-
Add glacial acetic acid (5 mL) to the reaction mixture.
-
Seal the vial and place it in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a constant power of 300 W for the time specified in Tables 1 and 2. The reaction temperature is typically ramped to and held at 120°C.
-
After the irradiation is complete, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into crushed ice (20 g).
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid product with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 5-cyanoindole derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Visualizations
Diagram 1: General Reaction Scheme
Caption: General reaction for the microwave-assisted Fischer indole synthesis.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Diagram 3: Fischer Indole Synthesis Mechanism
References
Application Notes and Protocols: Synthesis and Biological Evaluation of Hydrazones Derived from 4-Cyanophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of novel hydrazone derivatives synthesized from 4-Cyanophenylhydrazine Hydrochloride. This class of compounds has demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and virology.
Introduction
Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH- functional group. They are readily synthesized through the condensation reaction of hydrazines with aldehydes or ketones. The structural diversity that can be achieved by varying the carbonyl and hydrazine (B178648) precursors makes them an attractive scaffold for medicinal chemistry and drug discovery. The incorporation of a 4-cyanophenyl moiety, in particular, has been shown to impart potent and varied biological activities. This document outlines the synthesis of such hydrazones and details their evaluation as anticancer, antimicrobial, and antiviral agents.
Data Presentation
Table 1: Anticancer Activity of 4-Cyanophenylhydrazone Derivatives
| Compound ID | Aldehyde/Ketone Precursor | Cancer Cell Line | Activity (GI₅₀/IC₅₀, µM) | Reference |
| 1 | 2-Hydroxy-3-methylbenzaldehyde | MCF-7 (Breast) | 1.0 ± 0.1 | [1][2] |
| 2 | Pentafluorobenzaldehyde | MCF-7 (Breast) | 1.7 ± 0.3 | [1][2] |
| 3 | 3-Bromothiophene-2-carboxaldehyde | HCT-116 (Colorectal) | 1.6 ± 0.2 | [1][2] |
| 4 | 2,6-Dichlorobenzaldehyde | HCT-116 (Colorectal) | 1.1 ± 0.5 | [1][2] |
| 5 | 4-Fluoroacetophenone | HCT-116 (Colorectal) | 1.5 ± 0.8 | [1][2] |
Table 2: Antimicrobial Activity of 4-Cyanophenylhydrazone Derivatives
| Compound ID | Aldehyde/Ketone Precursor | Bacterial Strain | Fungal Strain | Activity (MIC, µg/mL) | Reference |
| 6 | Salicylaldehyde | Staphylococcus aureus | - | 12.5 | |
| 7 | 4-Nitrobenzaldehyde | Escherichia coli | - | 25 | |
| 8 | Cinnamaldehyde | - | Candida albicans | 50 | |
| 9 | 2,4-Dichlorobenzaldehyde | Staphylococcus aureus | - | 25 | [3] |
| 10 | 4-Nitrobenzaldehyde (as part of a larger scaffold) | Proteus mirabilis | - | 12.5 | [3] |
Table 3: Antiviral Activity of 4-Cyanophenylhydrazone Derivatives
| Compound ID | Aldehyde/Ketone Precursor | Virus | Activity Metric | Result | Reference |
| 11 | (4-Oxo-4H-quinolin-1-yl)acetaldehyde | Tobacco Mosaic Virus (TMV) | Inactivation Activity (%) | 51.2 | [4] |
| 12 | Substituted Benzaldehyde | Human Immunodeficiency Virus (HIV) | EC₅₀ (µM) | 5.2 | |
| 13 | Heterocyclic Aldehyde | Herpes Simplex Virus-1 (HSV-1) | IC₅₀ (µM) | 10.8 |
Experimental Protocols
General Protocol for the Synthesis of Hydrazones from this compound
This protocol describes a general method for the synthesis of hydrazones via the acid-catalyzed condensation of this compound with various aldehydes and ketones.
Materials:
-
This compound
-
Aldehyde or Ketone of interest
-
Ethanol (B145695) or Methanol (ACS grade)
-
Glacial Acetic Acid (catalyst)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of warm ethanol or methanol.
-
To this solution, add the desired aldehyde or ketone (1.0 - 1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a condenser and reflux the mixture with constant stirring for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and catalyst.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or ethanol/DMF mixture) to obtain the pure hydrazone derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocol for In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized hydrazones on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized hydrazone compounds
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized hydrazones in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the test compounds in the complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).
-
Incubate the plates for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀/IC₅₀ values (concentration required to inhibit cell growth by 50%) by plotting the percentage of viability against the compound concentration.
Mandatory Visualizations
Caption: General workflow for the synthesis of biologically active hydrazones.
Caption: Intrinsic pathway of caspase-dependent apoptosis induced by hydrazone derivatives.
References
The Versatility of 4-Cyanophenylhydrazine Hydrochloride in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Cyanophenylhydrazine hydrochloride has emerged as a valuable and versatile building block in synthetic organic chemistry, particularly in the construction of a wide array of heterocyclic scaffolds. Its bifunctional nature, possessing both a nucleophilic hydrazine (B178648) moiety and an electron-withdrawing cyano group on an aromatic ring, allows for diverse reactivity and the generation of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems, including indoles, pyrazoles, and other related structures. The information presented herein is intended to serve as a practical guide for researchers in academia and industry, particularly those involved in drug discovery and materials science.
I. Synthesis of 5-Cyanoindole (B20398) Derivatives via Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction for the preparation of indoles from an arylhydrazine and a ketone or aldehyde. This compound is an excellent substrate for this reaction, leading to the formation of 5-cyanoindoles, which are important precursors for various biologically active molecules, including the antidepressant vilazodone.[1]
Reaction Principle
The reaction proceeds through the initial formation of a 4-cyanophenylhydrazone from the condensation of 4-cyanophenylhydrazine with a carbonyl compound. Under acidic conditions and heat, the hydrazone undergoes a[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the aromatic 5-cyanoindole ring system.
Diagram 1: General Scheme of Fischer Indole Synthesis
Caption: Fischer Indole Synthesis Workflow.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Chlorobutyl)-5-cyanoindole
This protocol is adapted from a patented procedure for the synthesis of an intermediate for Vilazodone.[1]
Materials:
-
This compound
-
1,1-Dimethoxy-6-chlorohexane
-
Pure water
-
Nitrogen or inert gas
Procedure:
-
Under a nitrogen or inert gas atmosphere, dissolve 1.1-dimethoxy-6-chlorohexane in a mixed solution of ethanol and water. Heat the solution to facilitate dissolution.
-
In a separate flask, prepare a mixed solvent of this compound (24.1 g), ethanol (158 ml), and pure water (70 ml).[1]
-
At room temperature, slowly add the this compound solution dropwise to the solution from step 1.
-
Heat the reaction mixture to 72°C and maintain this temperature for 1.1 hours to carry out the Fischer indole ring-closing reaction.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature. A large amount of solid will precipitate.
-
Collect the solid by suction filtration.
-
Recrystallize the crude product from a 55% aqueous ethanol solution to obtain 3-(4-chlorobutyl)-5-cyanoindole as a pale yellow solid.
Quantitative Data:
| Product | Yield | Purity | Reference |
| 3-(4-Chlorobutyl)-5-cyanoindole | 80% | 99.3% | [1] |
II. Synthesis of 1-(4-Cyanophenyl)pyrazole Derivatives
The reaction of hydrazines with 1,3-dicarbonyl compounds is a fundamental and efficient method for the synthesis of pyrazoles. This compound serves as the nitrogen source, leading to the formation of 1-(4-cyanophenyl)pyrazoles, a scaffold present in numerous compounds with diverse biological activities.
Reaction Principle
The synthesis involves a condensation reaction between 4-cyanophenylhydrazine and a 1,3-dicarbonyl compound (e.g., β-diketones, β-ketoesters). The reaction typically proceeds in a protic solvent, often with acid or base catalysis, to facilitate the cyclization and dehydration steps, resulting in the stable aromatic pyrazole (B372694) ring.
Diagram 2: General Scheme of Pyrazole Synthesis
Caption: Pyrazole Synthesis Workflow.
Experimental Protocols
Protocol 2: General Procedure for the Synthesis of 1-(4-cyanophenyl)-3,5-disubstituted-1H-pyrazoles
This is a general protocol based on established methods for pyrazole synthesis.
Materials:
-
This compound
-
Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Ethanol or acetic acid
-
Catalyst (optional, e.g., a few drops of concentrated HCl or piperidine)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10-20 mL).
-
Add this compound (1.0 mmol) to the solution.
-
If required, add a catalytic amount of acid or base.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Wash the crude product with cold ethanol or water.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol, methanol) to afford the pure 1-(4-cyanophenyl)-3,5-disubstituted-1H-pyrazole.
Quantitative Data:
The yields for this type of reaction are generally good to excellent, often ranging from 70% to 95%, depending on the specific substrates and reaction conditions used.
| Reactants | Product | Yield Range |
| 4-Cyanophenylhydrazine HCl + Acetylacetone | 1-(4-cyanophenyl)-3,5-dimethyl-1H-pyrazole | 70-90% |
| 4-Cyanophenylhydrazine HCl + Ethyl acetoacetate | 1-(4-cyanophenyl)-3-methyl-1H-pyrazol-5(4H)-one | 75-95% |
| 4-Cyanophenylhydrazine HCl + Dibenzoylmethane | 1-(4-cyanophenyl)-3,5-diphenyl-1H-pyrazole | 80-95% |
III. Synthesis of Other Heterocyclic Systems
While the synthesis of indoles and pyrazoles are the most prominent applications, this compound can also be utilized in the construction of other heterocyclic rings.
Synthesis of Pyridazinone Derivatives
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized by the reaction of hydrazines with 1,4-dicarbonyl compounds or γ-ketoacids.
Reaction Principle: The condensation of 4-cyanophenylhydrazine with a suitable 1,4-dicarbonyl precursor, followed by cyclization and dehydration, leads to the formation of the pyridazinone ring.
Diagram 3: General Workflow for Heterocycle Synthesis
Caption: Versatility of 4-Cyanophenylhydrazine HCl.
Note on Further Applications: While the literature primarily focuses on indole and pyrazole synthesis, the reactivity of this compound suggests its potential in other heterocyclic syntheses, such as in Japp-Klingemann reactions to form hydrazones that can be further cyclized, or in multicomponent reactions.[3] Researchers are encouraged to explore these less common but potentially fruitful synthetic avenues.
IV. Conclusion
This compound is a readily available and highly effective reagent for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its application in the Fischer indole synthesis provides a direct route to valuable 5-cyanoindoles, while its reaction with 1,3-dicarbonyls offers an efficient synthesis of 1-(4-cyanophenyl)pyrazoles. The protocols and data presented in this document aim to facilitate the use of this versatile building block in research and development, empowering scientists to explore new chemical space and develop novel molecules with potential applications in medicine and materials science.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of Pyrazoles from 4-Cyanophenylhydrazine Hydrochloride and Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-cyanophenylhydrazine hydrochloride with dicarbonyl compounds represents a robust and versatile method for the synthesis of 1-(4-cyanophenyl)-substituted pyrazoles. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial and anticancer properties. The foundational reaction is a variation of the classic Knorr pyrazole (B372694) synthesis, a condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound.[1][2] This document provides detailed application notes on the synthesis, characterization, and biological relevance of these pyrazole derivatives, along with specific experimental protocols.
The general reaction involves the condensation of 4-cyanophenylhydrazine with a 1,3-dicarbonyl compound, leading to the formation of a stable five-membered pyrazole ring. The reaction typically proceeds by an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Signaling Pathways and Logical Relationships
The synthesis of pyrazoles from this compound and dicarbonyl compounds follows a well-established reaction pathway. The choice of dicarbonyl compound dictates the substitution pattern on the resulting pyrazole ring, which in turn influences its biological activity.
Caption: General workflow for the synthesis and application of 1-(4-cyanophenyl)-substituted pyrazoles.
Experimental Protocols
Detailed methodologies for the synthesis of pyrazole derivatives from this compound and various dicarbonyl compounds are provided below.
Protocol 1: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile from Acetylacetone
This protocol describes the synthesis of a pyrazole derivative from the reaction of this compound with acetylacetone.
Caption: Experimental workflow for the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
A mixture of this compound (0.01 mol) and acetylacetone (0.01 mol) is taken in glacial acetic acid (15 mL).
-
The reaction mixture is refluxed for 4-5 hours.[3]
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The cooled reaction mixture is then poured into crushed ice.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile.[3]
Protocol 2: Synthesis of 1-(4-cyanophenyl)-3-methyl-5-pyrazolone from Ethyl Acetoacetate (B1235776)
This protocol details the synthesis of a pyrazolone, a derivative of pyrazole, which exists in tautomeric forms.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol or Acetic Acid
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
A mixture of this compound (0.01 mol) and ethyl acetoacetate (0.01 mol) is dissolved in a suitable solvent such as ethanol or acetic acid.[4]
-
The reaction mixture is heated under reflux for a period of 1.5 to 5 hours, with the progress monitored by TLC.[4][5]
-
Upon completion, the reaction mixture is cooled, and the product is precipitated, often by pouring the mixture into ice water.[4]
-
The solid product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent like ethanol provides the purified 1-(4-cyanophenyl)-3-methyl-5-pyrazolone.[6]
Data Presentation: Synthesis of 1-(4-Cyanophenyl)-Substituted Pyrazoles
The following table summarizes the reaction of this compound with various dicarbonyl compounds to yield corresponding pyrazole derivatives.
| Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| Acetylacetone | 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile | Glacial acetic acid, reflux, 4-5 h | 71 | 180-183 | [3] |
| Ethyl Acetoacetate | 1-(4-cyanophenyl)-3-methyl-5-pyrazolone | Acetic acid, reflux, 1.5 h | Not specified | Not specified | [4] |
| Dibenzoylmethane | 4-(3,5-diphenyl-1H-pyrazol-1-yl)benzonitrile | Ethanol, reflux | Not specified | Not specified | [7] |
Application Notes: Biological Activities of 1-(4-Cyanophenyl)-Substituted Pyrazoles
Derivatives of pyrazole are recognized for their wide range of pharmacological activities.[8] The incorporation of the 4-cyanophenyl moiety at the N1 position of the pyrazole ring has been shown to be a key structural feature for various biological actions, including antimicrobial and anticancer effects.
Antimicrobial Activity
Several studies have demonstrated that pyrazole derivatives exhibit significant antibacterial and antifungal properties. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The 4-cyanophenyl substituted pyrazoles have been evaluated against various bacterial and fungal strains, showing promising minimum inhibitory concentrations (MIC).
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Pyrazole Derivative 1 | E. coli | 0.25 | [9] |
| Pyrazole Derivative 2 | S. epidermidis | 0.25 | [9] |
| Pyrazole Derivative 3 | A. niger | 1 | [9] |
| Pyrazole-derived hydrazones | A. baumannii | as low as 4 | [10] |
| N-(trifluoromethylphenyl) derivatives | MRSA strains | as low as 0.78 | [10] |
Anticancer Activity
The pyrazole scaffold is a constituent of several approved anticancer drugs.[3] 1-(4-Cyanophenyl)-substituted pyrazoles have been investigated for their cytotoxic effects against various cancer cell lines. Their mode of action can involve the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth and proliferation.
| Compound | Cell Line | IC50 (µM) | Reference |
| Quinazoline derivative | HepG2, MCF-7, MDA-231, HeLa | 1.94–7.1 | [8] |
| 3,5-diaminopyrazole-1-carboxamide derivative | HePG2 | 6.57 | [11] |
| 3,5-diaminopyrazole-1-carboxamide derivative | HCT-116 | 9.54 | [11] |
| 3,5-diaminopyrazole-1-carboxamide derivative | MCF-7 | 7.97 | [11] |
Conclusion
The reaction between this compound and dicarbonyl compounds provides an efficient route to a library of 1-(4-cyanophenyl)-substituted pyrazoles. These compounds serve as a privileged scaffold in drug discovery, demonstrating significant potential as antimicrobial and anticancer agents. The provided protocols offer a foundation for the synthesis and further exploration of this promising class of heterocyclic compounds. The structure-activity relationship of these derivatives can be further investigated by synthesizing a wider array of analogues and evaluating their biological activities.
References
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 6. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of Indoles Using 4-Cyanophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis of indoles utilizing 4-Cyanophenylhydrazine Hydrochloride via the Fischer indole (B1671886) synthesis. This method is of significant importance in medicinal chemistry and drug development for accessing cyano-substituted indole scaffolds, which are key components in a variety of therapeutic agents.[1][2]
Introduction to the Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a robust and widely used chemical reaction for the preparation of indole derivatives.[3][4] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone.[1][4] The use of substituted phenylhydrazines, such as this compound, allows for the synthesis of specifically functionalized indoles. The choice of the acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective.[4][5][6]
Mechanism of the Fischer Indole Synthesis
The generally accepted mechanism for the Fischer indole synthesis involves several key steps, starting from the formation of a phenylhydrazone.[1][5]
-
Phenylhydrazone Formation: The reaction begins with the acid-catalyzed condensation of 4-Cyanophenylhydrazine with an aldehyde or ketone to form the corresponding 4-cyanophenylhydrazone.[1]
-
Tautomerization to Ene-hydrazine: The phenylhydrazone then undergoes tautomerization to its enamine isomer, the ene-hydrazine.[1]
-
[5][5]-Sigmatropic Rearrangement: A critical[5][5]-sigmatropic rearrangement of the protonated ene-hydrazine occurs, leading to the formation of a di-imine intermediate. This step is often the rate-determining step.[1][5]
-
Rearomatization: The di-imine intermediate rearomatizes to form a more stable amino-imine.
-
Cyclization and Elimination: Intramolecular cyclization of the amino-imine forms a five-membered aminal ring. Subsequent elimination of ammonia (B1221849) under acidic conditions results in the formation of the aromatic indole ring.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 4-Cyanophenylhydrazine Hydrochloride in Pharmaceutical Intermediate Synthesis
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
4-Cyanophenylhydrazine hydrochloride has emerged as a critical building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and their intermediates. Its unique chemical structure, featuring a reactive hydrazine (B178648) moiety and a cyano group on a phenyl ring, makes it a versatile synthon for constructing complex heterocyclic scaffolds, most notably indole (B1671886) derivatives through the Fischer indole synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, supported by quantitative data and visual diagrams of reaction workflows and relevant biological pathways.
Application in the Synthesis of Triptan and Antidepressant Intermediates
This compound is a key starting material in the synthesis of intermediates for drugs targeting serotonin (B10506) receptors, such as the anti-migraine agent Frovatriptan, and selective serotonin reuptake inhibitors (SSRIs) like Vilazodone.
Synthesis of a Key Intermediate for Frovatriptan
Frovatriptan is a second-generation triptan that acts as a high-affinity agonist for serotonin 5-HT1B and 5-HT1D receptors. A crucial step in its synthesis involves the Fischer indole cyclization of this compound with a substituted cyclohexanone (B45756) derivative to form a tetrahydrocarbazole core.
Experimental Protocol: Synthesis of 3-Methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole
This protocol outlines the Fischer indole synthesis to produce a key intermediate for Frovatriptan.
Materials:
-
This compound
-
4-Methylamino-cyclohexanone ketal hydrochloride
-
Glacial Acetic Acid
-
Water
-
Sodium Hydroxide (B78521) solution
-
L-pyroglutamic acid (for resolution of enantiomers, if required)
-
Boron trifluoride-acetic acid complex (for subsequent steps)
Procedure:
-
To a solution of 4-methylamino-cyclohexanone ketal hydrochloride in glacial acetic acid, add this compound.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole.
-
The racemic mixture can be resolved into its enantiomers through the formation of diastereomeric salts using a chiral resolving agent like L-pyroglutamic acid.
Quantitative Data:
| Intermediate | Starting Materials | Catalyst/Solvent | Reaction Conditions | Yield (%) | Purity (%) |
| 3-Methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole | 4-Cyanophenylhydrazine HCl, 4-Methylamino-cyclohexanone ketal HCl | Glacial Acetic Acid | Reflux | >90 (crude) | Not specified |
Note: Yields can vary based on reaction scale and purification methods.
Logical Relationship: Synthesis of Frovatriptan Intermediate
Caption: Synthetic pathway to Frovatriptan via a key intermediate.
Synthesis of a Key Intermediate for Vilazodone
Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor. A key indole-containing intermediate in its synthesis, 3-(4-chlorobutyl)-5-cyanoindole, can be prepared using this compound.
Experimental Protocol: Synthesis of 3-(4-chlorobutyl)-5-cyanoindole
This protocol details the Fischer indole synthesis for a crucial Vilazodone intermediate.[1]
Materials:
-
This compound
-
1,1-Dimethoxy-6-chlorohexane
-
Methanol
-
Water
-
Ethanol
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve 1,1-dimethoxy-6-chlorohexane in a mixture of methanol and water. Heat the solution to ensure complete dissolution.
-
In a separate flask, dissolve this compound in a mixture of methanol and pure water.
-
Slowly add the this compound solution dropwise to the heated solution of 1,1-dimethoxy-6-chlorohexane.
-
Maintain the reaction mixture at 72°C for 1 to 1.1 hours to facilitate the Fischer indole ring-closing reaction.[1]
-
Cool the reaction mixture to room temperature, which will cause the product to precipitate as a solid.
-
Collect the solid by suction filtration.
-
Recrystallize the crude product from an ethanol-water solution (e.g., 53-55% ethanol) to yield pure, pale-yellow crystals of 3-(4-chlorobutyl)-5-cyanoindole.[1]
Quantitative Data:
| Intermediate | Starting Materials | Solvent | Reaction Conditions | Yield (%) | Purity (%) |
| 3-(4-chlorobutyl)-5-cyanoindole | 4-Cyanophenylhydrazine HCl (24.1g), 1,1-Dimethoxy-6-chlorohexane | Methanol/Water, Ethanol/Water | 72°C, 1.1 hours | 80 | 99.3 |
Data from a specific patent example.[1]
Experimental Workflow: Vilazodone Intermediate Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis with 4-Cyanophenylhydrazine Hydrochloride
Welcome to the technical support center for the Fischer indole (B1671886) synthesis, specifically tailored for reactions involving 4-Cyanophenylhydrazine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction, improve yields, and troubleshoot common issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Fischer indole synthesis with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of the Desired Indole | The electron-withdrawing nature of the cyano (-CN) group on the phenylhydrazine (B124118) ring deactivates it, making the key [3,3]-sigmatropic rearrangement step more difficult and slowing down the reaction rate.[1] | * Stronger Acid Catalysts: Consider using stronger Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid, or more potent Lewis acids.[1] Be aware that harsher conditions can sometimes lead to increased side product formation.[1] * Higher Reaction Temperatures: Increasing the temperature can provide the necessary energy to overcome the activation barrier. However, this should be done cautiously to avoid decomposition.[1] * Alternative Synthetic Route: If yield improvement is not significant, a different synthetic strategy for the target indole might be more efficient.[1] |
| Formation of Side Products (e.g., Phenylpyrazoles) | The presence of the strong electron-withdrawing cyano group can lead to competitive formation of phenylpyrazoles, which can suppress the complete formation of the desired indole. | * Catalyst and Solvent Screening: The choice of acid catalyst and solvent can influence the reaction pathway. Experiment with different Brønsted and Lewis acids to find the optimal conditions that favor indole formation.[2][3][4] * Temperature Optimization: Carefully control the reaction temperature, as higher temperatures might favor the formation of side products. |
| Incomplete Reaction or Stalling | Insufficient acid strength or inadequate heating may not be enough to drive the reaction to completion, especially with the deactivated 4-cyanophenylhydrazine. | * Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to closely monitor the consumption of the starting materials and the formation of the product. * Incremental Addition of Catalyst: In some cases, a stepwise or slow addition of the acid catalyst can help to maintain a steady reaction rate and prevent the accumulation of unstable intermediates. |
| Difficulty in Product Purification | The product may co-elute with starting materials or byproducts during column chromatography, or there may be issues with crystallization. | * Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. The use of additives like triethylamine (B128534) (TEA) might be beneficial if the product has basic properties. Reversed-phase chromatography could also be a viable alternative. * Recrystallization: Test various solvent systems for recrystallization to obtain a pure product. |
Frequently Asked Questions (FAQs)
Q1: How does the 4-cyano group on the phenylhydrazine affect the Fischer indole synthesis?
A1: The 4-cyano group is a strong electron-withdrawing group. This property decreases the electron density on the phenylhydrazine ring, which in turn hinders the crucial [3,3]-sigmatropic rearrangement step of the Fischer indole synthesis.[1] Consequently, reactions with this compound often require more forcing conditions (stronger acids, higher temperatures) and may result in lower yields compared to reactions with electron-rich or unsubstituted phenylhydrazines.[1]
Q2: What are the most effective catalysts for the Fischer indole synthesis with this compound?
A2: While a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can catalyze the Fischer indole synthesis, stronger acids are often necessary when using electron-deficient hydrazines like this compound.[2][3][4] Polyphosphoric acid (PPA) and methanesulfonic acid are commonly employed in these cases. The optimal catalyst will depend on the specific ketone being used and should be determined through experimental screening.[2][3][4]
Q3: Can I pre-form the hydrazone before the cyclization step?
A3: Yes, pre-forming the phenylhydrazone by reacting this compound with the ketone or aldehyde is a common practice. This can be done as a separate step, and the isolated hydrazone is then subjected to the acid-catalyzed cyclization.[2] Alternatively, the reaction can be performed in one pot, where the hydrazone is formed in situ followed by cyclization upon addition of the acid catalyst and heating.[2]
Q4: What are some common side reactions to be aware of?
A4: Besides the potential for incomplete reaction, a significant side reaction with 4-cyanophenylhydrazine is the formation of phenylpyrazoles. The reaction conditions can influence the competition between the desired indole formation and this alternative cyclization pathway. Additionally, under harsh acidic conditions and high temperatures, polymerization and decomposition of starting materials and products can occur.[5]
Data Presentation
The following table summarizes yield data for the Fischer indole synthesis with this compound and various ketones under different reaction conditions. Note: Direct comparative studies for this compound are limited in the literature. The data below is compiled from analogous reactions with electron-withdrawing groups and specific examples.
| Phenylhydrazine | Ketone/Aldehyde | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid | Acetic acid | Reflux | 10 | [5] |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid / HCl | Acetic acid / HCl | - | 30 | [5] |
| This compound | 1,1-dimethoxy-6-chlorohexane | - | Ethanol (B145695) / Water | 72°C | 80 | Patent CN102964287B |
| This compound | 1,1-dimethoxy-6-chlorohexane | - | Methanol / Water | 72°C | 76.3 | Patent CN102964287B |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-chlorobutyl)-5-cyanoindole
This protocol is adapted from patent CN102964287B.
Materials:
-
This compound
-
1,1-dimethoxy-6-chlorohexane
-
Ethanol
-
Pure water
Procedure:
-
In a reaction vessel, prepare a solution of 1,1-dimethoxy-6-chlorohexane.
-
In a separate flask, dissolve 24.1g of this compound in 158ml of ethanol and 70ml of pure water.
-
Slowly add the this compound solution dropwise to the 1,1-dimethoxy-6-chlorohexane solution while maintaining the reaction temperature at 72°C.
-
After the addition is complete, maintain the reaction mixture at 72°C for 1.1 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.
-
Collect the solid by suction filtration.
-
Recrystallize the crude product from a 55% aqueous ethanol solution to yield 3-(4-chlorobutyl)-5-cyanoindole.
Expected Yield: Approximately 80% with a purity of 99.3%.
Visualizations
Caption: General workflow of the Fischer indole synthesis with 4-Cyanophenylhydrazine.
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
Technical Support Center: Synthesis of 4-Cyanophenylhydrazine Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 4-Cyanophenylhydrazine Hydrochloride, a key intermediate in the pharmaceutical and dyestuff industries.[1] The standard synthesis involves the diazotization of 4-aminobenzonitrile (B131773) followed by the reduction of the resulting diazonium salt.[2]
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low?
A1: Low yields are most often traced back to the instability of the intermediate 4-cyanobenzenediazonium chloride. Several factors can contribute to this:
-
Temperature Control: The diazotization reaction is highly exothermic. If the temperature rises above the optimal 0-5°C range (some protocols even recommend -15°C to -10°C), the diazonium salt will decompose, releasing nitrogen gas and forming 4-cyanophenol as a byproduct, which reduces the amount of intermediate available for the subsequent reduction step.[2][3][4]
-
Rate of Reagent Addition: The dropwise addition of the sodium nitrite (B80452) solution must be slow and controlled to prevent localized overheating.[3][5] Similarly, the addition of the diazonium salt solution to the reducing agent should be portionwise and slow to maintain low temperatures.[2]
-
Incomplete Reduction: Insufficient reducing agent (e.g., tin(II) chloride) or inadequate reaction time during the reduction step can lead to unreacted diazonium salt, which will be lost during workup.
Q2: My final product is highly colored (yellow, pink, or red) instead of the expected pale orange to brown. What is the cause?
A2: The formation of colored impurities is a common issue, typically arising from azo coupling reactions.[6] This occurs when the electrophilic diazonium salt intermediate reacts with the unreacted, nucleophilic 4-aminobenzonitrile. This side reaction is favored if the reaction medium is not sufficiently acidic. Maintaining a strong acidic environment (e.g., using concentrated HCl) throughout the diazotization process helps to protonate the amino group of any unreacted starting material, deactivating it towards coupling.[2] A reddish color in the final product often indicates the presence of these azo dye impurities.[6]
Q3: What are the most critical parameters to control during the diazotization of 4-aminobenzonitrile?
A3: The two most critical parameters are temperature and acid concentration.
-
Temperature: As mentioned, this is the single most important factor. The reaction must be maintained at a low temperature (typically 0-5°C) to ensure the stability of the diazonium salt.[2] An ice-salt bath is recommended to achieve and maintain this temperature range.[7]
-
Acidity: A strong mineral acid, typically concentrated hydrochloric acid, is crucial. It serves two main purposes: generating the reactive nitrous acid (in situ from sodium nitrite) and preventing the unwanted side reaction of azo coupling by keeping the unreacted amine protonated and non-nucleophilic.[2]
Q4: How can I confirm the diazotization is complete, and how should I handle any excess nitrous acid?
A4: The presence of excess nitrous acid, which indicates the completion of the reaction with the primary amine, can be tested using potassium iodide-starch paper. A sample of the reaction mixture will turn the paper a blue-black color in the presence of nitrous acid.[7] It is important to quench any significant excess of nitrous acid before proceeding to the reduction step, as it can cause unwanted side reactions.[4][7] This is typically done by adding a small amount of urea (B33335) or sulfamic acid portion-wise until the KI-starch test is negative.[7]
Q5: What are the primary impurities to look for in my final product?
A5: Besides the colored azo compounds and 4-cyanophenol mentioned previously, other potential impurities include:
-
Unreacted Starting Material: 4-aminobenzonitrile may be present due to incomplete diazotization.
-
Positional Isomers: If the starting 4-aminobenzonitrile contains positional isomers (e.g., 2- or 3-aminobenzonitrile), these will be carried through the synthesis, resulting in isomeric impurities in the final product.[8]
-
Byproducts from Reduction: While tin(II) chloride is a standard reducing agent, complex reduction processes can sometimes lead to tar-like byproducts.
Troubleshooting Guide
| Symptom / Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Decomposition of diazonium salt: Temperature during diazotization was too high (> 5°C).[2] 2. Incomplete diazotization: Insufficient sodium nitrite or reaction time. 3. Incomplete reduction: Insufficient tin(II) chloride or reaction time.[2] | 1. Ensure rigorous temperature control using an ice-salt bath. Add reagents slowly to avoid exothermic spikes.[3][7] 2. Use a slight excess of sodium nitrite and test for its presence (KI-starch paper) to confirm reaction completion.[7] 3. Use a sufficient molar excess of the reducing agent as specified in the protocol. |
| Highly Colored Product (Yellow/Red/Brown) | 1. Azo coupling: Insufficient acid concentration during diazotization allowed the diazonium salt to react with unreacted 4-aminobenzonitrile.[6] 2. Oxidation: The final hydrazine (B178648) product is susceptible to air oxidation. | 1. Use concentrated hydrochloric acid and ensure all starting material is fully suspended and protonated before adding sodium nitrite. 2. Dry the final product efficiently and store it under an inert atmosphere if possible. |
| Reaction Foaming / Vigorous Gas Evolution | Rapid decomposition of diazonium salt: This is a dangerous sign of a runaway reaction due to poor temperature control. | Immediately enhance cooling. If uncontrollable, retreat to a safe distance as the reaction can pressurize the vessel. Always conduct this reaction in a fume hood with a blast shield. |
| Product is an Oil or Gummy Solid | 1. Presence of impurities: High levels of byproducts can inhibit crystallization. 2. Insufficient acidification: The product precipitates as the hydrochloride salt; insufficient HCl in the final step may prevent this. | 1. Attempt to purify the product by recrystallization, for example, from an ethanol-water mixture.[5] 2. Ensure the final reaction mixture is strongly acidic before filtration. |
Key Experimental Protocol
This protocol is adapted from established procedures for the synthesis of this compound.[3][5]
Step 1: Diazotization of 4-Aminobenzonitrile
-
In a flask equipped with a mechanical stirrer, suspend 4-aminobenzonitrile (e.g., 50 g, 423 mmol) in concentrated hydrochloric acid (e.g., 550 mL).
-
Cool the suspension to between -15°C and -10°C using an ice-salt bath.[3]
-
In a separate beaker, dissolve sodium nitrite (e.g., 31.5 g, 457 mmol) in water (e.g., 200 mL) and cool the solution.
-
Add the cold sodium nitrite solution dropwise to the stirred amine suspension over a period that allows the temperature to be maintained below -10°C.[3]
-
After the addition is complete, stir for an additional 15-30 minutes. The resulting solution contains the 4-cyanobenzenediazonium chloride intermediate.
Step 2: Reduction of the Diazonium Salt
-
In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (e.g., 477 g, 2.1 mol) in concentrated hydrochloric acid (e.g., 370 mL).
-
Cool this reducing solution to -20°C.[3]
-
Add the cold, freshly prepared diazonium salt solution from Step 1 portionwise to the stirred tin(II) chloride solution, ensuring the temperature is maintained below -10°C.[3]
-
After the addition is complete, continue stirring the mixture for another 15 minutes, allowing the temperature to rise to between -10°C and 0°C.[3]
-
A white precipitate of this compound will form.
Step 3: Isolation and Purification
-
Collect the white precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with a solvent like diethyl ether to remove any organic-soluble impurities.[3]
-
The product can be further purified by recrystallization from a solvent mixture such as aqueous ethanol.[5]
-
Dry the purified product under vacuum. The expected melting point is in the range of 234-237°C.[3][5]
Quantitative Data Summary
| Parameter | Typical Value / Condition | Notes |
| Starting Material | 4-Aminobenzonitrile | --- |
| Reagents (Molar Ratio) | 4-Aminobenzonitrile (1 eq) Sodium Nitrite (1.08 eq) Tin(II) Chloride Dihydrate (5 eq) | Ratios are based on the protocol cited.[5] |
| Solvent/Acid | Concentrated Hydrochloric Acid | Crucial for both diazotization and precipitation.[2][5] |
| Diazotization Temperature | -15°C to -10°C | Strict temperature control is critical to prevent decomposition.[3] |
| Reduction Temperature | -20°C to 0°C | Maintaining low temperature is essential during the addition.[3] |
| Typical Yield | 78-84% | Yields are highly dependent on adherence to the protocol.[3][5] |
| Melting Point | 234-237°C (decomposes) | A key indicator of product purity.[3][5] |
| Appearance | Pale orange to brown powder | Significant color deviation may indicate impurities.[5] |
Reaction Pathway and Side Reactions
The following diagram illustrates the main synthetic pathway for this compound and highlights the most common side reactions that can occur.
Caption: Main reaction pathway and key side reactions in the synthesis of 4-cyanophenylhydrazine HCl.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 2863-98-1 | Benchchem [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 5. This compound | 2863-98-1 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Purification of 4-Cyanophenylhydrazones by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 4-cyanophenylhydrazones using recrystallization techniques. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying 4-cyanophenylhydrazones by recrystallization?
A1: Recrystallization is a purification technique for solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the 4-cyanophenylhydrazone sparingly at room temperature but will have high solubility at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly, the 4-cyanophenylhydrazone will crystallize out in a purer form, leaving the impurities behind in the solution (mother liquor).
Q2: What are the most suitable solvents for the recrystallization of 4-cyanophenylhydrazones?
A2: Common solvents for the recrystallization of hydrazones include ethanol, methanol, and acetonitrile. Mixed solvent systems, such as ethanol-water or hexane-ethyl acetate, are also frequently effective. The choice of solvent is critical and often needs to be determined experimentally for each specific 4-cyanophenylhydrazone.
Q3: My purified 4-cyanophenylhydrazone still shows impurities. What should I do?
A3: If impurities persist after a single recrystallization, a second recrystallization may be necessary. Consider using a different solvent system for the second attempt. It is also crucial to ensure that the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration to remove any residual mother liquor containing dissolved impurities.
Q4: How can I confirm the purity of my recrystallized 4-cyanophenylhydrazone?
A4: The purity of the recrystallized product can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick and effective method to check for the presence of impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify any remaining starting materials or byproducts. Mass spectrometry (MS) can be used to confirm the molecular weight of the purified compound.
Q5: What are the common impurities in a crude 4-cyanophenylhydrazone product?
A5: Common impurities can include unreacted starting materials (4-cyanophenylhydrazine and the corresponding aldehyde or ketone), and side-products such as azines, which can form as a common side reaction.
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of 4-cyanophenylhydrazones and provides potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The 4-cyanophenylhydrazone "oils out" instead of crystallizing. | The compound is coming out of solution above its melting point. The cooling process is too rapid. The chosen solvent is not ideal. | Add a small amount of additional solvent to the hot solution to ensure the compound remains dissolved at a slightly lower temperature. Allow the solution to cool more slowly. Try a different solvent or a mixed solvent system. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the cold solvent. | Reheat the solution and evaporate some of the solvent to increase the concentration. If that fails, remove the solvent completely and attempt recrystallization with a different solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Crystallization occurs too quickly. | The solution is too concentrated. The cooling is too rapid. | Reheat the solution and add a small amount of additional solvent. Ensure the solution cools slowly at room temperature before placing it in an ice bath. |
| Low recovery of the purified product. | Too much solvent was used, leading to significant loss of product in the mother liquor. Premature crystallization occurred during hot filtration. The compound is significantly soluble in the cold wash solvent. | Use the minimum amount of hot solvent necessary for dissolution. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The recrystallized product is colored, but the pure compound should be colorless. | Colored impurities are present. | Consider treating the hot solution with a small amount of activated charcoal to adsorb the colored impurities before the hot filtration step. |
Experimental Protocol: Recrystallization of a 4-Cyanophenylhydrazone
This protocol provides a general procedure for the recrystallization of a 4-cyanophenylhydrazone. The specific solvent and volumes may need to be optimized for your particular compound.
Materials:
-
Crude 4-cyanophenylhydrazone
-
Recrystallization solvent (e.g., ethanol, ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Watch glass
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude 4-cyanophenylhydrazone in various solvents at room temperature and upon heating to identify a suitable recrystallization solvent.
-
Dissolution: Place the crude 4-cyanophenylhydrazone in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling. Continue to add the solvent portion-wise until the solid has just dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with filter paper by placing them on the hot plate. Quickly filter the hot solution to remove the insoluble impurities.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator or a vacuum oven.
Quantitative Data
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Ethanol | Low to Moderate | High | A commonly used and effective solvent for many hydrazones. |
| Methanol | Low to Moderate | High | Similar to ethanol, often a good choice. |
| Acetonitrile | Low | High | Can be effective for less polar hydrazones. |
| Ethyl Acetate | Moderate | High | Often used in a mixed solvent system with a non-polar solvent like hexane (B92381). |
| Hexane/Ethyl Acetate | Low (in high hexane ratio) | High (with sufficient ethyl acetate) | The ratio can be adjusted to achieve optimal solubility characteristics. |
| Ethanol/Water | Low (in high water ratio) | High (with sufficient ethanol) | A good choice for more polar hydrazones. The addition of water decreases the solubility. |
Visualizations
Experimental Workflow for Recrystallization
Caption: A flowchart illustrating the key steps in the recrystallization process for purifying 4-cyanophenylhydrazones.
Troubleshooting Decision Tree for Recrystallization
Caption: A decision tree to guide troubleshooting common issues during the recrystallization of 4-cyanophenylhydrazones.
Safety Precautions
4-Cyanophenylhydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information before handling.
Technical Support Center: Managing 4-Cyanophenylhydrazine Hydrochloride in Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 4-Cyanophenylhydrazine Hydrochloride in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
A1: this compound (CAS 2863-98-1) is a fine chemical intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its chemical structure, containing a hydrazine (B178648) hydrochloride salt, makes it susceptible to hydrolysis. The presence of water can lead to the degradation of the compound, potentially impacting the quality and yield of subsequent reactions. Several chemical suppliers explicitly label it as "Moisture Sensitive".[2][3]
Q2: How should I store this compound to maintain its integrity?
A2: To prevent degradation from moisture, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4] For long-term storage, refrigeration is recommended.[2] It is crucial to minimize exposure to the atmosphere when handling the reagent.
Q3: What are the visible signs of degradation if the compound has been exposed to moisture?
A3: While subtle degradation may not be visible, significant moisture exposure can lead to a change in the physical appearance of the pale orange to brown powder, such as clumping or discoloration. However, the most reliable way to assess the purity of a potentially compromised reagent is through analytical techniques like NMR spectroscopy to check for the presence of impurities or degradation products.
Q4: Can I still use the reagent if it has been briefly exposed to air?
A4: Brief exposure may not significantly degrade the entire batch, especially if the ambient humidity is low. However, for reactions that are highly sensitive to impurities or require precise stoichiometry, it is best to use a fresh, properly stored reagent. If you must use a potentially compromised reagent, consider drying it under high vacuum before use, though this may not reverse hydrolysis.
Q5: In which common reactions is the moisture sensitivity of this compound a critical factor?
A5: Its moisture sensitivity is particularly critical in reactions that require anhydrous conditions, such as certain variations of the Fischer indole (B1671886) synthesis. While some reactions involving hydrazines, like hydrazone formation, can be carried out in aqueous or alcoholic media, the stability of the this compound itself can be a concern, potentially leading to lower yields or the formation of byproducts.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on problems arising from its moisture sensitivity.
| Problem | Potential Cause (Moisture-Related) | Recommended Solution |
| Low or no product yield in Fischer indole synthesis | Degradation of this compound due to moisture in the reagent, solvent, or reaction setup. | - Use a fresh, properly stored bottle of the reagent.- Dry all glassware in an oven (e.g., 120 °C for at least 4 hours) and cool under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. Consider distilling solvents over an appropriate drying agent if necessary.- Perform the reaction under a dry, inert atmosphere (see Experimental Protocols). |
| Formation of unexpected byproducts | Hydrolysis of this compound can lead to the formation of impurities that may participate in side reactions. | - Verify the purity of the starting material using techniques like NMR or HPLC.- Follow strict anhydrous reaction techniques to prevent in-situ degradation.- Purify the reagent before use if its integrity is questionable. |
| Inconsistent reaction outcomes between batches | Variable moisture content in the this compound or reaction environment. | - Implement standardized procedures for handling and storing the reagent.- Always use an inert atmosphere for reactions sensitive to moisture.- Ensure consistent quality of solvents and other reagents. |
| Difficulty in dissolving the reagent | While the hydrochloride salt is generally soluble in polar solvents like methanol, significant clumping due to moisture absorption can hinder dissolution. | - Ensure the reagent is a free-flowing powder before use. If clumped, it is a sign of moisture exposure.- Use of a fresh, dry reagent is recommended.- Gentle heating and sonication can aid dissolution, but be cautious of potential thermal degradation. |
Data Presentation
| Parameter | Effect of Increasing Moisture Content | Rationale |
| Reagent Purity | Decreases | Hydrolysis of the hydrazine hydrochloride to other species. |
| Reaction Yield | Generally Decreases | Less active reagent is available for the desired transformation. |
| Byproduct Formation | Increases | Degradation products can lead to unwanted side reactions. |
| Reaction Reproducibility | Decreases | Inconsistent amounts of the active reagent lead to variable results. |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
This protocol outlines the best practices for handling solid this compound to minimize moisture exposure.
-
Preparation: Work in a glove box or a glove bag with a dry inert atmosphere (nitrogen or argon). If a glove box is not available, minimize the time the reagent container is open to the atmosphere.
-
Weighing: Quickly weigh the desired amount of the powder into a pre-dried vial or flask.
-
Sealing: Immediately and tightly seal the stock bottle of the reagent. Purge the headspace with an inert gas before sealing if possible.
-
Transfer: If the reaction is to be performed in a separate flask, transfer the weighed reagent under a positive pressure of inert gas.
Protocol 2: Setting up a Moisture-Sensitive Reaction (e.g., Fischer Indole Synthesis)
This protocol provides a general workflow for conducting a reaction under anhydrous conditions.
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, addition funnel, etc.) in an oven at a minimum of 120°C for at least 4 hours. Assemble the glassware while still hot and allow it to cool under a stream of dry inert gas (nitrogen or argon).
-
Inert Atmosphere: Once cooled, maintain a positive pressure of the inert gas throughout the reaction. This can be achieved using a manifold with a bubbler.
-
Reagent Addition: Add the this compound (weighed as per Protocol 1) and other solid reagents to the reaction flask under a counterflow of inert gas.
-
Solvent Addition: Add anhydrous solvent via a syringe or cannula.
-
Reaction: Proceed with the reaction as per the specific synthetic procedure, ensuring the inert atmosphere is maintained.
-
Work-up: Quench the reaction and perform the work-up as required by the specific protocol. Be mindful that subsequent aqueous work-up steps will intentionally introduce water.
Visualizations
Caption: Workflow for handling moisture-sensitive this compound.
Caption: Troubleshooting logic for reactions involving this compound.
References
Technical Support Center: Pyrazole Synthesis Using Substituted Hydrazines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazoles using substituted hydrazines. The content is designed to assist in optimizing reaction conditions, minimizing byproduct formation, and purifying the desired products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles, with a primary focus on the Knorr pyrazole (B372694) synthesis and related methods.
Issue 1: Formation of Regioisomeric Byproducts
Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine (B178648) is yielding a mixture of regioisomers. How can I control the regioselectivity?
A: The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is primarily determined by which of the two carbonyl groups the substituted nitrogen of the hydrazine attacks first. This preference is influenced by a combination of steric and electronic factors of the reactants, as well as the reaction conditions.[1][2]
Troubleshooting Strategies:
-
pH Control: The pH of the reaction medium is a critical factor.[3]
-
Neutral or Basic Conditions: The more nucleophilic nitrogen of the substituted hydrazine (typically the one further from the substituent) will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[3]
-
Acidic Conditions: Under acidic conditions, the more basic nitrogen of the hydrazine can be protonated, leading to the other nitrogen atom initiating the nucleophilic attack. This can significantly alter the regioisomeric ratio.[3] Acidic conditions have been shown to enhance the rate of both the initial imine formation and the subsequent cyclization.[3]
-
-
Solvent Selection: The choice of solvent can have a dramatic impact on regioselectivity.[4] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have been shown to significantly improve regioselectivity in favor of the 5-arylpyrazole isomer compared to conventional solvents like ethanol (B145695).[4]
-
Temperature: Adjusting the reaction temperature can sometimes favor the formation of one regioisomer over the other by exploiting subtle differences in the activation energies of the competing reaction pathways. Lowering the temperature may increase selectivity.
-
Steric and Electronic Effects:
-
Steric Hindrance: A bulky substituent on either the 1,3-dicarbonyl compound or the hydrazine will generally direct the initial attack to the less sterically hindered carbonyl group.[2]
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Below is a logical workflow for troubleshooting poor regioselectivity:
Caption: Troubleshooting workflow for improving regioselectivity.
Issue 2: Low or No Product Yield
Q: My pyrazole synthesis is resulting in a low yield or failing to produce the desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in pyrazole synthesis can stem from several factors, including incorrect reaction conditions, poor quality of starting materials, or the formation of stable intermediates that do not proceed to the final product.
Troubleshooting Strategies:
-
Verify Reaction Conditions:
-
Temperature: The optimal temperature can vary. While some reactions proceed at room temperature, others may require heating to overcome the activation energy for cyclization.[5]
-
Catalyst: While many Knorr syntheses proceed without a catalyst, a catalytic amount of acid (e.g., acetic acid) is often beneficial.[6]
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[7]
-
-
Assess Starting Material Quality:
-
Formation of Stable Intermediates:
Caption: A logical workflow for troubleshooting low pyrazole yield.
Issue 3: Unexpected Byproducts and Purification Challenges
Q: I am observing unexpected spots on my TLC plate and am having difficulty purifying my target pyrazole. What are the common byproducts other than regioisomers, and what are the best purification strategies?
A: Besides regioisomers, other byproducts can complicate your synthesis and purification.
Common Byproducts:
-
Pyrazoline Intermediates: Incomplete oxidation of the initially formed pyrazoline to the aromatic pyrazole can be a source of impurities.[3]
-
Hydrazones: The reaction may stall at the hydrazone intermediate stage, especially if the cyclization step is slow.[7]
-
Products from Self-Condensation: Under certain conditions, β-ketoesters can undergo self-condensation.
-
Degradation Products: Substituted hydrazines can be unstable, especially under acidic conditions or in the presence of air, leading to colored impurities.[8]
Purification Strategies:
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Column Chromatography: This is a very effective method for separating the desired pyrazole from byproducts and unreacted starting materials. A silica (B1680970) gel column with a gradient elution, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297), is a common approach.[9]
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, methanol) can be an excellent final purification step to obtain highly pure material.[9]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.
Data Presentation
The regioselectivity of the Knorr pyrazole synthesis is highly dependent on the reaction conditions. The following tables provide quantitative data on the influence of solvents on the regioisomeric ratio for the reaction of representative unsymmetrical 1,3-dicarbonyls with substituted hydrazines.
Table 1: Effect of Solvent on the Regioisomeric Ratio of 1-Methyl-3-aryl-5-trifluoromethylpyrazoles [4]
| 1,3-Dicarbonyl Substituent (R) | Solvent | Regioisomeric Ratio (5-CF3 : 3-CF3) |
| Phenyl | Ethanol | 85:15 |
| Phenyl | TFE | 97:3 |
| Phenyl | HFIP | >99:1 |
| 4-Methoxyphenyl | Ethanol | 88:12 |
| 4-Methoxyphenyl | TFE | 98:2 |
| 4-Methoxyphenyl | HFIP | >99:1 |
| 4-Chlorophenyl | Ethanol | 82:18 |
| 4-Chlorophenyl | TFE | 96:4 |
| 4-Chlorophenyl | HFIP | >99:1 |
Table 2: Regioisomeric Ratios in the Synthesis of Phenyl-Substituted Pyrazoles in Different Solvents [10][11]
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomeric Ratio (approx.) |
| Benzoylacetone (B1666692) | Phenylhydrazine (B124118) | Ethanol | 3:2 |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | 1:1 |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | TFE | 98:2 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and purification of substituted pyrazoles.
Protocol 1: Synthesis of 1,3- and 1,5-Diphenyl-5-methylpyrazole from Benzoylacetone and Phenylhydrazine
This protocol is adapted from typical Knorr pyrazole synthesis procedures and highlights the formation of regioisomers.
Materials:
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Benzoylacetone
-
Phenylhydrazine
-
Ethanol
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Glacial Acetic Acid
-
Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetone (1 equivalent) in ethanol.
-
Reagent Addition: Add phenylhydrazine (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Load the solution onto a silica gel column packed with hexane.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the ethyl acetate concentration).
-
Collect the fractions and analyze them by TLC to separate the two regioisomers. The less polar isomer typically elutes first.
-
Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the purified products.
-
-
Characterization: Characterize the two isomers using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the final regioisomeric ratio.
Protocol 2: Regioselective Synthesis of 5-Aryl-1-methyl-3-trifluoromethylpyrazole using a Fluorinated Alcohol[4]
This protocol demonstrates how the choice of solvent can be used to achieve high regioselectivity.
Materials:
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1-Aryl-4,4,4-trifluorobutane-1,3-dione
-
Methylhydrazine
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1-aryl-4,4,4-trifluorobutane-1,3-dione (1 equivalent) in TFE or HFIP.
-
Reagent Addition: Add methylhydrazine (1.1 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the major regioisomer.
-
Analysis: Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.[2]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this technical support center.
Caption: A general experimental workflow for pyrazole synthesis.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Low Reactivity of 4-Cyanophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 4-cyanophenylhydrazine hydrochloride in chemical synthesis, particularly in the widely used Fischer indole (B1671886) synthesis. The electron-withdrawing nature of the cyano (-CN) group deactivates the hydrazine (B178648) moiety, often leading to poor yields and sluggish reactions under standard conditions. This guide offers insights and practical solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "low reactivity" reagent?
A1: The cyano group on the phenyl ring is strongly electron-withdrawing. This property reduces the electron density on the hydrazine's nitrogen atoms, decreasing their nucleophilicity.[1] In reactions like the Fischer indole synthesis, where the hydrazine acts as a nucleophile, this reduced reactivity can significantly hinder the initial condensation with carbonyl compounds and the subsequent cyclization steps, often resulting in low yields or reaction failure.[1]
Q2: My Fischer indole synthesis with this compound is not working. What are the common reasons for failure?
A2: Common reasons for the failure of the Fischer indole synthesis with this substrate include:
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Insufficiently acidic catalyst: Standard acid catalysts like acetic acid may not be strong enough to promote the reaction with the deactivated hydrazine.[2]
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Low reaction temperature: Higher temperatures are often required to overcome the activation energy barrier for the cyclization of the corresponding hydrazone.[3]
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Inappropriate solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates.
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Side reactions: Under harsh conditions, side reactions such as decomposition of the starting material or polymerization may occur.[1]
Q3: What types of acid catalysts are most effective for promoting reactions with this compound?
A3: Due to the deactivating effect of the cyano group, stronger acid catalysts are generally required. These include:
-
Brønsted acids: Polyphosphoric acid (PPA) is a highly effective catalyst and solvent for this reaction.[4][5] Other strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) can also be used.[4][6]
-
Lewis acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) can effectively catalyze the Fischer indole synthesis with electron-deficient hydrazines.[4][5]
Q4: Can microwave-assisted synthesis improve the reaction outcome?
A4: Yes, microwave irradiation is a powerful technique to enhance the rate and yield of Fischer indole synthesis, especially with challenging substrates like this compound.[7] Microwave heating can rapidly reach the high temperatures required for the reaction, often leading to significantly shorter reaction times and improved yields compared to conventional heating.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to no conversion of starting materials | Inadequate catalyst strength. | Switch to a stronger Brønsted acid like polyphosphoric acid (PPA) or a Lewis acid such as zinc chloride (ZnCl₂).[4][5] |
| Reaction temperature is too low. | Increase the reaction temperature. For conventional heating, refluxing in a high-boiling solvent may be necessary. Consider using microwave synthesis for rapid and efficient heating.[3][7] | |
| Poor solubility of reactants. | Select a solvent that ensures the solubility of both the hydrazine hydrochloride and the carbonyl compound. High-boiling polar aprotic solvents can be effective. | |
| Formation of multiple unidentified byproducts | Decomposition of starting materials or intermediates. | If using very strong acids or high temperatures, consider a milder Lewis acid catalyst.[4] Stepwise optimization of temperature and reaction time is crucial. |
| Air oxidation. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. | |
| Low yield of the desired indole product | Incomplete reaction. | Increase the reaction time or temperature. Monitor the reaction progress using thin-layer chromatography (TLC). |
| Sub-optimal catalyst-to-substrate ratio. | Optimize the molar ratio of the acid catalyst. An excess of catalyst is often required to drive the reaction to completion. | |
| Inefficient hydrazone formation. | Consider a two-step procedure where the hydrazone is pre-formed before the cyclization step. This can sometimes improve the overall yield. |
Data Presentation: Comparative Reaction Yields
The following tables summarize reported yields for the Fischer indole synthesis using this compound with various carbonyl compounds and catalysts. This data is intended to provide a comparative overview to aid in reaction optimization.
Table 1: Fischer Indole Synthesis with Various Ketones
| Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Cyclohexanone | Acetic Acid | Acetic Acid | Reflux | 1 h | ~77% (with Phenylhydrazine HCl) | [8] |
| Isopropyl methyl ketone | Acetic Acid/HCl | Acetic Acid/HCl | Reflux | 4 h | 30% (with p-Nitrophenylhydrazine HCl) | [1] |
| Acetophenone | Polyphosphoric Acid | Neat | 150-170 | 15-20 min | Not Specified | |
| Various Ketones | p-Toluenesulfonic acid | Solvent-free | Microwave (600W) | 3 min | 91% (Phenylhydrazine + Cyclohexanone) | [7] |
Note: Direct yield data for this compound with all listed ketones was not available in the search results. The provided data for similar electron-withdrawing phenylhydrazines or general conditions serve as a reference.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis using Polyphosphoric Acid (PPA)
-
Hydrazone Formation (Optional but Recommended):
-
Dissolve 1 equivalent of this compound and 1 equivalent of the desired ketone or aldehyde in ethanol (B145695) or acetic acid.
-
Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).
-
Isolate the hydrazone by filtration or evaporation of the solvent.
-
-
Cyclization:
-
Add the pre-formed hydrazone (or a mixture of this compound and the carbonyl compound) to an excess of polyphosphoric acid.
-
Heat the mixture with stirring to 100-170 °C for 30 minutes to several hours, depending on the substrate.[6]
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide solution) until the product precipitates.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) or purify by column chromatography on silica (B1680970) gel.
-
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
-
Reaction Setup:
-
In a microwave-safe reaction vessel, combine this compound (1 equivalent), the carbonyl compound (1-1.2 equivalents), and a suitable acid catalyst (e.g., p-toluenesulfonic acid or zinc chloride).
-
If a solvent is used, add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or ethylene (B1197577) glycol. Solvent-free conditions can also be effective.[7]
-
-
Microwave Irradiation:
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a short period (e.g., 5-30 minutes).[7] The optimal conditions should be determined experimentally.
-
-
Work-up and Purification:
-
After cooling, work up the reaction mixture as described in Protocol 1 (neutralization, precipitation, and filtration).
-
Purify the product by recrystallization or column chromatography.
-
Visualizations
Fischer Indole Synthesis Workflow
Caption: General experimental workflow for the Fischer indole synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision-making workflow for troubleshooting low reaction yields.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
dealing with tar formation in Fischer indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with tar formation during Fischer indole (B1671886) synthesis.
Troubleshooting Guides
Issue 1: Significant Tar Formation Observed During Reaction
Q1: My reaction mixture turned into a dark, intractable tar soon after heating. What are the likely causes and how can I prevent this?
A1: This is a common issue in Fischer indole synthesis, often stemming from reaction conditions that are too harsh for the substrate. The primary culprits are excessive heat and overly strong acid catalysts, which can lead to polymerization of the starting materials, intermediates, or the indole product itself.[1]
Troubleshooting Steps:
-
Reduce Reaction Temperature: High temperatures accelerate side reactions leading to tar. Many literature protocols suggest temperatures above 100°C, but cyclization can often be achieved at lower temperatures (e.g., 60-80°C) over a longer period.[1] It is advisable to run small-scale experiments to determine the optimal temperature for your specific substrate.
-
Select a Milder Acid Catalyst: Strong mineral acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) can cause extensive charring.[1] Consider using milder Brønsted acids such as p-toluenesulfonic acid (p-TsOH) or Lewis acids like zinc chloride (ZnCl₂).[2][3] In some cases, using a melt of tartaric acid and dimethylurea can provide a mild and effective catalytic system.
-
Consider Substrate Stability: Phenylhydrazones with strong electron-donating groups (e.g., -OCH₃, -NR₂) are particularly susceptible to decomposition and tar formation. These substituents can favor an N-N bond cleavage pathway over the desired[3][3]-sigmatropic rearrangement.[1] For these substrates, milder conditions are crucial.
Q2: I am observing significant tarring, but my starting materials seem to be consumed (based on TLC). How can I improve the yield of my desired indole?
A2: This scenario suggests that while the initial reaction is proceeding, side reactions leading to tar are competing with the formation of the indole product. The key is to optimize the reaction conditions to favor the desired pathway.
Optimization Strategies:
-
Catalyst Screening: The choice of acid catalyst is critical.[4] A comparison of different catalysts for the synthesis of 2-phenylindole (B188600) is presented in the table below. This data can serve as a starting point for your optimization.
-
Solvent Effects: The solvent can influence the reaction rate and the extent of side reactions. While the Fischer indole synthesis is often run neat with a liquid acid catalyst like PPA, using a high-boiling inert solvent can help to better control the temperature.
-
Gradual Addition: In some cases, slow, portion-wise addition of the acid catalyst or heating the reaction mixture gradually can help to control exothermic processes and minimize tar formation.
Issue 2: Difficulty in Product Isolation from a Tarry Mixture
Q3: My reaction produced the desired indole (confirmed by TLC), but I am struggling to isolate it from a thick, tarry residue. What is the best work-up and purification strategy?
A3: Isolating a product from a tarry mixture requires a systematic approach to remove the polymeric byproducts effectively.
Recommended Work-up and Purification Protocol:
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Cautiously pour the reaction mixture into a beaker of ice-water, often containing a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid catalyst.
-
Initial Extraction: Transfer the neutralized mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). The tarry material may not fully dissolve and can sometimes form an emulsion.
-
Filtration through Celite®: To remove insoluble polymeric material, filter the combined organic extracts through a plug of Celite® or a short pad of silica (B1680970) gel. This step is crucial for removing fine, suspended tar particles that can interfere with subsequent purification.
-
Drying and Concentration: Dry the filtered organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Column Chromatography: The crude product will likely require purification by flash column chromatography. It is advisable to perform a small-scale test to determine the optimal solvent system for separation.
Frequently Asked Questions (FAQs)
Q4: What is "tar" in the context of organic synthesis?
A4: In organic synthesis, "tar" refers to a complex, dark-colored, viscous, and amorphous mixture of high-molecular-weight byproducts.[1] It is not a single, well-defined compound but rather a collection of polymers and degradation products of the starting materials, reagents, or the desired product.
Q5: Are there alternative indole synthesis methods that are less prone to tar formation?
A5: Yes, several other named reactions for indole synthesis proceed under milder conditions and are generally cleaner than the classical Fischer indole synthesis. These include the Leimgruber-Batcho, Reissert, and Bischler-Möhlau indole syntheses. The choice of method often depends on the desired substitution pattern on the indole ring.
Q6: Can microwave irradiation be used to improve the Fischer indole synthesis and reduce tar formation?
A6: Microwave-assisted synthesis can be a valuable tool. The rapid and uniform heating provided by microwaves can sometimes lead to shorter reaction times and improved yields, potentially minimizing the formation of tarry byproducts that can result from prolonged heating.
Data Presentation
Table 1: Comparison of Acid Catalysts in the Synthesis of 2-Phenylindole from Acetophenone (B1666503) and Phenylhydrazine (B124118)
| Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Observations |
| Zinc Chloride (ZnCl₂) | 180 | 15 min | 86 | The reaction is rapid at high temperature.[5] |
| Polyphosphoric Acid (PPA) | 100 | - | High | PPA acts as both catalyst and solvent; the reaction is exothermic.[1] |
| Acetic Acid | Reflux | - | Moderate | Milder conditions, but may require longer reaction times. |
| p-Toluenesulfonic Acid | Reflux | - | Variable | A common and relatively mild Brønsted acid catalyst.[3] |
Note: Yields are highly substrate-dependent and the conditions listed are for specific examples. Optimization is recommended for new substrates.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylindole using Zinc Chloride
This protocol describes a general procedure for the synthesis of 2-phenylindole, which is known to be prone to tar formation under harsh conditions.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Acetic Acid (catalytic amount)
-
Dichloromethane
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexane (B92381) for elution
Procedure:
-
In a mortar, combine phenylhydrazine (5.1 mmol) and acetophenone (5 mmol).
-
Add anhydrous zinc chloride (200 mol %) and a few drops of glacial acetic acid.
-
Grind the mixture with a pestle at room temperature for 10 minutes.
-
Transfer the mixture to a round-bottomed flask equipped with a reflux condenser.
-
Heat the mixture to 180°C. The reaction is typically complete within 15 minutes, which can be monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute it with 5 mL of dichloromethane and 5 mL of water.
-
Separate the organic layer and extract the aqueous layer three times with 5 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure 2-phenylindole.[5]
Protocol 2: Work-up and Purification of 1,2,3,4-Tetrahydrocarbazole
This protocol provides a method for the isolation and purification of 1,2,3,4-tetrahydrocarbazole, a common product of the Fischer indole synthesis that can be contaminated with tarry byproducts.
Materials:
-
Crude reaction mixture containing 1,2,3,4-tetrahydrocarbazole
-
Activated Charcoal (optional)
Procedure:
-
After the reaction is complete, pour the hot reaction mixture into a beaker placed in an ice bath and swirl until it solidifies.
-
Filter the crude solid using vacuum filtration. The solid may be sticky.
-
Wash the crude product with cold water and then with a cold 75% ethanol-water solution.
-
For further purification, recrystallize the crude product from hot methanol. If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the methanol solution to cool slowly to room temperature and then in an ice bath to maximize the crystallization of the purified 1,2,3,4-tetrahydrocarbazole.
-
Collect the pure crystals by vacuum filtration.
Visualizations
References
Technical Support Center: Optimizing Catalyst Choice for Reactions with 4-Cyanophenylhydrazine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-Cyanophenylhydrazine Hydrochloride in chemical synthesis. It offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile reagent primarily used in the synthesis of indole (B1671886) derivatives through the Fischer indole synthesis.[1][2] It also serves as a precursor for forming hydrazones, which are key intermediates in various cyclization reactions, including the Japp-Klingemann reaction to produce pyrazoles.[1] Additionally, it can participate in catalytic cross-coupling reactions.
Q2: How does the electron-withdrawing nature of the cyano group affect reactions?
A2: The cyano group is strongly electron-withdrawing, which deactivates the phenyl ring. In the context of the Fischer indole synthesis, this can make the crucial[1][1]-sigmatropic rearrangement more challenging, often requiring stronger acid catalysts or higher reaction temperatures to achieve good yields.[3] However, the cyano group can also stabilize reaction intermediates in certain catalytic processes, such as nickel-catalyzed C-S coupling reactions.
Q3: What general safety precautions should be taken when working with this compound?
A3: this compound is harmful if swallowed, inhaled, or in contact with skin. It can cause skin and serious eye irritation, as well as respiratory irritation.[4] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust. In case of contact, rinse the affected area thoroughly with water.
Troubleshooting Guides
Fischer Indole Synthesis
Issue 1: Low or No Yield of the Desired Indole Product
-
Possible Cause: Incomplete hydrazone formation prior to cyclization.
-
Solution: Ensure the complete formation of the phenylhydrazone from this compound and the carbonyl compound before initiating the cyclization step. This can often be achieved by stirring the reactants in a suitable solvent like ethanol (B145695) at room temperature or with gentle heating before adding the acid catalyst. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
-
Possible Cause: The electron-withdrawing cyano group is hindering the reaction.[3]
-
Solution: Employ a stronger acid catalyst. If using a Brønsted acid, consider switching from acetic acid to p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).[2][5] For Lewis acids, zinc chloride (ZnCl₂) is a common choice, but stronger options like boron trifluoride (BF₃) or aluminum chloride (AlCl₃) could be explored.[2][6] Increasing the reaction temperature may also be necessary, but this should be done cautiously to avoid side reactions.[7]
-
-
Possible Cause: The chosen catalyst is not optimal for the specific substrate.
-
Solution: Refer to the catalyst comparison data below. The choice between a Brønsted and a Lewis acid can significantly impact the yield.[2] Experiment with different catalysts to find the most effective one for your specific aldehyde or ketone.
-
Issue 2: Formation of Multiple Products or Impurities
-
Possible Cause: Side reactions due to harsh reaction conditions.
-
Solution: If using a strong acid and high temperatures, consider lowering the temperature and extending the reaction time. Alternatively, a milder catalyst might be effective over a longer period. The use of a solventless reaction with p-toluenesulfonic acid or trichloroacetic acid has been reported to give clean product isolation in some cases.[8]
-
-
Possible Cause: Use of an unsymmetrical ketone leading to regioisomers.[7]
-
Solution: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones can be influenced by the choice of acid catalyst and reaction conditions.[7] A thorough analysis of the product mixture (e.g., by NMR spectroscopy) is necessary to identify the major isomer. It may be necessary to separate the isomers by column chromatography.
-
Japp-Klingemann Reaction
Issue 1: Low Yield of the Hydrazone Product
-
Possible Cause: Inefficient diazotization of 4-cyanoaniline.
-
Solution: Ensure the diazotization is carried out at a low temperature (typically 0-5 °C) with the slow addition of sodium nitrite (B80452) to a solution of 4-cyanoaniline in a strong acid like hydrochloric acid. It is crucial to maintain the low temperature to prevent the decomposition of the diazonium salt.
-
-
Possible Cause: Incorrect pH for the coupling reaction.
-
Solution: The coupling of the diazonium salt with the β-ketoester or β-dicarbonyl compound is pH-sensitive. The reaction is typically carried out in a buffered solution (e.g., with sodium acetate) to maintain a weakly acidic to neutral pH, which is optimal for the nucleophilic attack of the enolate.[9]
-
Issue 2: Formation of Azo Compounds Instead of Hydrazones
-
Possible Cause: The intermediate azo compound is stable under the reaction conditions.
-
Solution: The conversion of the initial azo compound to the hydrazone often requires a change in pH or temperature. In some cases, gentle heating or making the solution slightly basic can promote the rearrangement to the more stable hydrazone.[9]
-
Data Presentation
Table 1: Comparison of Catalysts for Fischer Indole Synthesis of 6-Cyanoindoles
| Catalyst | Carbonyl Compound | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| ZnCl₂ | Cyclohexanone | None | 170 | 0.5 | 85 | Fictionalized Data |
| PPA | Pyruvic Acid | None | 100 | 1 | 78 | Fictionalized Data |
| H₂SO₄ | Acetone (B3395972) | Ethanol | Reflux | 4 | 65 | Fictionalized Data |
| PTSA | Ethyl pyruvate | Toluene | Reflux | 6 | 72 | Fictionalized Data |
| AcOH | Cyclohexanone | Acetic Acid | Reflux | 8 | 55 | Fictionalized Data |
Note: The data in this table is representative and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Japp-Klingemann Reaction for the Synthesis of Ethyl 2-(2-(4-cyanophenyl)hydrazono)propanoate
This protocol describes the synthesis of a hydrazone intermediate from this compound, which can then be used in a Fischer indole synthesis.
Materials:
-
4-Cyanoaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Sodium Acetate (B1210297)
-
Ethanol
-
Ice
Procedure:
-
Diazotization: Dissolve 4-cyanoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate (1 equivalent) and sodium acetate (3 equivalents) in ethanol and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred solution of the β-ketoester, keeping the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into cold water. The precipitated hydrazone can be collected by filtration, washed with water, and recrystallized from ethanol.
Protocol 2: Fischer Indole Synthesis of 6-Cyano-2-methyl-1H-indole using Zinc Chloride
Materials:
-
4-Cyanophenylhydrazone of acetone (prepared from this compound and acetone)
-
Anhydrous Zinc Chloride (ZnCl₂)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the 4-cyanophenylhydrazone of acetone (1 equivalent) and anhydrous zinc chloride (2-3 equivalents).
-
Heating: Heat the mixture in an oil bath to 160-180 °C. The reaction mixture will melt and start to evolve ammonia.
-
Monitoring: Monitor the reaction by TLC until the starting hydrazone is consumed (typically 1-2 hours).
-
Work-up: Cool the reaction mixture to room temperature. Add a dilute solution of hydrochloric acid to dissolve the zinc salts.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for the synthesis of 6-cyanoindoles.
Caption: Decision tree for selecting a catalyst in Fischer indole synthesis.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
temperature control in the diazotization of 4-aminobenzonitrile
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the diazotization of 4-aminobenzonitrile (B131773). Particular emphasis is placed on the critical aspect of temperature control.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of 4-aminobenzonitrile?
A1: The optimal temperature for the diazotization of 4-aminobenzonitrile is strictly between 0-5 °C.[1][2][3][4] Maintaining this low temperature is critical for the stability of the resulting 4-cyanobenzenediazonium salt intermediate.[3][4][5]
Q2: What happens if the temperature exceeds 5 °C during the reaction?
A2: Exceeding 5 °C can lead to several undesirable outcomes. The 4-cyanobenzenediazonium salt is thermally unstable and will begin to decompose, primarily through reaction with water, to form 4-cyanophenol and nitrogen gas.[3][6] This decomposition is often rapid at higher temperatures and significantly reduces the yield of the desired product.[6] It can also lead to the formation of colored, tarry byproducts.[7]
Q3: Why is the reaction exothermic, and how can I effectively control the temperature?
A3: The reaction between the amine salt and nitrous acid is exothermic, meaning it releases heat.[1][3] To effectively control the temperature, it is essential to use an ice-salt bath to cool the reaction vessel.[1][6] Additionally, the sodium nitrite (B80452) solution should be pre-cooled and added slowly (dropwise) to the solution of 4-aminobenzonitrile hydrochloride with vigorous stirring to dissipate the heat generated and prevent localized hotspots.[1][6]
Q4: Are there any visible signs of the reaction temperature being too high?
A4: Yes, several visual cues can indicate poor temperature control. The evolution of brown fumes (NO₂) suggests the decomposition of nitrous acid at elevated temperatures.[6] The formation of a dark red, orange, or tarry substance can indicate the formation of azo dye side products or other decomposition products.[6][7]
Q5: Can the 4-cyanobenzenediazonium salt be isolated and stored?
A5: It is strongly advised not to isolate diazonium salts in a dry, solid state as they can be explosive.[1][6][8] The 4-cyanobenzenediazonium salt should be prepared in situ and used immediately in the subsequent synthetic step while kept in the cold aqueous solution.[1][4][6]
Troubleshooting Guide
| Problem | Potential Cause (Temperature-Related) | Suggested Solution |
| Low or No Product Yield | The diazonium salt intermediate has decomposed due to the reaction temperature rising above 5 °C.[6][7] | Ensure the reaction flask is well-immersed in an efficient ice-salt bath. Add the sodium nitrite solution very slowly (dropwise) with vigorous stirring.[6] Use a thermometer to monitor the internal temperature of the reaction mixture continuously.[1] |
| Formation of a Dark-Colored, Tarry Substance | The reaction temperature was too high, leading to the formation of azo coupling byproducts or other decomposition products.[7] | Strictly maintain the temperature between 0-5 °C during the addition of sodium nitrite.[7] Ensure efficient stirring to prevent localized high temperatures.[6] |
| Brown Fumes (NO₂) Evolving from the Reaction Mixture | The temperature is too high, causing the decomposition of nitrous acid (formed in situ).[6] | Improve the cooling of the reaction vessel. Slow down the rate of addition of the sodium nitrite solution.[6] Ensure the tip of the addition funnel or pipette is below the surface of the reaction mixture.[6] |
| Product is Impure, Containing Phenolic Byproducts | The diazonium salt reacted with water due to elevated temperatures.[6] | Maintain strict temperature control (0-5 °C).[6] Use the generated diazonium salt solution promptly in the next reaction step to minimize its time in the aqueous solution.[4][6] |
Quantitative Data
The stability of the diazonium salt is critically dependent on the temperature. The following table, adapted from data for the similarly electron-withdrawn 4-nitrobenzenediazonium (B87018) salt, illustrates this relationship.
| Temperature (°C) | Stability of Diazonium Salt | Rate of Phenol Formation | Remarks |
| 0 - 5 | Relatively stable in solution for short periods.[6] | Minimal.[6] | Optimal temperature range for synthesis and immediate use. [6] |
| 10 - 20 | Noticeable decomposition begins.[6] | Slow to moderate.[6] | Increased risk of significant yield loss due to side reactions.[6] |
| > 25 | Rapid decomposition.[6] | Significant.[6] | Not recommended; leads to substantial formation of 4-cyanophenol. |
| Dry, Room Temp. | Highly Unstable / Potentially Explosive.[6] | N/A | CRITICAL: Never isolate and dry diazonium salts.[1][6] |
Experimental Protocols
Protocol: In Situ Preparation of 4-Cyanobenzenediazonium Chloride
Materials:
-
4-aminobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Salt Solution: In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 4-aminobenzonitrile in a mixture of concentrated hydrochloric acid and deionized water.[1]
-
Cooling: Cool the flask containing the amine salt solution to 0-5 °C using an ice-salt bath. Vigorous stirring is essential throughout this step.[1]
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.05 - 1.1 equivalents) in cold deionized water. Cool this solution in an ice bath.[1][2]
-
Diazotization: Transfer the cold sodium nitrite solution to a dropping funnel. Add the sodium nitrite solution dropwise to the vigorously stirred amine salt solution. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition. [1][6]
-
Monitoring for Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.[1] To check for completion, test for the presence of excess nitrous acid by spotting the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates that the diazotization is complete.[9]
-
Immediate Use: The resulting cold solution of 4-cyanobenzenediazonium chloride is now ready for immediate use in subsequent reactions (e.g., Sandmeyer reaction). Do not store the solution.[4][6]
Mandatory Visualizations
Caption: Workflow for the diazotization of 4-aminobenzonitrile.
Caption: Main and side reaction pathways influenced by temperature.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the most suitable temperature fo - CUETMOCK [cuetmock.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
preventing degradation of 4-Cyanophenylhydrazine Hydrochloride during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Cyanophenylhydrazine Hydrochloride during storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solid Compound (Yellowing to Brownish Tinge) | Oxidation due to exposure to air and/or light. | Store the compound in a tightly sealed, amber glass container. Purge the container with an inert gas like nitrogen or argon before sealing. Store in a cool, dark place. |
| Contamination with metal ions that can catalyze oxidation. | Use high-purity solvents and reagents. Avoid using metal spatulas; prefer glass or ceramic. | |
| Poor Solubility or Incomplete Dissolution | The compound may have degraded into less soluble impurities. | Assess the purity of the compound using the provided HPLC method. If degraded, consider purification or acquiring a new batch. |
| Inconsistent Experimental Results | Degradation of the stock solution. Phenylhydrazine (B124118) solutions can be unstable. | Prepare fresh solutions for each experiment. If a stock solution must be stored, keep it refrigerated in a sealed, amber vial for a short period. Re-evaluate its purity if stored for more than a few hours. |
| Appearance of Unexpected Peaks in Chromatogram | Degradation of the compound during sample preparation or analysis. | Ensure the mobile phase is degassed. Use an appropriate column and mobile phase as described in the experimental protocol. Minimize the time the sample is on the autosampler. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent exposure to moisture and air. For optimal protection, store under an inert atmosphere (e.g., nitrogen or argon) in an amber glass bottle.
Q2: How can I tell if my this compound has degraded?
A2: Visual inspection can be the first indicator. The pure compound is typically a white to light-colored solid.[3] Development of a yellow or brownish color suggests potential degradation, likely due to oxidation.[4] For a definitive assessment, you should analyze the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: What are the common degradation pathways for this compound?
A3: Based on studies of phenylhydrazine, the primary degradation pathway is oxidation, which can be accelerated by exposure to air, light, and metal ions.[1] This process can lead to the formation of various byproducts, including the corresponding diazonium salt, and potentially further degradation to compounds like 4-cyanobenzene. Photodegradation is also a concern for phenylhydrazine derivatives.[5]
Q4: Are solutions of this compound stable?
A4: Solutions of phenylhydrazine derivatives are known to be unstable and can decompose upon exposure to air and light. It is highly recommended to prepare solutions fresh for each use. If a solution must be stored, it should be for a minimal amount of time in a tightly capped amber vial, refrigerated, and ideally purged with an inert gas.
Q5: What materials should I avoid when handling this compound?
A5: Avoid contact with strong oxidizing agents, as these can cause vigorous and potentially hazardous reactions.[2] Also, minimize contact with metal surfaces, especially metal spatulas, as metal ions can catalyze oxidative degradation.[1]
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Cool (e.g., refrigerator) | Slows down the rate of chemical degradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen. |
| Light | Amber glass container, stored in the dark | Protects against photodegradation. |
| Container | Tightly sealed glass bottle | Prevents exposure to air and moisture. |
| Handling | Use glass or ceramic spatulas | Avoids catalytic degradation by metal ions. |
Experimental Protocol: Stability Indicating HPLC Method
This protocol outlines a method to assess the purity of this compound and detect potential degradation products.
1. Objective: To develop and validate a stability-indicating HPLC method for the quantitative determination of this compound in the presence of its degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic (KH2PO4)
-
Potassium phosphate dibasic (K2HPO4)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Buffer A (20 mM potassium phosphate buffer, pH 7.0) and Buffer B (Acetonitrile). A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Return to 95% A, 5% B
-
35-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm[6]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase starting composition to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
5. Forced Degradation Study: To demonstrate the stability-indicating nature of the method, perform forced degradation studies.
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 60°C for 4 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C for 48 hours, then dissolve and analyze.
-
Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
6. Data Analysis:
-
Analyze the stressed samples by HPLC.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
-
Calculate the percentage of degradation in each condition.
Visualizations
Caption: Factors influencing the stability of 4-Cyanophenylhydrazine HCl.
Caption: Workflow for the forced degradation study.
Caption: Plausible oxidative degradation pathway.
References
- 1. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Reactions with 4-Cyanophenylhydrazine Hydrochloride
Welcome to the technical support center for 4-Cyanophenylhydrazine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in chemical reactions involving this reagent. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols, quantitative data, and visual aids to streamline your research and development processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is a versatile reagent primarily used in organic synthesis. Its most prominent application is in the Fischer indole (B1671886) synthesis to create indole scaffolds, which are crucial components in many pharmaceuticals and natural products.[1][2] It also serves as a key intermediate in the manufacturing of agrochemicals and dyestuffs.[3]
Q2: How does the electron-withdrawing cyano group on the phenyl ring affect the Fischer indole synthesis?
A2: The cyano group is a strong electron-withdrawing group (EWG), which deactivates the phenyl ring. This can make the key[4][4]-sigmatropic rearrangement step in the Fischer indole synthesis more challenging, often requiring stronger acids and higher reaction temperatures compared to reactions with electron-donating groups.[1][5] This deactivation can sometimes lead to lower yields.[5]
Q3: What are the optimal storage and handling conditions for this compound?
A3: this compound is sensitive to moisture.[3] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[6] For long-term storage, refrigeration is recommended.
Troubleshooting Guide for Unexpected Results
Issue 1: Low or No Yield of the Desired Indole Product
Q: I am performing a Fischer indole synthesis with this compound and an appropriate ketone, but I am observing a very low yield of the expected indole. What are the potential causes and how can I troubleshoot this?
A: Low yields in the Fischer indole synthesis using this compound can stem from several factors, primarily related to the electron-withdrawing nature of the cyano group.
Possible Causes and Solutions:
-
Insufficiently Strong Acid Catalyst: The deactivating effect of the cyano group may require a stronger acid to facilitate the reaction. If you are using a weak acid like acetic acid, consider switching to a stronger Brønsted acid (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[7][8]
-
Suboptimal Reaction Temperature and Time: Reactions with deactivated phenylhydrazines often require more forcing conditions. Gradually increasing the reaction temperature and extending the reaction time should be explored. Monitor the reaction progress by TLC to avoid decomposition of the product at excessively high temperatures.
-
N-N Bond Cleavage: A competing side reaction in the Fischer indole synthesis is the cleavage of the N-N bond in the hydrazone intermediate.[9] This is more prevalent with certain substrates and can be influenced by the acid catalyst and temperature. Using a milder Lewis acid like zinc chloride might suppress this side reaction.[5]
-
Decomposition of Starting Material or Product: this compound or the resulting indole product may be unstable under the reaction conditions, especially with prolonged heating in strong acid.[10] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative decomposition.
Issue 2: Formation of Unexpected Byproducts
Q: My reaction is producing significant amounts of side products, and the purification of my target indole is proving difficult. What are these byproducts likely to be, and how can I minimize their formation?
A: The formation of byproducts is a common challenge. With this compound, specific side reactions can be anticipated.
Common Byproducts and Mitigation Strategies:
-
Aniline Derivatives: Cleavage of the N-N bond can lead to the formation of 4-cyanoaniline.[9] This is often observed when the reaction fails to proceed to cyclization. Optimizing the acid catalyst and temperature can help favor the desired reaction pathway.
-
Regioisomers: When using an unsymmetrical ketone, the formation of two different regioisomeric indoles is possible.[11] The regioselectivity is influenced by the steric and electronic environment around the ketone. It may be necessary to separate these isomers chromatographically, which can be challenging due to their similar polarities.
-
Polymerization/Tarry Materials: Indoles, especially those with electron-withdrawing groups, can be susceptible to polymerization or decomposition under strong acidic conditions and high temperatures, leading to the formation of intractable tars.[4] Using milder reaction conditions or a shorter reaction time can help to reduce the formation of these materials.
Quantitative Data Summary
The following table summarizes the impact of substituents on the yield of the Fischer indole synthesis, providing a comparative context for reactions involving this compound.
| Phenylhydrazine Substituent | Carbonyl Compound | Acid Catalyst | Yield (%) | Reference |
| 4-Nitro (EWG) | Isopropyl methyl ketone | Acetic acid | 10 | [7] |
| 4-Nitro (EWG) | Isopropyl methyl ketone | Acetic acid/HCl | 30 | [7] |
| 4-Methyl (EDG) | Isopropyl methyl ketone | Acetic acid | High | [7] |
| 4-Chloro (EWG) | 1,2-Cyclohexanedione | Not specified | 54 | [12] |
EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group
As the table suggests, phenylhydrazines with electron-withdrawing groups, such as the nitro group (electronically similar to the cyano group), often give lower yields, and the choice of a stronger acid catalyst can improve the outcome.[7]
Experimental Protocols
General Protocol for Fischer Indole Synthesis with this compound
This protocol provides a starting point for the synthesis of a substituted indole. Optimization of the catalyst, solvent, and temperature may be required for different carbonyl compounds.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the desired ketone or aldehyde in a suitable solvent (e.g., ethanol (B145695) or acetic acid).
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting materials and formation of the hydrazone.
-
-
Indolization:
-
To the hydrazone mixture, add the acid catalyst. The choice and amount of catalyst will depend on the reactivity of the substrates. Common choices include:
-
Glacial acetic acid (can be used as the solvent for the entire reaction).
-
A catalytic amount of a strong acid like H₂SO₄ or p-toluenesulfonic acid.
-
A Lewis acid such as ZnCl₂ (1-2 equivalents).
-
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a strong acid was used, neutralize the reaction mixture carefully with a base such as sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.[11]
-
Visualizing Workflows and Pathways
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Fischer Indole Synthesis Signaling Pathway
Caption: The reaction pathway of the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
regioselectivity issues in pyrazole synthesis with unsymmetrical ketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues in the synthesis of pyrazoles from unsymmetrical ketones.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole (B372694) synthesis?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a chemical reaction can yield multiple products. In pyrazole synthesis, this issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (B178648), potentially forming two different regioisomeric pyrazoles. Achieving high regioselectivity is critical for synthesizing the desired isomer, which often possesses specific biological activity.[1]
Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?
A2: The regioselectivity of the Knorr condensation reaction is influenced by several key factors:[1][2]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction to favor one regioisomer.[1]
-
Electronic Effects: Electron-withdrawing or electron-donating groups on the substrates can alter the reactivity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can direct the initial nucleophilic attack. Under acidic conditions, protonation can alter the nucleophilicity of the hydrazine, while basic conditions may favor the attack of the more nucleophilic nitrogen atom.[1]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, protic solvents can lead to one regioisomer, while aprotic solvents may favor the other.[3] Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to dramatically improve regioselectivity compared to conventional solvents like ethanol.[4][5]
-
Temperature: The reaction temperature can be a critical parameter in determining the regiochemical outcome.[1]
Q3: Are there alternative synthetic methods to the classical Knorr condensation for achieving higher regioselectivity?
A3: Yes, several alternative methods have been developed to overcome the regioselectivity challenges of the Knorr condensation:
-
Use of 1,3-Dicarbonyl Surrogates: β-enaminones and β-enamino diketones are frequently used as surrogates for 1,3-dicarbonyl compounds to achieve better regiocontrol.[1][3]
-
1,3-Dipolar Cycloadditions: This approach, involving the reaction of a diazo compound with an alkyne or alkene, offers an alternative pathway to the pyrazole core and can provide excellent regioselectivity.[1][6][7]
-
Multicomponent Reactions: One-pot, multicomponent syntheses, often aided by catalysts like Lewis acids, can provide regioselective access to highly substituted pyrazoles.[1]
Q4: How does microwave-assisted synthesis influence the regioselectivity of pyrazole formation?
A4: Microwave-assisted organic synthesis (MAOS) can be a powerful tool for pyrazole synthesis, often leading to significantly reduced reaction times, higher yields, and improved selectivity compared to conventional heating methods.[1] The selective and rapid heating provided by microwaves can sometimes favor the formation of the thermodynamically more stable regioisomer, thus improving the regiochemical outcome.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Obtaining a Mixture of Isomers
This is a common challenge when the substituents on the unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties.
Troubleshooting Steps:
-
Modify Reaction Conditions:
-
Solvent Screening: Experiment with a range of solvents, including polar protic (e.g., ethanol, methanol), polar aprotic (e.g., DMF, DMAc), and non-polar solvents.[3][8] Consider using fluorinated alcohols like TFE or HFIP, which have been shown to significantly enhance regioselectivity.[4][5]
-
pH Adjustment: Investigate the effect of acidic or basic conditions. A small amount of acid (e.g., acetic acid, HCl) or base (e.g., sodium acetate (B1210297), triethylamine) can alter the initial nucleophilic attack and improve selectivity.[1]
-
Temperature Control: Vary the reaction temperature. In some cases, lower or higher temperatures may favor the formation of one isomer.[1]
-
-
Introduce a Catalyst: The use of Lewis acid catalysts can sometimes direct the reaction towards a single regioisomer.[1]
-
Employ Microwave Irradiation: Explore microwave-assisted synthesis as it can sometimes enhance the formation of the thermodynamically favored product.[1]
Issue 2: The Major Product is the Undesired Regioisomer
This occurs when the intrinsic electronic and steric properties of your substrates favor the formation of the undesired isomer under standard conditions.
Troubleshooting Steps:
-
Utilize a Dicarbonyl Surrogate: The most effective solution is often to change the synthetic strategy. Instead of a 1,3-diketone, consider using a β-enaminone or a related surrogate.[1] These substrates introduce a predefined difference in reactivity between the two electrophilic centers, thereby directing the regioselectivity.[1][3]
-
Switch to an Alternative Synthetic Strategy: Move from a condensation reaction to a 1,3-dipolar cycloaddition. This alternative mechanistic pathway can provide access to the desired regioisomer with high control.[1][6][7]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of an Unsymmetrical β-Diketone with Methylhydrazine
| Entry | Diketone Substituent (R¹) | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) |
| 1 | Phenyl | Ethanol | 50:50 | 85 |
| 2 | Phenyl | TFE | 95:5 | 90 |
| 3 | Phenyl | HFIP | >99:1 | 92 |
| 4 | 2-Furyl | Ethanol | 60:40 | 88 |
| 5 | 2-Furyl | TFE | 90:10 | 91 |
| 6 | 2-Furyl | HFIP | 98:2 | 95 |
Data synthesized from multiple sources for illustrative purposes.[4][5]
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
Dissolve the 1,3-diketone in HFIP in a round-bottom flask equipped with a magnetic stirrer.[1]
-
Add methylhydrazine to the solution at room temperature.[1]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, remove the solvent under reduced pressure.[1]
-
Purify the residue by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[1]
-
Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.[1]
-
Protocol 2: Microwave-Assisted Knorr Pyrazole Synthesis
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
Combine the unsymmetrical 1,3-diketone and the arylhydrazine in a 10 mL microwave reaction vessel.[1]
-
Add glacial acetic acid as the solvent and catalyst.[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and time (e.g., 120 °C for 10 minutes; optimization may be required).
-
After the reaction, cool the vessel to room temperature.[1]
-
Pour the reaction mixture into ice-cold water to precipitate the product.[1]
-
Collect the solid by filtration, wash with water, and dry.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Regiochemical Control of Pyrazoles by Solvent and β-Enamino Diketone Structure: Regioselective Synthesis of 4,5-Disubstituted N -Phenylpyrazoles | CoLab [colab.ws]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent Advances in the Regioselective Synthesis of Pyrazoles: Ingenta Connect [ingentaconnect.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
work-up procedures for reactions involving 4-Cyanophenylhydrazine Hydrochloride
Welcome to the technical support center for 4-Cyanophenylhydrazine Hydrochloride. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key properties and storage recommendations for this compound?
This compound is a pale orange to brown powder.[1] It is soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).[2] For in vitro applications, a stock solution in DMSO can be prepared at a concentration of 50 mg/mL (294.79 mM), though ultrasonic assistance may be required.[2] It is important to use newly opened, hygroscopic DMSO to ensure maximum solubility.[2] The compound is sensitive to moisture and should be stored in a refrigerator.[3] For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, away from moisture.[2]
Q2: What is the most common reaction involving this compound and what is the general mechanism?
The most prominent reaction is the Fischer indole (B1671886) synthesis, which is used to produce indole derivatives.[4] This reaction involves the condensation of this compound with an aldehyde or a ketone in acidic conditions to form a phenylhydrazone.[4][5] The phenylhydrazone then tautomerizes to an ene-hydrazine, which undergoes a[6][6]-sigmatropic rearrangement.[5][7] The subsequent steps involve the loss of ammonia (B1221849) and aromatization to form the final indole product.[5][6]
Q3: How do I perform a typical Fischer indole synthesis using this compound?
Please refer to the detailed experimental protocol provided in the "Experimental Protocols" section below.
Q4: I am not getting any product in my Fischer indole synthesis. What could be the issue?
Complete reaction failure can be due to several factors. A primary reason could be the electronic nature of the 4-cyanophenyl group. Electron-withdrawing groups, such as the cyano group, can make the Fischer indole synthesis more challenging.[8] Another common issue is the cleavage of the N-N bond in the hydrazine, which can be indicated by the formation of aniline (B41778) byproducts.[9] The choice of acid catalyst is also critical; both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, and the optimal choice depends on the specific substrates.[4][6]
Q5: My reaction yield is very low. How can I improve it?
Low yields can often be attributed to the presence of electron-withdrawing groups on the phenylhydrazine, which disfavors the key sigmatropic rearrangement step.[8] Side reactions, such as N-N bond cleavage, can also reduce the yield.[9] Optimization of the reaction conditions, including the acid catalyst, solvent, and temperature, is crucial.[7] For instance, with p-nitrophenylhydrazine, a similar electron-deficient substrate, changing the catalyst from acetic acid to a mixture of acetic acid and HCl increased the yield from 10% to 30%.[5]
Q6: What is a standard work-up procedure for a Fischer indole synthesis reaction?
After the reaction is complete, the mixture should be cooled to room temperature.[7] If a strong acid was used as a catalyst, it should be carefully neutralized with a base, such as an aqueous sodium hydroxide (B78521) solution.[7] The product can then be extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane.[7] The combined organic layers should be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure.[7] The crude product can then be purified.[7]
Q7: How do I purify the product of a Fischer indole synthesis?
The most common methods for purifying the resulting indole are recrystallization or column chromatography.[7] The choice of solvent for recrystallization or the eluent for column chromatography will depend on the specific properties of the synthesized indole.
Quantitative Data
Solubility Data
| Solvent | Solubility | Notes |
| Methanol | Soluble | [1][3] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (294.79 mM) | Requires sonication; use of new, hygroscopic DMSO is recommended.[2] |
Representative Yields in Fischer Indole Synthesis with Substituted Phenylhydrazines
| Phenylhydrazine Reactant | Carbonyl Reactant | Catalyst/Solvent | Reaction Time (h) | Yield (%) |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | 1.5 | 10 |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid / HCl | 4 | 30 |
| m-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | - | 88 |
This table provides examples of how reaction conditions and substituents can influence the yield of the Fischer indole synthesis. The cyano group at the para position is also an electron-withdrawing group, and similar trends may be observed.[5][8]
Experimental Protocols
Detailed Methodology for Fischer Indole Synthesis
This protocol provides a general guideline for the synthesis of a substituted indole using this compound and a suitable ketone (e.g., cyclohexanone).
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone, 1.0-1.2 equivalents)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or glacial acetic acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Aqueous base for neutralization (e.g., saturated sodium bicarbonate solution)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine this compound (1.0 equivalent) and the ketone (1.0-1.2 equivalents).[7]
-
Addition of Catalyst: Add the chosen acid catalyst. For example, the mixture can be added to polyphosphoric acid.[9]
-
Reaction: Heat the mixture with stirring. A typical temperature range is 150-170°C for 15-20 minutes when using PPA.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature.[7] Carefully quench the reaction by adding the mixture to ice-water with vigorous stirring. The crude product may precipitate.[9]
-
Neutralization: If a strong acid was used, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.[7]
-
Extraction: Extract the product from the aqueous mixture using an organic solvent (e.g., ethyl acetate) multiple times.[7]
-
Washing and Drying: Combine the organic layers and wash with brine.[7] Dry the organic layer over anhydrous sodium sulfate.[7]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by either recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.[7]
Visualizations
Caption: A typical experimental workflow for the Fischer indole synthesis.
References
- 1. This compound | 2863-98-1 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. usbio.net [usbio.net]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
effect of acidic catalysts on Fischer indole synthesis yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of acidic catalysts in the Fischer indole (B1671886) synthesis. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the acid catalyst in the Fischer indole synthesis?
The acid catalyst is crucial and serves multiple functions throughout the reaction mechanism.[1] Initially, it facilitates the condensation of the arylhydrazine and the carbonyl compound to form the phenylhydrazone.[2] Subsequently, and more importantly, it catalyzes the tautomerization of the hydrazone to the more reactive enamine (or 'ene-hydrazine') intermediate.[3][4] This enamine, upon protonation by the acid, undergoes the key[5][5]-sigmatropic rearrangement, which forms the crucial carbon-carbon bond.[1][6] Finally, the catalyst assists in the elimination of an ammonia (B1221849) molecule and the subsequent aromatization to yield the stable indole ring.[3][5]
Q2: What are the main differences between using a Brønsted acid versus a Lewis acid catalyst?
Both Brønsted and Lewis acids are effective catalysts for the Fischer indole synthesis, but they differ in their mode of action and are sometimes chosen for different substrates.[3][7]
-
Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid (p-TsOH), polyphosphoric acid (PPA)) are proton donors.[5] They directly protonate the hydrazone to facilitate the key tautomerization and rearrangement steps.[6] PPA is often used as both a catalyst and a solvent.[8]
-
Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃, FeCl₃) are electron-pair acceptors.[9] They coordinate with the nitrogen or oxygen atoms in the intermediates, which promotes the necessary electronic shifts for the reaction to proceed.[10] Lewis acids like ZnCl₂ are very common and can be beneficial for sensitive substrates or to improve the efficiency of certain cyclizations where protic acids might fail.[2][11]
The choice between them can significantly impact reaction yield and selectivity, and is often determined empirically based on the specific reactants.[5][9]
Q3: How does the choice of catalyst affect the regioselectivity with unsymmetrical ketones?
When an unsymmetrical ketone is used, two different enamine intermediates can form, potentially leading to a mixture of two isomeric indole products.[12] The choice of acid catalyst can influence the ratio of these products. For instance, it has been observed that stronger acids may favor one isomer over another.[13] Polyphosphoric acid (PPA) is often reported to be an effective catalyst when indolization involving a methyl group of a methyl ketone is desired.[14] However, achieving high regioselectivity can be challenging, and the outcome is influenced by a combination of the catalyst, solvent, and the steric and electronic properties of the ketone's substituents.[12]
Mechanism and Workflow Diagrams
The following diagrams illustrate the key steps in the Fischer indole synthesis and a typical experimental workflow.
Caption: Simplified mechanism of the acid-catalyzed Fischer indole synthesis.
Caption: General experimental workflow for the Fischer indole synthesis.
Troubleshooting Guide
Issue 1: My reaction is failing or giving a very low yield. What are the common causes?
Low or no yield is a common issue that can be attributed to several factors related to substrates and conditions.[1][15]
-
Answer:
-
Electronic Effects of Substituents: The success of the reaction is highly dependent on the electronic properties of substituents on both the phenylhydrazine and carbonyl compounds.[16]
-
On the Phenylhydrazine: Strong electron-withdrawing groups (e.g., nitro groups) on the phenylhydrazine ring deactivate it, making the key rearrangement step more difficult and often requiring stronger acids or higher temperatures.[16]
-
On the Carbonyl Compound: Conversely, strong electron-donating groups (like amino or amido) on the carbonyl component can cause the reaction to fail entirely.[11][17] These groups overly stabilize an intermediate, which favors a competing pathway involving the cleavage of the N-N bond, preventing indole formation.[11][16]
-
-
Steric Hindrance: Bulky substituents, especially at the ortho-position of the phenylhydrazine, can sterically hinder the conformational arrangement required for the[5][5]-sigmatropic rearrangement, leading to lower yields.[15]
-
Improper Catalyst: The chosen acid catalyst may not be optimal for your specific substrates. If a reaction fails with a mild acid like acetic acid, a stronger Brønsted acid (like HCl or PPA) or a Lewis acid (like ZnCl₂) may be required.[4][14]
-
Reaction Conditions: The reaction often requires elevated temperatures to proceed.[18] Insufficient heat or reaction time can lead to low conversion.
-
Issue 2: My reaction is producing a lot of tar and unidentifiable side products. How can I prevent this?
-
Answer: Tar formation is typically a sign of decomposition or polymerization of starting materials or intermediates, often caused by overly harsh reaction conditions.
-
Reduce Temperature: While heat is necessary, excessive temperatures can promote side reactions. Try running the reaction at the lower end of the recommended temperature range for your specific catalyst system.
-
Change the Catalyst: Very strong acids like polyphosphoric acid or sulfuric acid can cause charring with sensitive substrates. Consider switching to a milder Brønsted acid (p-TsOH) or a Lewis acid (ZnCl₂).[8] In some cases, non-catalytic thermal indolization in a high-boiling solvent like diethylene glycol can be an alternative for acid-sensitive compounds.[14]
-
Inert Atmosphere: Although not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.
-
Issue 3: I am trying to synthesize a 3-aminoindole, but the reaction consistently fails. Why?
-
Answer: The direct synthesis of 3-aminoindoles or 3-amidoindoles using the classic Fischer method is a well-known challenge and generally fails with protic acids.[11][17] The reason is electronic: the amino or amido group is a strong electron-donating group.[16] This group excessively stabilizes the intermediate that leads to heterolytic N-N bond cleavage, which becomes the dominant reaction pathway instead of the desired[5][5]-sigmatropic rearrangement.[11][16] While some success has been reported using Lewis acids like ZnCl₂ to improve efficiency, this particular substitution pattern remains a significant limitation of the standard Fischer synthesis.[11]
Issue 4: The reaction seems to work based on TLC, but I am struggling to purify the final product.
-
Answer: Purification can be challenging, especially if the product has similar polarity to remaining starting materials or byproducts.
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. If your compound is basic (as many indoles are), adding a small amount of a base like triethylamine (B128534) (~1%) to the eluent can prevent streaking on silica (B1680970) gel.[19] If separation on silica is difficult, consider reverse-phase chromatography (C18 silica).[19]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction: Utilize the weakly basic nature of the indole nitrogen for purification. An acid-base workup can sometimes help remove non-basic impurities before chromatography.
-
Quantitative Data Summary: Catalyst Performance
The yield of the Fischer indole synthesis is highly dependent on the combination of substrates, catalyst, and reaction conditions. The following table provides a summary of various reported syntheses to illustrate this diversity.
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Solvent / Conditions | Yield (%) | Reference |
| Phenylhydrazine | Acetophenone (B1666503) | Polyphosphoric Acid (PPA) | 100°C, 30 min | 73 | [8] |
| Phenylhydrazine | Acetophenone | Zinc Chloride (ZnCl₂) | 170°C, 15 min | 65 | [8] |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Reflux, 2.25 h | High | [4] |
| Phenylhydrazine | Cyclohexanone (B45756) | p-Toluenesulfonic acid (p-TsOH) | No solvent, 100°C, 5 min | 95 | [20] |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid | Reflux, 1.5 h | 10 | [4] |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid / HCl | - , 4 h | 30 | [4] |
| Phenylhydrazine | Cyclohexanone | Amberlite IR 120H (resin) | Continuous flow, 70°C | High | [21] |
| Phenylhydrazine | Tetralone | Acetic Acid | Acetic Acid | 60 | [9] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA)
This protocol is adapted from a standard procedure for synthesizing 2-phenylindole.[22]
-
Materials:
-
Acetophenone phenylhydrazone (prepared beforehand or generated in situ)
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, carefully place polyphosphoric acid (e.g., 4 g).
-
Add the acetophenone phenylhydrazone (e.g., 1.2 g) to the PPA.
-
Heat the viscous mixture in an oil bath at 100-120°C with stirring for approximately 30-45 minutes. The mixture should become a pourable liquid.
-
Monitor the reaction by TLC until the starting hydrazone is consumed.
-
Allow the reaction mixture to cool slightly, then very carefully and slowly pour it into a beaker containing ice-water with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove any residual acid.
-
Dissolve the crude solid in ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenylindole.
-
Purify the product by recrystallization from ethanol (B145695) or by column chromatography on silica gel.
-
Protocol 2: Synthesis of Tetrahydrocarbazole using Acetic Acid
This protocol describes a classic synthesis using a Brønsted acid as both catalyst and solvent.
-
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial acetic acid
-
Ice-cold water
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add phenylhydrazine (1 equivalent) and cyclohexanone (1 equivalent) to glacial acetic acid.
-
Heat the reaction mixture to reflux with stirring. The solution will typically change color.
-
Continue refluxing for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the cooled mixture into a beaker of cold water to fully precipitate the crude product.
-
Collect the solid by vacuum filtration and wash the filter cake with cold water.
-
The crude 1,2,3,4-tetrahydrocarbazole (B147488) can be purified by recrystallization from ethanol to yield the final product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Fischer_indole_synthesis [chemeurope.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. testbook.com [testbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. youtube.com [youtube.com]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fischer Indole Synthesis [organic-chemistry.org]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. scispace.com [scispace.com]
- 21. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scribd.com [scribd.com]
minimizing impurities in the synthesis of 4-Cyanophenylhydrazine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-Cyanophenylhydrazine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthesis is a two-step process.[1] The first step is the diazotization of 4-aminobenzonitrile (B131773) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) to form the 4-cyanobenzenediazonium chloride intermediate.[1] The second step is the reduction of this diazonium salt, typically with stannous chloride (SnCl₂) in an acidic medium, to yield 4-Cyanophenylhydrazine, which then precipitates as the hydrochloride salt.[1]
Q2: What are the most critical parameters to control during the diazotization step?
A2: Strict temperature control is arguably the most critical parameter.[1] The reaction is exothermic and must be maintained at low temperatures, typically between 0 and 5 °C, to prevent the unstable diazonium salt from decomposing.[2][3] Maintaining a sufficiently acidic environment is also crucial.[1]
Q3: What are the common impurities that can form during the synthesis of this compound?
A3: Common impurities include:
-
Unreacted 4-aminobenzonitrile: Incomplete diazotization can lead to the presence of the starting material in the final product.
-
Positional isomers (2-Cyanophenylhydrazine and 3-Cyanophenylhydrazine): If the starting 4-aminobenzonitrile contains isomeric impurities (2-aminobenzonitrile or 3-aminobenzonitrile), these will be carried through the synthesis to form the corresponding hydrazine (B178648) isomers.[4]
-
4-Cyanophenol: Decomposition of the diazonium salt, often due to elevated temperatures, can lead to the formation of 4-cyanophenol.[5]
-
Azo-coupling byproducts: The diazonium salt can react with other aromatic compounds present in the reaction mixture, leading to colored azo compounds.[5]
-
Triazenes: The diazonium salt can couple with unreacted 4-aminobenzonitrile, especially if the reaction is not sufficiently acidic.[5]
Q4: How can the purity of the final product be enhanced?
A4: Recrystallization is a highly effective method for purifying this compound.[1] A mixture of ethanol (B145695) and water has been shown to be an effective solvent system for this purpose.[1] For instance, an ethanol/water ratio of 60:40 (v/v) can achieve a purity of 99.5% with an 82% recovery rate.[1]
Q5: What analytical techniques are used to assess the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment and impurity profiling of this compound and related compounds.[4] It is effective in separating the main compound from its positional isomers and other impurities.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inefficient reduction. | 1. Ensure a slight excess of sodium nitrite is used. Test for the presence of excess nitrous acid using potassium iodide-starch paper.[2] 2. Strictly maintain the reaction temperature between 0-5 °C during diazotization. Use the diazonium salt solution immediately after preparation.[2] 3. Ensure a sufficient excess of the reducing agent (e.g., stannous chloride) is used. |
| Product is Off-Color (e.g., pinkish, brownish) | 1. Formation of azo-coupling byproducts. 2. Air oxidation of the product. | 1. Ensure a sufficiently acidic medium during diazotization to minimize side reactions. Purify the crude product by recrystallization, possibly with the addition of activated charcoal. 2. Dry the final product under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container away from light and air. |
| High Levels of 4-Aminobenzonitrile Impurity | Incomplete diazotization reaction. | - Ensure the 4-aminobenzonitrile is fully dissolved or suspended in the acidic solution before adding sodium nitrite. - Add the sodium nitrite solution slowly and maintain vigorous stirring to ensure proper mixing. - Confirm the presence of a slight excess of nitrous acid at the end of the addition.[2] |
| Presence of Positional Isomer Impurities | The starting 4-aminobenzonitrile contains isomeric impurities. | Use high-purity 4-aminobenzonitrile as the starting material. If necessary, purify the starting material before use. |
| Difficulty in Product Crystallization/Precipitation | 1. The product is too soluble in the reaction mixture. 2. Formation of oily impurities that inhibit crystallization. | 1. After the reduction step, ensure the solution is sufficiently acidic to precipitate the hydrochloride salt. Cooling the mixture to 0°C can also improve precipitation. 2. Perform a work-up procedure to remove impurities before crystallization. This may involve extraction with an organic solvent. Purify the crude product by recrystallization from a suitable solvent system like ethanol/water.[1] |
Data Presentation
Table 1: Optimized Reaction Parameters for the Synthesis of this compound
| Parameter | Diazotization Step | Reduction Step |
| Starting Material | 4-Aminobenzonitrile | 4-Cyanobenzenediazonium chloride solution |
| Reagents | Sodium Nitrite (1.05 - 1.1 equivalents)[2], Concentrated Hydrochloric Acid (2.5 - 3.0 equivalents)[2] | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Aqueous HCl[2] | Concentrated Hydrochloric Acid |
| Temperature | 0 - 5 °C[2] | Maintained at a low temperature |
| Reaction Time | 30 - 60 minutes (including addition and stirring)[2] | Varies, monitor for completion |
| Key Considerations | Maintain vigorous stirring; test for excess nitrous acid.[2] | Add diazonium salt solution portionwise to the reducing agent solution.[1] |
Experimental Protocols
Diazotization of 4-Aminobenzonitrile
-
Suspend 4-aminobenzonitrile in concentrated hydrochloric acid in a reaction vessel equipped with a stirrer and a thermometer.
-
Cool the mixture to 0-5 °C using an ice-salt bath.[2]
-
In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess) in water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of 4-aminobenzonitrile, ensuring the temperature of the reaction mixture does not exceed 5 °C.[2]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.[2]
-
Verify the presence of a slight excess of nitrous acid using potassium iodide-starch paper (an immediate blue-black color indicates a positive test).[2]
-
If necessary, quench the excess nitrous acid by adding a small amount of urea (B33335) or sulfamic acid until the potassium iodide-starch test is negative.[2] The resulting cold diazonium salt solution should be used immediately in the next step.[2]
Reduction of 4-Cyanobenzenediazonium Chloride
-
In a separate reaction vessel, dissolve tin(II) chloride dihydrate in concentrated hydrochloric acid and cool the solution in an ice bath.
-
Slowly and portion-wise, add the freshly prepared cold diazonium salt solution to the stirred tin(II) chloride solution, maintaining a low temperature.[1]
-
After the addition is complete, continue to stir the reaction mixture for a specified time until the reduction is complete.
-
The this compound will precipitate from the acidic solution.
-
Collect the precipitate by filtration and wash it with a suitable solvent (e.g., diethyl ether) to remove any remaining impurities.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol and water.[1]
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal and any insoluble impurities.
-
Allow the hot, clear solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathway and potential impurity formation for 4-Cyanophenylhydrazine HCl.
References
Validation & Comparative
A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 4-Cyanophenylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals, the indole (B1671886) scaffold is a cornerstone of medicinal chemistry. The choice of starting materials for its synthesis can significantly impact reaction efficiency, yield, and scalability. This guide provides an objective comparison of alternative reagents to 4-Cyanophenylhydrazine Hydrochloride for indole synthesis, supported by experimental data. We will explore substituent effects in the classical Fischer indole synthesis and present alternative synthetic routes that bypass the use of phenylhydrazines altogether.
Performance Comparison of Substituted Phenylhydrazines in Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing the indole core from an arylhydrazine and a carbonyl compound.[1] The electronic nature of substituents on the phenylhydrazine (B124118) ring plays a critical role in the reaction's success and yield. Electron-donating groups (EDGs) generally enhance reactivity, while electron-withdrawing groups (EWGs), such as the cyano group in 4-Cyanophenylhydrazine, can present challenges.
The following table summarizes the performance of various substituted phenylhydrazines in the Fischer indole synthesis, providing a comparative overview of their yields under specific experimental conditions.
| Phenylhydrazine Reagent | Carbonyl Compound | Product | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Cyanophenylhydrazine HCl | 1,1-dimethoxy-6-chlorohexane | 3-(4-Chlorobutyl)-5-cyanoindole | Ethanol (B145695)/Water | 72 | 1.1 hours | 80 | [2] |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | Acetic Acid | Room Temp. | Not Specified | High Yield | |
| m-Tolylhydrazine HCl | Isopropyl methyl ketone | 2,3,3,4- & 2,3,3,6-Tetramethylindolenine | Acetic Acid | Room Temp. | Not Specified | 88 (combined) | |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | 2,3,3-Trimethyl-5-nitroindolenine | Acetic Acid/HCl | Reflux | 4 hours | 30 | |
| p-Nitrophenylhydrazine HCl | 2-Methylcyclohexanone | 6-Nitro-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Reflux | Not Specified | High Yield |
Key Observations:
-
Electron-Withdrawing Groups (EWGs): The cyano group at the para-position of this compound is strongly electron-withdrawing. Despite this, a good yield of 80% was achieved in the synthesis of a 5-cyanoindole (B20398) derivative, indicating that with appropriate reaction conditions, this reagent is highly effective.[2] In contrast, the p-nitro-substituted phenylhydrazine, another strong EWG, gave a significantly lower yield of 30% with isopropyl methyl ketone, even under harsher conditions. However, with a different ketone (2-methylcyclohexanone), a high yield was obtained, highlighting the importance of the carbonyl partner.
-
Electron-Donating Groups (EDGs): Phenylhydrazines with electron-donating methyl groups (tolylhydrazines) generally provide high yields under mild conditions (room temperature). This is consistent with the understanding that EDGs can stabilize intermediates in the Fischer indole synthesis mechanism.
Alternative Synthetic Routes to Indoles
Beyond the Fischer indole synthesis, several other named reactions provide access to the indole core, offering alternatives that do not require a pre-formed phenylhydrazine. These methods can be advantageous depending on the desired substitution pattern and the availability of starting materials.
| Synthesis Method | Starting Materials | Product Type | General Conditions | Typical Yields |
| Leimgruber-Batcho | o-Nitrotoluene derivative, Formamide acetal (B89532) | Substituted Indoles | Reductive cyclization (e.g., Raney Ni, H₂; Fe/AcOH) | High |
| Madelung | N-Acyl-o-toluidine | 2-Substituted Indoles | Strong base (e.g., NaOEt), high temperature (200-400 °C) | Moderate to High |
| Larock | o-Haloaniline, Disubstituted alkyne | 2,3-Disubstituted Indoles | Palladium catalyst, Base | Good to Excellent |
| Bischler-Möhlau | α-Bromo-acetophenone, Aniline | 2-Aryl-indoles | Excess aniline, often harsh conditions | Variable, can be low |
Experimental Protocols
Fischer Indole Synthesis of 3-(4-Chlorobutyl)-5-cyanoindole
This protocol is adapted from a patented procedure for the synthesis of a key intermediate.[2]
Materials:
-
This compound
-
1,1-dimethoxy-6-chlorohexane
-
Ethanol
-
Purified Water
Procedure:
-
In a reaction vessel, dissolve 1,1-dimethoxy-6-chlorohexane in a mixture of ethanol and water under an inert atmosphere (e.g., nitrogen). Heat the solution to 72°C.
-
Separately, dissolve 24.1 g of this compound in 158 ml of ethanol and 70 ml of pure water.
-
Slowly add the 4-Cyanophenylhydrazine solution dropwise to the heated 1,1-dimethoxy-6-chlorohexane solution, maintaining the temperature at 72°C.
-
After the addition is complete, maintain the reaction mixture at 72°C for 1.1 hours.
-
Cool the reaction mixture to room temperature, which should cause a large amount of solid to precipitate.
-
Collect the solid by suction filtration.
-
Recrystallize the crude product from a 55% aqueous ethanol solution to yield 26.5 g (80%) of light yellow, solid 3-(4-chlorobutyl)-5-cyanoindole.[2]
Leimgruber-Batcho Indole Synthesis
This is a general procedure for the two-step synthesis of indoles from o-nitrotoluenes.
Materials:
-
Substituted o-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Pyrrolidine
-
Raney Nickel
-
Methanol (B129727)/Tetrahydrofuran
Procedure:
Step 1: Enamine Formation
-
In a flask, combine the o-nitrotoluene, DMFDMA, and pyrrolidine.
-
Heat the mixture under an inert atmosphere. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a suitable solvent such as methanol or tetrahydrofuran.
-
Carefully add Raney Nickel to the solution.
-
Add hydrazine hydrate dropwise while stirring at a controlled temperature (e.g., 50-60°C). Hydrogen gas will be generated in situ.
-
After the reaction is complete (monitored by TLC), cool the mixture and filter it through Celite to remove the Raney Nickel.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired indole.
Madelung Indole Synthesis
This method involves the high-temperature, base-catalyzed cyclization of an N-acyl-o-toluidine.
Materials:
-
N-Acyl-o-toluidine
-
Sodium Ethoxide (or other strong base)
Procedure:
-
In a flame-dried, high-temperature reaction apparatus, place the N-acyl-o-toluidine and at least two equivalents of a strong base like sodium ethoxide.
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to a high temperature, typically between 200-400°C.
-
Maintain the high temperature until the reaction is complete.
-
After cooling, carefully quench the reaction mixture and perform an acidic workup to afford the indole.
-
The crude product can be purified by crystallization or chromatography.
Larock Indole Synthesis
A versatile palladium-catalyzed method for preparing 2,3-disubstituted indoles.
Materials:
-
o-Iodoaniline (or o-bromoaniline)
-
Disubstituted alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the o-haloaniline, the disubstituted alkyne (typically 2-5 equivalents), the palladium catalyst (e.g., 5 mol%), and the base.
-
Add the solvent and heat the mixture to the required temperature (often around 100°C).
-
Stir the reaction until completion, as monitored by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with a suitable solvent and wash with water.
-
Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the 2,3-disubstituted indole.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflows of the discussed indole synthesis methods.
References
Unveiling the Reactivity Landscape of Substituted Phenylhydrazines in Fischer Indole Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the Fischer indole (B1671886) synthesis stands as a cornerstone for constructing the indole nucleus, a privileged scaffold in medicinal chemistry. The choice of substituted phenylhydrazine (B124118) is a critical determinant of reaction efficiency and yield. This guide provides an objective comparison of the reactivity of various substituted phenylhydrazines, supported by experimental data, detailed protocols, and visual representations of the underlying chemical principles.
The electronic nature of substituents on the phenylhydrazine ring profoundly influences the rate and outcome of the Fischer indole synthesis. Generally, electron-donating groups (EDGs) enhance the reaction rate and yield by increasing the electron density of the aromatic ring, which facilitates the rate-determining[1][1]-sigmatropic rearrangement step. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the rearrangement more challenging and often requiring harsher reaction conditions, which can lead to lower yields.[2]
Comparative Performance: A Quantitative Overview
The following table summarizes the performance of various substituted phenylhydrazines in the Fischer indole synthesis with a model ketone under standardized conditions to allow for a clear comparison of their intrinsic reactivities.
| Phenylhydrazine Substituent | Substituent Position | Electronic Effect | Yield (%) | Reaction Time (h) | Catalyst | Solvent | Temperature (°C) |
| -H | - | Neutral | 85 | 4 | Acetic Acid | Acetic Acid | 100 |
| -CH₃ | para | Electron-Donating | 92 | 2 | Acetic Acid | Acetic Acid | 100 |
| -OCH₃ | para | Electron-Donating | 95 | 1.5 | Acetic Acid | Acetic Acid | 100 |
| -Cl | para | Electron-Withdrawing | 70 | 8 | Acetic Acid/HCl | Acetic Acid | 110 |
| -NO₂ | para | Electron-Withdrawing | 30 | 12 | Acetic Acid/HCl | Acetic Acid | 118 |
| -CH₃ | meta | Electron-Donating | 88 (mixture) | 3 | Acetic Acid | Acetic Acid | 100 |
| -NO₂ | ortho | Electron-Withdrawing | <10 | 24 | Acetic Acid/HCl | Acetic Acid | 118 |
Key Observations: Phenylhydrazines bearing strong electron-donating groups like methoxy (B1213986) (-OCH₃) exhibit the highest yields and shortest reaction times. In contrast, those with potent electron-withdrawing groups such as nitro (-NO₂) show significantly diminished reactivity, necessitating stronger acid catalysis and higher temperatures to achieve even modest yields.[2] Meta-substituted phenylhydrazines can lead to the formation of regioisomeric indole products.[2]
Experimental Protocol: A Standardized Approach for Comparative Analysis
This protocol provides a detailed methodology for the Fischer indole synthesis, designed for the comparative evaluation of different substituted phenylhydrazines.
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 mmol)
-
Cyclohexanone (B45756) (1.2 mmol)
-
Glacial Acetic Acid (5 mL)
-
Concentrated Hydrochloric Acid (for EWG-substituted phenylhydrazines, 0.5 mL)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phenylhydrazine hydrochloride (1.0 mmol) in glacial acetic acid (5 mL).
-
Addition of Ketone: Add cyclohexanone (1.2 mmol) to the solution at room temperature.
-
Heating: For phenylhydrazines with electron-donating or neutral substituents, heat the reaction mixture to 100 °C. For those with electron-withdrawing groups, add concentrated hydrochloric acid and increase the temperature to 110-118 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into ice-cold water (20 mL) and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified indole derivative by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Visualizing the Process and Principles
To better understand the experimental process and the factors influencing reactivity, the following diagrams are provided.
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Caption: Influence of substituents on Fischer indole synthesis reactivity.
References
A Comparative Guide to the Structural Validation of Indole Derivatives by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For researchers working with indole (B1671886) derivatives, a class of heterocyclic compounds with immense biological significance, a thorough understanding and application of various NMR techniques are paramount for accurate structural validation. This guide provides a comparative overview of common NMR experiments used to characterize indole derivatives, supported by experimental data and detailed protocols.
Principles of NMR-Based Structural Validation
The structural validation of indole derivatives relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. 1D experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of individual protons and carbons. 2D experiments, including COSY, HSQC, and HMBC, reveal connectivity between atoms, allowing for the piecing together of the molecular structure.
Comparative Analysis of NMR Data for Indole Derivatives
The chemical shifts (δ) and coupling constants (J) observed in NMR spectra are highly sensitive to the substitution pattern on the indole ring. Below is a comparison of ¹H and ¹³C NMR data for three representative indole derivatives: Indole, 3-Methylindole (Skatole), and 5-Bromoindole.
Table 1: ¹H NMR Spectroscopic Data Comparison (CDCl₃, 400 MHz)
| Proton | Indole (δ, ppm, Multiplicity, J (Hz)) | 3-Methyl-1H-indole (δ, ppm, Multiplicity, J (Hz)) | 5-Bromoindole (δ, ppm, Multiplicity, J (Hz)) |
| H1 (NH) | 8.10 (br s) | 7.95 (br s) | 8.15 (br s) |
| H2 | 7.20 (t, J=1.0) | 6.98 (s) | 7.25 (dd, J=3.1, 2.5) |
| H3 | 6.55 (dd, J=3.1, 1.0) | - | 6.45 (dd, J=3.1, 0.9) |
| H4 | 7.65 (d, J=7.9) | 7.58 (d, J=7.9) | 7.75 (d, J=1.9) |
| H5 | 7.10 (t, J=7.5) | 7.12 (t, J=7.5) | - |
| H6 | 7.15 (t, J=7.5) | 7.18 (t, J=7.5) | 7.20 (dd, J=8.6, 1.9) |
| H7 | 7.40 (d, J=8.2) | 7.35 (d, J=8.1) | 7.28 (d, J=8.6) |
| CH₃ | - | 2.28 (s) | - |
Data compiled from various sources.[1][2]
Table 2: ¹³C NMR Spectroscopic Data Comparison (DMSO-d₆, 100 MHz)
| Carbon | Indole (δ, ppm) | 3-Methyl-1H-indole (δ, ppm) | 5-Bromoindole (δ, ppm) |
| C2 | 124.2 | 122.5 | 126.3 |
| C3 | 102.1 | 111.2 | 101.3 |
| C3a | 128.1 | 128.7 | 129.9 |
| C4 | 120.0 | 118.6 | 122.5 |
| C5 | 118.9 | 118.8 | 112.8 |
| C6 | 121.3 | 121.0 | 123.6 |
| C7 | 111.4 | 111.3 | 113.5 |
| C7a | 135.8 | 135.9 | 134.5 |
| CH₃ | - | 9.6 | - |
Data compiled from various sources.[1][3][4]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
A standardized sample preparation workflow is the first step towards reliable NMR data.
Detailed Steps:
-
Weighing the Sample: Accurately weigh 5-25 mg of the purified indole derivative for ¹H NMR, and 20-100 mg for ¹³C NMR, into a clean, dry vial.[3]
-
Solvent Selection and Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1][5] Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[6][7]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.[6]
NMR Data Acquisition
The following are generalized protocols for acquiring 1D and 2D NMR spectra on a 400 MHz spectrometer. Specific parameters may need to be optimized based on the sample concentration and the specific instrument used.
Workflow for Comprehensive NMR Structural Elucidation:
Protocol 1: ¹H NMR Spectroscopy
-
Objective: To identify the number of unique proton environments, their chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants.
-
Pulse Program: zg30 or equivalent
-
Spectral Width (SW): -2 to 12 ppm
-
Acquisition Time (AQ): 3-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Number of Scans (NS): 8-16
-
Processing: Fourier transform, phase correction, baseline correction, and referencing to TMS.
Protocol 2: ¹³C NMR Spectroscopy
-
Objective: To determine the number of unique carbon environments.
-
Pulse Program: zgpg30 (proton-decoupled)
-
Spectral Width (SW): 0 to 160 ppm
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
Processing: Fourier transform, phase correction, baseline correction, and referencing to the solvent peak or TMS.
Protocol 3: 2D COSY (Correlation Spectroscopy)
-
Objective: To identify protons that are coupled to each other (typically through 2-3 bonds).[8]
-
Pulse Program: cosygpmf or equivalent
-
Spectral Width (SW) in F1 and F2: Same as ¹H NMR (-2 to 12 ppm)
-
Number of Increments in F1: 256-512
-
Number of Scans (NS): 2-4 per increment
-
Processing: 2D Fourier transform, phasing, and symmetrization.
Protocol 4: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and the carbons they are attached to.[9]
-
Pulse Program: hsqcedetgpsisp2.3 or equivalent
-
Spectral Width (SW) in F2 (¹H): -2 to 12 ppm
-
Spectral Width (SW) in F1 (¹³C): 0 to 160 ppm
-
Number of Increments in F1: 128-256
-
Number of Scans (NS): 2-8 per increment
-
Processing: 2D Fourier transform and phase correction.
Protocol 5: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different fragments of the molecule.[9]
-
Pulse Program: hmbcgplpndqf or equivalent
-
Spectral Width (SW) in F2 (¹H): -2 to 12 ppm
-
Spectral Width (SW) in F1 (¹³C): 0 to 180 ppm
-
Number of Increments in F1: 256-512
-
Number of Scans (NS): 4-16 per increment
-
Long-range coupling delay (D6): Optimized for an average J-coupling of 8 Hz.
-
Processing: 2D Fourier transform (magnitude mode) and baseline correction.
Conclusion
The structural validation of indole derivatives is a systematic process that integrates data from a suite of NMR experiments. By following standardized protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. A comparative analysis of the data from ¹H, ¹³C, COSY, HSQC, and HMBC experiments provides the necessary evidence to confirm the chemical structure of novel indole derivatives, a critical step in chemical research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. benchchem.com [benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Characterization of 4-Cyanophenylhydrazones: A Comparative Guide to Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation and characterization of novel compounds. For researchers engaged in the synthesis and application of 4-cyanophenylhydrazones—a class of compounds with significant interest in medicinal chemistry and materials science—a thorough understanding of their mass spectral behavior is paramount. This guide provides a comparative overview of common mass spectrometry techniques for the characterization of 4-cyanophenylhydrazones, supported by experimental data and detailed protocols to aid in method selection and application.
Introduction to 4-Cyanophenylhydrazones and Mass Spectrometry
4-Cyanophenylhydrazones are synthesized through the condensation reaction between 4-cyanophenylhydrazine and an aldehyde or a ketone. The presence of the cyano group, an electron-withdrawing moiety, on the phenyl ring influences the electronic properties and, consequently, the fragmentation patterns of these molecules in the mass spectrometer. The choice of ionization technique is critical in obtaining informative mass spectra that can confirm the molecular weight and provide structural insights. The two most common ionization methods for compounds of this nature are Electrospray Ionization (ESI) and Electron Ionization (EI), often coupled with liquid chromatography (LC-MS) and gas chromatography (GC-MS), respectively.
Comparison of Ionization Techniques
The selection of an appropriate ionization technique is crucial for the successful mass spectrometric analysis of 4-cyanophenylhydrazones. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for accurate molecular weight determination. In contrast, Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This fragmentation can provide valuable structural information but may result in a weak or absent molecular ion peak.
| Feature | Electrospray Ionization (ESI-MS) | Electron Ionization (GC-MS) |
| Ionization Principle | Soft ionization in solution | Hard ionization in the gas phase |
| Typical Adducts | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | M⁺˙ (molecular ion) |
| Fragmentation | Minimal, controllable by cone voltage | Extensive and characteristic |
| Molecular Ion Peak | Strong and easily identifiable | Can be weak or absent |
| Structural Information | Primarily from MS/MS experiments | Derived from fragmentation patterns |
| Sample Introduction | Liquid Chromatography (LC) | Gas Chromatography (GC) |
| Analyte Suitability | Polar, thermally labile compounds | Volatile, thermally stable compounds |
Table 1. Comparison of ESI-MS and GC-MS for the analysis of 4-cyanophenylhydrazones.
Fragmentation Patterns of 4-Cyanophenylhydrazones
The fragmentation of 4-cyanophenylhydrazones is influenced by the ionization method and the overall structure of the molecule.
Electrospray Ionization (ESI-MS/MS)
In ESI-MS/MS, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). A common fragmentation pathway involves the cleavage of the N-N bond, leading to the formation of a protonated 4-cyanoaniline ion and a neutral fragment corresponding to the aldehyde or ketone moiety. Another potential fragmentation is the loss of the cyano group as HCN.
A study on the fragmentation of steroid hydrazones using ESI-MS/MS revealed that characteristic ions are formed from the fragmentation of the hydrazine (B178648) moiety.[1] For 4-cyanophenylhydrazones, a key fragment would be the ion corresponding to the 4-cyanophenylhydrazine radical cation or related fragments.
Electron Ionization (GC-MS)
Under EI conditions, 4-cyanophenylhydrazones undergo more extensive fragmentation. The molecular ion (M⁺˙), if observed, is often of low abundance. Characteristic fragmentation patterns arise from cleavages at various points in the molecule. Key fragmentation pathways for phenylhydrazones in general include cleavage of the N-N bond, α-cleavage to the C=N bond, and rearrangements.[2] For 4-cyanophenylhydrazones, prominent fragments would be expected at m/z corresponding to the 4-cyanophenyl radical cation and fragments arising from the aldehyde or ketone precursor. The presence of the cyano group can influence the stability of certain fragment ions.
| Ionization Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
| ESI-MS/MS | Varies with aldehyde/ketone | [4-CN-Ph-NH2]+ | Cleavage of the N-N bond |
| [M+H - HCN]+ | Loss of hydrogen cyanide | ||
| GC-MS | M⁺˙ (if observed) | [4-CN-Ph]+ | 4-cyanophenyl radical cation |
| [R-C≡N]+ | Fragment from aldehyde/ketone moiety | ||
| Fragments from N-N bond cleavage | Characteristic of hydrazones |
Table 2. Predicted key fragment ions for a generic 4-cyanophenylhydrazone in ESI-MS/MS and GC-MS. Note: The exact m/z values will depend on the specific aldehyde or ketone used in the synthesis.
Experimental Protocols
Sample Preparation for Mass Spectrometry
-
Dissolution: Dissolve the 4-cyanophenylhydrazone sample in a suitable solvent. For ESI-MS, a mixture of methanol, acetonitrile (B52724), or water is commonly used. For GC-MS, a more volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) is preferred.
-
Concentration: The typical concentration for direct infusion ESI-MS is in the range of 1-10 µg/mL. For LC-MS and GC-MS, the concentration will depend on the sensitivity of the instrument and the injection volume.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
ESI-MS/MS Analysis Protocol
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an electrospray ionization source.
-
Mobile Phase: A typical mobile phase for LC-MS analysis could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Ionization Mode: Positive ion mode is generally preferred for hydrazones to observe the [M+H]⁺ ion.
-
MS Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (can be varied to induce in-source fragmentation)
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
-
MS/MS Parameters:
-
Select the [M+H]⁺ ion as the precursor for fragmentation.
-
Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.
-
GC-MS Analysis Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is typically suitable.
-
Injection: Use a split/splitless injector. The injection volume is typically 1 µL.
-
GC Conditions:
-
Inlet Temperature: 250 - 280 °C
-
Oven Program: Start at a lower temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Conditions:
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight.
-
Visualization of Experimental Workflow and Fragmentation
Experimental Workflow
The general workflow for the analysis of 4-cyanophenylhydrazones by mass spectrometry involves several key steps from sample preparation to data analysis.
Caption: General experimental workflow for the mass spectrometric analysis of 4-cyanophenylhydrazones.
Proposed Fragmentation Pathway (ESI-MS/MS)
The following diagram illustrates a plausible fragmentation pathway for a generic 4-cyanophenylhydrazone of an aldehyde (R-CHO) under ESI-MS/MS conditions.
Caption: Proposed ESI-MS/MS fragmentation of a 4-cyanophenylhydrazone.
Conclusion
The characterization of 4-cyanophenylhydrazones by mass spectrometry is a powerful approach for confirming their identity and elucidating their structure. The choice between a soft ionization technique like ESI and a hard ionization technique like EI will depend on the specific analytical goal. ESI-MS is superior for unambiguous molecular weight determination, while GC-MS provides detailed structural information through its characteristic fragmentation patterns. By understanding the principles of these techniques and the likely fragmentation pathways, researchers can effectively utilize mass spectrometry to advance their work with this important class of compounds.
References
Monitoring the March of Molecules: A Comparative Guide to HPLC and Alternative Methods for Tracking Fischer Indole Synthesis
For researchers, scientists, and professionals in drug development, the ability to precisely monitor the progress of chemical reactions is paramount. The Fischer indole (B1671886) synthesis, a cornerstone reaction in the synthesis of a vast array of pharmaceuticals and biologically active compounds, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for monitoring the intricate steps of this vital reaction, supported by experimental data and detailed protocols.
The Fischer indole synthesis, a reaction that has been a staple in organic chemistry for over a century, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form an indole.[1][2] Tracking the consumption of starting materials, the formation of the intermediate hydrazone, and the emergence of the final indole product is crucial for optimizing reaction conditions, maximizing yield, and ensuring purity. While several analytical techniques can be employed for this purpose, HPLC often emerges as a powerful and versatile tool.
High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse
HPLC stands out for its ability to separate and quantify the various components within a reaction mixture with high resolution and sensitivity. A well-developed HPLC method can provide a detailed snapshot of the reaction's progress, allowing for the simultaneous measurement of the phenylhydrazine, the carbonyl compound, the intermediate phenylhydrazone, and the indole product.
A typical HPLC analysis for monitoring the Fischer indole synthesis would involve a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[3] Detection is commonly performed using a UV detector, as the aromatic nature of the reactants, intermediates, and products lends them to strong UV absorbance.
Table 1: Comparison of Analytical Techniques for Monitoring Fischer Indole Synthesis
| Feature | HPLC | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantitative analysis of reaction components (starting materials, intermediates, product) | Qualitative monitoring of reaction completion | Quantitative and qualitative analysis of volatile components | Structural elucidation and quantitative analysis of major components |
| Sample Throughput | High (with autosampler) | High | Medium | Low to Medium |
| Speed | Minutes per sample | Fast (minutes) | Minutes per sample | Minutes per sample (for simple spectra) |
| Quantitative Accuracy | Excellent | Semi-quantitative at best | Excellent (with proper calibration) | Excellent (inherently quantitative) |
| Separation Efficiency | Excellent | Moderate | Excellent | Not a separation technique |
| Detection of Intermediates | Yes, if stable and chromatographically resolved | Yes, if Rf values differ | Yes, if volatile and stable at GC temperatures | Yes, if present in sufficient concentration |
| Instrumentation Cost | High | Low | High | Very High |
| Ease of Use | Moderate | Easy | Moderate | Requires specialized expertise |
Experimental Protocols
Representative HPLC Method for Fischer Indole Synthesis Monitoring
This protocol is a general guideline and may require optimization based on the specific substrates used.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often optimal. For example, a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute the more nonpolar indole product.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[4]
-
Detection: UV detection at a wavelength that provides a good response for all components of interest (e.g., 254 nm or 280 nm).
-
Sample Preparation: Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at various time points. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., mobile phase) to a known volume. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Generate calibration curves for the starting materials, intermediate (if isolated), and the final product using standards of known concentrations. The concentration of each component in the reaction mixture at a given time point can then be determined from its peak area in the chromatogram.
Alternative Monitoring Techniques: A Comparative Overview
While HPLC offers excellent quantitative data, other techniques provide complementary information and can be suitable for different stages of research and development.
Thin-Layer Chromatography (TLC): The Rapid Qualitative Check
TLC is a simple, fast, and inexpensive method for qualitatively monitoring the progress of a reaction.[5] By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visually track the disappearance of reactants and the appearance of the product spot. While it is difficult to obtain precise quantitative data from TLC, it is an invaluable tool for quickly assessing reaction completion.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes
GC-MS is a powerful technique for separating and identifying volatile compounds. For Fischer indole syntheses involving volatile starting materials or products, GC-MS can provide both quantitative data and mass spectral information for structural confirmation. However, less volatile or thermally labile compounds may not be suitable for GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy provides detailed structural information about the molecules in a reaction mixture.[6] By integrating the signals corresponding to specific protons or carbons of the reactants and products, one can determine their relative concentrations. In-situ (or online) NMR monitoring allows for real-time tracking of the reaction without the need for sampling.[7][8] A significant advantage of NMR is its inherent quantitative nature, where the signal intensity is directly proportional to the number of nuclei, eliminating the need for response factor calibration required for UV-based detection in HPLC.[7][8]
A powerful approach involves the simultaneous use of online NMR and HPLC.[7][8] In this setup, NMR can be used as a primary quantitative method to calibrate the UV response factors of the various components in the HPLC analysis.[7][8] This is particularly useful when pure standards of intermediates are not available for generating traditional calibration curves.[7][8]
Visualizing the Process
To better understand the workflow and the chemical transformation, the following diagrams illustrate the Fischer indole synthesis pathway and a typical experimental workflow for its monitoring.
Fischer Indole Synthesis Pathway
HPLC Monitoring Workflow
Conclusion
The choice of analytical technique for monitoring the Fischer indole synthesis depends on the specific goals of the analysis. For rapid, qualitative checks of reaction completion, TLC is an excellent choice. For detailed structural elucidation and in-situ monitoring, NMR is unparalleled. GC-MS is a powerful tool for volatile components. However, for robust, high-throughput, and accurate quantitative analysis of the entire reaction profile, HPLC remains the gold standard. The ability to separate and quantify starting materials, intermediates, and the final product in a single run provides invaluable data for reaction optimization, kinetic studies, and ensuring the quality of the final indole product. The integration of online NMR with HPLC further enhances the quantitative power of this technique, making it an indispensable tool for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 4. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 5. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Pyrazole Synthesis: Yields and Methodologies
For researchers, scientists, and professionals in drug development, the pyrazole (B372694) core is a privileged scaffold due to its prevalence in a vast array of pharmaceuticals. The choice of synthetic strategy is paramount, directly impacting yield, purity, and scalability. This guide presents an objective comparison of common pyrazole synthesis methods, supported by experimental data to inform the selection of the most effective pathway for your research needs.
Performance Comparison of Pyrazole Synthesis Methods
The selection of an appropriate synthetic route depends on factors such as desired substitution patterns, available starting materials, and required scale. Below is a summary of quantitative data for several key methods.
| Synthesis Method | Reactants | Product Example | Reaction Conditions | Yield (%) | Reference(s) |
| Knorr Synthesis (Conventional) | Ethyl benzoylacetate, Hydrazine (B178648) hydrate (B1144303) | 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one | 1-Propanol (B7761284), Acetic acid (cat.), 100°C, 1 h | 79% | [1] |
| 1,3-Dicarbonyl compounds, Hydrazines | Phenyl-1H-pyrazoles | Conventional heating, 75°C, 2 h | 73-90% | ||
| Acetylacetone, Hydrazine hydrate | 3,5-Dimethylpyrazole | Water, Ethanol (B145695), or Acetic Acid, 15-100°C, 1.5-3 h | 75-95% | [2] | |
| Knorr Synthesis (Microwave) | 1,3-Dicarbonyl compounds, Hydrazines | Phenyl-1H-pyrazoles | Microwave irradiation, 60°C, 5 min | 91-98% | |
| Ethyl acetoacetate (B1235776), 3-Nitrophenylhydrazine (B1228671), 3-Methoxy-4-ethoxy-benzaldehyde | (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone | Microwave irradiation (420 W), 10 min, solvent-free | 83% | [3] | |
| From α,β-Unsaturated Carbonyls | Chalcones, Hydrazine hydrate | 1,3,5-Triarylpyrazoles | DMF, LDA, then oxidation | 66-88% | [4] |
| Chalcone (B49325), Phenylhydrazine (B124118) hydrate | 4-(5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol | Ethanol, reflux, 4 h | 55.22% | [5] | |
| 1,3-Dipolar Cycloaddition | α-Bromocinnamaldehyde, Hydrazonoyl chlorides | 1,3,4,5-Tetrasubstituted pyrazoles | Chloroform (B151607) or Dichloromethane (B109758), Triethylamine (B128534), rt, 7-10 h | Good yields | [6] |
| Ninhydrin-derived Morita–Baylis–Hillman carbonates, Nitrilimines | 1,3,5-Trisubstituted pyrazoles | Not specified | up to 95% | [7] | |
| Multicomponent Reaction | Aldehydes, Ketones, Hydrazines | 1,3,5-Trisubstituted pyrazoles | Microwave irradiation, then heating | High yields | [8] |
| Enaminones, Benzaldehyde, Hydrazine-HCl | 1-H-Pyrazole derivatives | Water, Ammonium acetate (B1210297), reflux, 1 h | Good yields | [9] |
Experimental Protocols
Detailed methodologies for the principal synthesis routes are provided below. These protocols are representative and may require optimization for specific substrates.
Knorr Pyrazole Synthesis (Conventional)
This method is a classic and widely used procedure for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[10][11]
Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[11]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[11]
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[11]
-
Work-up: If the starting material is consumed (monitored by TLC), add water (10 mL) to the hot reaction mixture with stirring.[11]
-
Isolation: Allow the reaction to cool slowly to room temperature while stirring. Filter the resulting precipitate using a Buchner funnel, rinse with a small amount of water, and air dry to obtain the product.[11]
Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones)
This approach involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines, which initially form pyrazolines that can be subsequently oxidized to pyrazoles.[4][5]
Synthesis of 4-(5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol:
-
Reactant Addition: To a solution of the corresponding chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask, add phenylhydrazine hydrate (1 mmol) dropwise.[5]
-
Heating: Heat the reaction mixture at 80°C under reflux for 4 hours.[5]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).[5]
-
Work-up and Isolation: After completion, pour the reaction mixture into ice-cold water. Filter the precipitate, dry it, and recrystallize from ethanol to yield the final product.[5]
1,3-Dipolar Cycloaddition
This modern and highly regioselective method involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, like an alkyne.[6][12]
General Procedure for the Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles:
-
Reaction Setup: In a suitable flask, dissolve the α-bromocinnamaldehyde (alkyne surrogate, 3 mmol) and the corresponding hydrazonoyl chloride (3 mmol) in dry chloroform or dichloromethane (10 mL).[6]
-
Base Addition: Add triethylamine (3.3 mmol) to the solution.[6]
-
Reaction: Stir the reaction mixture at room temperature for 7-10 hours, monitoring the disappearance of starting materials by TLC.[6]
-
Work-up and Purification: Upon completion, evaporate the solvent under reduced pressure. The crude product is then purified by column chromatography to afford the tetrasubstituted pyrazole.[6]
Multicomponent Synthesis (Microwave-Assisted)
Multicomponent reactions (MCRs) offer high efficiency and atom economy by combining three or more reactants in a single step. Microwave assistance can further accelerate these reactions.[3][8]
One-Pot Synthesis of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone:
-
Reactant Mixture: In a 50-mL one-neck flask suitable for microwave synthesis, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).[3]
-
Microwave Irradiation: Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.[3]
-
Isolation: After cooling, triturate the resulting solid with ethyl acetate and collect the product by suction filtration.[3]
Logical Workflow for Pyrazole Synthesis Method Selection
The choice of a synthetic method is a critical step in the research and development process. The following diagram illustrates a logical workflow to guide the selection of an appropriate pyrazole synthesis strategy based on key project requirements.
Caption: Logical workflow for selecting a pyrazole synthesis method.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. benchchem.com [benchchem.com]
A Spectroscopic Comparison of 4-Cyanophenylhydrazones with Other Hydrazone Derivatives
This guide provides a detailed spectroscopic comparison of 4-cyanophenylhydrazones with other classes of hydrazones. The introduction of the electron-withdrawing cyano (-C≡N) group onto the phenyl ring significantly influences the electronic and structural properties of the hydrazone moiety, leading to distinct shifts in their spectroscopic signatures. Understanding these differences is crucial for researchers in materials science and drug development for the precise characterization and application of these compounds.[1] This document presents comparative data from UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The electronic properties of substituents on the aromatic rings of hydrazones dramatically influence their spectroscopic characteristics.[1] The powerful electron-withdrawing nature of the 4-cyano group results in noticeable differences in absorption maxima, vibrational frequencies, and chemical shifts when compared to hydrazones with unsubstituted or electron-donating groups.
1.1. UV-Visible Spectroscopy
The UV-Vis absorption spectra of hydrazones are characterized by π → π* and n → π* electronic transitions.[2] Aromatic hydrazones exhibit a high-intensity π → π* transition. The presence of the 4-cyano group, an auxochrome, typically causes a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to unsubstituted phenylhydrazones due to the extension of the conjugated system.
Table 1: Comparative UV-Visible Spectroscopy Data
| Compound Class | Representative Compound | λmax (nm) | Solvent | Electronic Transition |
|---|---|---|---|---|
| 4-Cyanophenylhydrazone | Benzaldehyde 4-cyanophenylhydrazone | ~350-400 | DMSO/DMF | π → π* |
| Aromatic Hydrazone | Benzaldehyde Phenylhydrazone | ~280-310 | Ethanol (B145695) | π → π*[1] |
| Aliphatic Hydrazone | Acetaldehyde Hydrazone | ~190-210 | Ethanol | n → σ* and π → π*[1] |
Note: λmax values can vary based on the specific aldehyde or ketone used and solvent polarity.[1]
1.2. FT-IR Spectroscopy
FT-IR spectroscopy provides valuable information about the key functional groups within the hydrazone structure. The vibrational frequencies of the C=N (imine), N-H, and C≡N bonds are particularly important for comparison.
Table 2: Comparative FT-IR Data (cm⁻¹)
| Functional Group | 4-Cyanophenylhydrazones | Aromatic Hydrazones | Key Observations |
|---|---|---|---|
| N-H Stretch | 3200-3300 | 3250-3210[3] | The position can be influenced by hydrogen bonding. |
| C≡N Stretch | 2220-2230 | N/A | A sharp, strong peak characteristic of the nitrile group. |
| C=N Stretch (Imine) | 1590-1610 | 1590-1630[3][4] | This peak confirms the formation of the hydrazone linkage.[3] Its position is sensitive to conjugation. |
| Aromatic C=C Stretch | 1580-1600 | 1595-1620[3] | Multiple bands are typically observed in this region. |
1.3. ¹H NMR Spectroscopy
In ¹H NMR spectra, the chemical shifts of the N-H and CH=N protons are diagnostic. The electron-withdrawing 4-cyano group deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted analogues.
Table 3: Comparative ¹H NMR Data (δ, ppm in DMSO-d₆)
| Proton | 4-Cyanophenylhydrazones | Aromatic Hydrazones | Key Observations |
|---|---|---|---|
| -NH | ~11.0-12.5 | ~10.0-11.0 | The cyano group significantly deshields the N-H proton, shifting it downfield. Signal is often broad. |
| -CH=N- (Aldehyde) | ~8.0-8.5 | ~7.5-8.0 | The imine proton is deshielded by the adjacent aromatic system and the cyano group. |
| Aromatic (Ar-H) | 7.5-8.0 | 7.2-7.8[1] | Protons on the cyanophenyl ring appear as distinct doublets. |
Note: Chemical shifts are dependent on the solvent and the specific structure of the hydrazone.
1.4. ¹³C NMR Spectroscopy
¹³C NMR spectroscopy allows for the direct comparison of the carbon framework. The chemical shifts of the imine carbon (C=N) and the carbons of the cyanophenyl ring are of particular interest.
Table 4: Comparative ¹³C NMR Data (δ, ppm in DMSO-d₆)
| Carbon | 4-Cyanophenylhydrazones | Aromatic Hydrazones | Key Observations |
|---|---|---|---|
| -C=N- (Imine) | ~140-150 | ~135-145 | The imine carbon is sensitive to the electronic effects of the substituents. |
| -C≡N (Cyano) | ~118-120 | N/A | Characteristic signal for the nitrile carbon. |
| Aromatic (C-CN) | ~105-110 | N/A | The carbon atom attached to the cyano group is significantly shielded. |
| Aromatic (C-N) | ~145-150 | ~140-145 | The carbon attached to the hydrazone nitrogen is deshielded. |
Experimental Workflow
The general process for synthesizing and spectroscopically comparing hydrazones follows a logical sequence from reactant preparation to final data analysis. This workflow ensures systematic characterization and reliable comparative results.
Caption: General workflow for hydrazone synthesis and comparative analysis.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
3.1. General Synthesis of Hydrazones [5][6]
This protocol describes the acid-catalyzed condensation reaction between a hydrazine (B178648) derivative and a carbonyl compound.[5]
-
Materials :
-
4-Cyanophenylhydrazine hydrochloride (or other hydrazine derivative)
-
Appropriate aldehyde or ketone (e.g., benzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
-
Procedure :
-
Dissolve equimolar amounts of the hydrazine derivative and the carbonyl compound in a suitable solvent like ethanol in a round-bottom flask.[5]
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the solution.[5]
-
Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[5]
-
After the reaction is complete, cool the mixture to room temperature to allow the hydrazone product to precipitate.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure hydrazone.[5][7]
-
Confirm the structure and purity of the synthesized hydrazone using spectroscopic techniques.[5]
-
3.2. Spectroscopic Characterization
-
UV-Visible (UV-Vis) Spectroscopy :
-
Prepare a dilute stock solution (e.g., 1.0 x 10⁻³ M) of the purified hydrazone in a suitable spectroscopic grade solvent (e.g., DMSO, DMF, or Ethanol).[5]
-
From the stock solution, prepare a sample of appropriate concentration (e.g., 1.0 x 10⁻⁵ M) in a quartz cuvette with a 1.0 cm path length.[8]
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm) using a spectrophotometer, with the pure solvent as a reference.[8][9]
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy :
-
For solid samples, prepare a KBr pellet by grinding a small amount of the dried hydrazone with dry KBr powder.[1][4]
-
Press the mixture into a thin, transparent disk using a hydraulic press.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic vibrational frequencies for the key functional groups.[1][8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Dissolve approximately 5-10 mg of the purified hydrazone in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Record the ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[2][8]
-
Use the solvent peak as an internal reference (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.51 for ¹³C).[10]
-
Analyze the chemical shifts (δ), multiplicities, and integration values to elucidate the structure.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alcrut.com [alcrut.com]
- 8. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Chromatographic Techniques for Assessing the Purity of Synthesized Indoles
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized indoles is a critical parameter, directly impacting their biological activity, safety, and suitability for downstream applications in research and drug development. Chromatographic techniques are indispensable tools for accurately determining the purity of these heterocyclic compounds and identifying any related impurities. This guide provides an objective comparison of the three most common chromatographic methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC)—supported by experimental data and detailed protocols.
At a Glance: Comparison of Chromatographic Techniques for Indole (B1671886) Purity Assessment
The selection of an appropriate chromatographic technique depends on the specific properties of the synthesized indole, the nature of potential impurities, and the analytical objective (e.g., routine quality control versus in-depth impurity profiling). The following table summarizes the key performance characteristics of HPLC, GC-MS, and HPTLC for the analysis of synthesized indoles.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection and identification.[1] | Separation on a high-performance layer based on polarity, with densitometric quantification. |
| Applicability | Wide range of non-volatile and thermally labile indoles.[2] | Volatile and thermally stable indoles and impurities.[2] | Versatile for a wide range of indoles; suitable for rapid screening. |
| Selectivity | High selectivity for a broad range of compounds, including isomers.[1] | Excellent for separating volatile impurities like residual solvents and starting materials.[2] | Good selectivity, which can be enhanced by the choice of stationary and mobile phases. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level), especially in Selected Ion Monitoring (SIM) mode.[2] | High (ng to pg level). |
| Limit of Detection (LOD) | Typically in the µg/mL to ng/mL range. For an indolocarbazole derivative, an LOD of 3.15 µg/mL was reported. | Generally lower than HPLC for volatile compounds. | In the ng range; for certain indole alkaloids, LODs were not specified but the method was validated for their determination. |
| Limit of Quantitation (LOQ) | Typically in the µg/mL to ng/mL range. For an indolocarbazole derivative, an LOQ of 9.57 µg/mL was reported. | Generally lower than HPLC for volatile compounds. | In the ng range; for certain indole alkaloids, LOQs were not specified but the method was validated for their determination. |
| Analysis Time | Moderate (typically 10-30 minutes per sample). | Fast to moderate (typically 10-40 minutes per sample). | Fast (multiple samples can be run simultaneously). |
| Quantitative Analysis | Excellent, highly reproducible. | Excellent, highly reproducible. | Good to excellent with densitometric scanning. |
| Strengths | Versatility for a wide range of indoles, robust quantification. | High sensitivity and definitive identification of volatile impurities. | High throughput, low cost per sample, parallel analysis of multiple samples. |
| Limitations | Not suitable for highly volatile compounds. | Limited to thermally stable and volatile compounds. | Lower resolution compared to HPLC and GC. |
General Workflow for Purity Assessment
The process of assessing the purity of a synthesized indole batch involves a systematic workflow, from initial screening to the characterization and reporting of impurities.
Caption: General workflow for impurity assessment of synthetic indoles.
Decision Tree for Technique Selection
Choosing the right analytical technique is crucial for obtaining accurate and reliable purity data. This decision tree can guide researchers in selecting the most appropriate method based on the sample's characteristics and the analytical goals.
Caption: Decision tree for selecting a chromatographic technique.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are representative protocols for HPLC, GC-MS, and HPTLC analysis of synthesized indoles.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the purity assessment of a broad range of non-volatile and thermally labile synthetic indoles.[2] Reversed-phase HPLC is the most common mode of separation.
Protocol: Purity Determination of a Synthesized Indole by Reversed-Phase HPLC
-
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 mm I.D. x 250 mm length.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 95% A
-
2-15 min: Linear gradient to 5% A
-
15-20 min: Hold at 5% A
-
20-22 min: Linear gradient back to 95% A
-
22-27 min: Hold at 95% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized indole.
-
Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the main indole peak and any impurity peaks.
-
-
Data Analysis:
-
Calculate the purity of the main indole peak using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Report any impurity exceeding the reporting threshold (e.g., 0.05%).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities in synthesized indoles, such as residual solvents, starting materials, or volatile by-products.[2]
Protocol: Analysis of Volatile Impurities in a Synthesized Indole by GC-MS
-
Instrumentation:
-
GC-MS system with an autosampler.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized indole.
-
Dissolve in a volatile solvent (e.g., methanol, GC grade) to a final concentration of 1 mg/mL.
-
Transfer the solution to a GC vial.
-
-
Procedure:
-
Inject the prepared sample solution into the GC-MS system.
-
Acquire the chromatogram and mass spectra.
-
-
Data Analysis:
-
Identify the main indole peak and any impurity peaks based on their retention times and mass spectra.
-
Compare the mass spectra of impurity peaks with a spectral library (e.g., NIST) for tentative identification.
-
Quantify impurities using an appropriate standard if necessary.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a modern version of TLC that offers higher resolution, sensitivity, and reproducibility, making it suitable for quantitative analysis. It is a cost-effective and high-throughput method for purity assessment.
Protocol: Purity Determination of a Synthesized Indole by HPTLC
-
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A suitable solvent system optimized for the separation of the indole and its impurities (e.g., a mixture of hexane, ethyl acetate, and methanol).
-
Application: Apply 5 µL of the sample and standard solutions as 8 mm bands.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Drying: Dry the plate in a stream of warm air.
-
Detection: Scan the plate densitometrically at 280 nm.
-
-
Sample and Standard Preparation:
-
Prepare a standard solution of the reference indole at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare the sample solution of the synthesized indole at the same concentration.
-
-
Procedure:
-
Apply the sample and standard solutions to the HPTLC plate.
-
Develop the chromatogram.
-
Perform densitometric scanning.
-
-
Data Analysis:
-
Compare the Rf values and spectra of the spots in the sample chromatogram with those of the standard.
-
Quantify the main indole peak and any impurities by comparing their peak areas to that of the standard.
-
Conclusion
The assessment of purity is a non-negotiable aspect of working with synthesized indoles. HPLC, GC-MS, and HPTLC each offer distinct advantages and are suited to different analytical challenges. HPLC provides a robust and versatile platform for a wide array of non-volatile indoles. GC-MS excels in the sensitive detection and identification of volatile impurities. HPTLC serves as a high-throughput and cost-effective tool for routine screening and quantification. A comprehensive understanding of the purity profile of a synthesized indole may necessitate a multi-technique approach, leveraging the strengths of each method to ensure the quality and reliability of the final compound.
References
A Comparative Guide to Lewis Acids in Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a pivotal method for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry.[1][2] The reaction, which involves the acid-catalyzed cyclization of an arylhydrazone, can be promoted by both Brønsted and Lewis acids. The choice of the acid catalyst is a critical parameter that significantly influences reaction efficiency, yields, and in some cases, regioselectivity.[3][4] This guide provides a comparative overview of commonly employed Lewis acids in the Fischer indole synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in catalyst selection and reaction optimization.
Performance Comparison of Lewis Acids
| Indole Product | Lewis Acid Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| 2,3-Dimethylindole | Boron trifluoride etherate (BF₃·OEt₂) | Not Specified | Not Specified | 90 | [1] |
| 1,2,3,4-Tetrahydrocarbazole (B147488) | Zinc chloride (ZnCl₂) | Not Specified | Not Specified | 79.89 | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the Fischer indole synthesis using two common Lewis acids, Zinc Chloride and Boron Trifluoride Etherate.
Synthesis of 2,3-Dimethylindole using Boron Trifluoride Etherate
This protocol is adapted from a high-yield synthesis of 2,3-dimethylindole.[1]
Materials:
-
2-Butanone (B6335102) (Methyl ethyl ketone)
-
Ethanol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve phenylhydrazine (1.0 equivalent) and 2-butanone (1.1 equivalents) in ethanol.
-
Catalyst Addition: Carefully add boron trifluoride etherate to the reaction mixture under an inert atmosphere.
-
Reaction Execution: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure 2,3-dimethylindole.
Synthesis of 1,2,3,4-Tetrahydrocarbazole using Zinc Chloride
This protocol is based on a microwave-assisted Fischer indole synthesis.[2]
Materials:
-
Phenylhydrazine
-
Zinc chloride (ZnCl₂)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine phenylhydrazine (1.0 equivalent), cyclohexanone (1.1 equivalents), and zinc chloride (catalytic amount) in ethanol.
-
Reaction Execution: Seal the vessel and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 110 °C) and hold for the specified time (e.g., 10-30 minutes). Monitor the internal pressure and temperature throughout the reaction.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Add deionized water to the reaction mixture to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude 1,2,3,4-tetrahydrocarbazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mechanistic Overview and Visualization
The Fischer indole synthesis proceeds through a well-established mechanism involving several key steps facilitated by the Lewis acid catalyst. The role of the Lewis acid is to activate the carbonyl group, promote the formation of the hydrazone, and catalyze the subsequent[5][5]-sigmatropic rearrangement and cyclization steps.
Caption: General mechanism of the Fischer indole synthesis.
The following diagram illustrates the logical workflow for selecting a Lewis acid catalyst and optimizing the reaction conditions for a Fischer indole synthesis.
Caption: Experimental workflow for Fischer indole synthesis.
Conclusion
The selection of an appropriate Lewis acid catalyst is a critical determinant for the success of the Fischer indole synthesis. While zinc chloride and boron trifluoride etherate are commonly employed with good to excellent yields reported for various substrates, other Lewis acids such as aluminum chloride and iron(III) chloride also serve as effective catalysts.[4][6] The choice of catalyst should be guided by the specific substrates, desired reaction conditions, and safety considerations. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of indole-containing molecules for applications in drug discovery and materials science. Further systematic studies directly comparing a broad range of Lewis acids under standardized conditions would be highly beneficial to the scientific community for more informed catalyst selection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. testbook.com [testbook.com]
A Comparative Guide to the Validation of Analytical Methods for 4-Cyanophenylhydrazine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of 4-Cyanophenylhydrazine Hydrochloride and its derivatives. Ensuring the purity and quality of these compounds is critical in pharmaceutical development, as they are key building blocks in the synthesis of various active pharmaceutical ingredients. This document outlines common analytical techniques, presents their performance characteristics based on established validation parameters, and provides detailed experimental protocols.
The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[1] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this process, outlining key validation parameters.[2][3][4] These parameters include specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[2]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent analytical techniques for the analysis of hydrazine (B178648) compounds.[5][6] These methods are effective in separating the target compound from potential impurities, such as positional isomers or residual starting materials from the synthesis process.[5]
The following table summarizes typical performance data for a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, a widely used technique for the analysis of phenylhydrazine (B124118) derivatives. Due to the limited availability of public, directly comparable validation data for multiple methods specifically for this compound, this table presents data for a closely related compound, 4-chlorophenylhydrazine (B93024) hydrochloride, to provide a representative example of expected performance.[7]
| Validation Parameter | RP-HPLC Method for Phenylhydrazine Derivatives |
| Specificity | The method is specific for the analyte in the presence of impurities and degradation products. |
| **Linearity (R²) ** | > 0.998 |
| Accuracy (% Recovery) | 90–110% |
| Precision (% RSD) | ≤ 2% |
| Limit of Detection (LOD) | 0.02% - 0.04% for related impurities |
| Limit of Quantitation (LOQ) | Typically 3x the LOD |
| Range | 0.07% - 3.68% of the analytical concentration |
| Robustness | Unaffected by small, deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies are essential for replicating analytical results. Below are representative experimental protocols for an RP-HPLC method suitable for the analysis of this compound derivatives.
RP-HPLC Method for the Analysis of Phenylhydrazine Derivatives
This method is designed for the separation and quantification of this compound and its potential impurities.
Chromatographic Conditions:
-
Column: Waters X-Bridge C18 (or equivalent)
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.1 M HCl) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in a specific ratio (e.g., 95:5 v/v).[5]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 230 nm)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a final concentration within the linear range of the method.
-
Sample Solution: Prepare the sample by accurately weighing and dissolving the test substance in the mobile phase to achieve a similar concentration to the standard solution.
Validation Procedure:
The validation of this method should be performed according to ICH Q2(R1) guidelines and would typically involve the following steps:
-
Specificity: Analyze blank samples (diluent), placebo samples (if applicable), and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the analyte across the intended range. Plot the peak area response against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established by signal-to-noise ratio or by statistical analysis of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound derivatives, as guided by ICH Q2(R1) principles.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. This compound | 2863-98-1 | Benchchem [benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Bot Verification [rasayanjournal.co.in]
Unraveling the Fischer Indole Synthesis: A Comparative Guide to Computational Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole (B1671886) synthesis, a venerable yet persistently relevant reaction in organic chemistry, provides a powerful route to the indole nucleus, a privileged scaffold in a multitude of pharmaceuticals and biologically active compounds. A deep understanding of its intricate mechanism is paramount for optimizing reaction conditions, predicting regioselectivity, and overcoming limitations. This guide offers an objective comparison of computational studies that have illuminated the mechanistic pathways of this pivotal transformation, supported by quantitative data and detailed computational methodologies.
Mechanistic Overview
The generally accepted mechanism of the Fischer indole synthesis, first proposed in the late 19th century, has been extensively refined and validated through numerous experimental and computational investigations. The reaction proceeds through a series of key steps:
-
Hydrazone Formation: The initial step involves the acid-catalyzed condensation of a phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone.
-
Enamine Tautomerization: The resulting phenylhydrazone undergoes tautomerization to the more reactive enamine (or 'ene-hydrazine') intermediate.[1]
-
[2][2]-Sigmatropic Rearrangement: This is often the rate-determining step of the reaction, involving a concerted pericyclic rearrangement to form a di-imine intermediate.[1][3] This step is a primary focus of computational investigations due to its critical role in determining the overall reaction rate and selectivity.
-
Cyclization and Aromatization: The di-imine intermediate undergoes intramolecular cyclization, followed by the elimination of an ammonia (B1221849) molecule to yield the final aromatic indole product.[1]
Computational studies have been instrumental in providing detailed energetic landscapes of these steps, including the structures of intermediates and transition states.
Data Presentation: Calculated Activation Energies
The following table summarizes calculated activation energies for the key[2][2]-sigmatropic rearrangement step from various computational studies. This step is frequently the focal point of theoretical work due to its mechanistic significance. The choice of computational method can significantly influence the calculated energetics.
| Study Focus | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) | Key Findings |
| Regioselectivity Study | PCM-M06-2X | 6-311++G(d,p) | PCM | Pathways with the lowest activation barriers correspond to experimentally observed products.[4] | |
| Investigation of Reaction Failure | SCS-MP2 | 6-31G(d) | Aqueous Solvation | Not explicitly stated, but electron-donating substituents were found to favor a competing N-N bond cleavage pathway over the desired[2][2]-sigmatropic rearrangement.[2] | |
| Method Comparison | M06-2X | Not specified | Not specified | Lower and more feasible activation energies for the key step are obtained with nitrogen protonation.[4] The M06-2X functional is noted to perform well for thermochemistry and kinetics in main-group organic chemistry.[5][6][7] | |
| Method Comparison | B3LYP | Not specified | Not specified | The B3LYP functional has been reported to be less reliable in describing the concerted nature of the[2][2]-sigmatropic rearrangement compared to other methods like M06-2X and SCS-MP2.[2] The performance of B3LYP can be improved with the inclusion of dispersion corrections.[8] |
Experimental Protocols: Computational Methodologies
The accuracy and predictive power of computational studies on the Fischer indole synthesis are intrinsically linked to the chosen theoretical methods. Below are detailed descriptions of the commonly employed computational protocols.
Density Functional Theory (DFT): This is the most widely used quantum mechanical method for studying the Fischer indole synthesis mechanism.
-
Functionals:
-
M06-2X: A hybrid meta-GGA functional that has demonstrated high accuracy for thermochemistry and kinetic calculations of main-group organic reactions.[5][6][7] It is often recommended for its robust description of the concerted nature of the[2][2]-sigmatropic rearrangement.
-
B3LYP: A popular and widely used hybrid functional. However, some studies suggest that it may be less accurate for the Fischer indole mechanism compared to more modern functionals, particularly in capturing the concerted nature of the key rearrangement step.[2]
-
-
Basis Sets:
-
Pople-style basis sets: 6-31G(d) and 6-311++G(d,p) are frequently used, offering a good compromise between computational cost and accuracy. The inclusion of polarization (d) and diffuse (++) functions is crucial for accurately describing the electronic structure of the intermediates and transition states.
-
-
Solvent Models:
-
Polarizable Continuum Model (PCM): An implicit solvation model that is commonly used to approximate the effect of the solvent on the reaction energetics.[4] This approach treats the solvent as a continuous dielectric medium.
-
Ab Initio Methods:
-
SCS-MP2 (Spin-Component Scaled Møller-Plesset second-order perturbation theory): This method has been used to explore the mechanism and competing pathways, providing a higher level of theory compared to some DFT functionals.[2]
-
CBS-QB3 (Complete Basis Set): A high-accuracy composite method used for benchmarking the performance of other computational methods.[2]
Typical Computational Procedure:
-
Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Minima (reactants, intermediates, products) have all real vibrational frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Transition State Search: Methods like the Berny optimization algorithm are used to locate the transition state structures connecting reactants and products.
-
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are performed to verify that the located transition state correctly connects the desired reactant and product.
-
Single-Point Energy Calculations: To obtain more accurate energies, calculations are often performed with a larger basis set on the geometries optimized with a smaller basis set.
Mandatory Visualizations
Caption: The accepted mechanism of the Fischer indole synthesis.
Caption: A typical workflow for a computational study of a reaction mechanism.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemtube3d.com [chemtube3d.com]
- 4. researchgate.net [researchgate.net]
- 5. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Potency of Substituted Indole Derivatives: A Comparative Guide to Their Biological Activities
For researchers, scientists, and drug development professionals, the indole (B1671886) scaffold stands as a cornerstone in medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents. This guide provides an objective comparison of the biological activities of various substituted indole derivatives, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways and experimental workflows.
The strategic placement of different functional groups on the indole ring system profoundly influences the pharmacological profile of the resulting molecules. This comparative analysis delves into the anticancer, antimicrobial, and anti-inflammatory properties of select substituted indole derivatives, highlighting how structural modifications impact their biological efficacy.
Quantitative Comparison of Biological Activities
To facilitate a clear and direct comparison of the therapeutic potential of various substituted indole derivatives, the following tables summarize key quantitative data from a range of biological assays. These values, primarily half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC), serve as crucial benchmarks for evaluating the potency of these compounds.
Table 1: Anticancer Activity of Substituted Indole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-curcumin derivative (methoxy-substituted) | HeLa | 4 | [1] |
| Indole-curcumin derivative (methoxy-substituted) | Hep-2 | 12 | [1] |
| Indole-curcumin derivative (methoxy-substituted) | A549 | 15 | [1] |
| Indole-chalcone derivative (Compound 4) | Various (6 human cancer cell lines) | 0.006 - 0.035 | [1] |
| Furo[3,2-b]indole derivative (10a) | A498 (Renal) | Significant Inhibition | [2] |
| 3-Aroylindoles | A431, H460 | Potent Cytotoxicity | [3] |
| Indole-2-carboxamide (Va) | Multiple | 0.026 - 0.086 | [4] |
| N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles | HCT-116 | Sub-micromolar | [5] |
Table 2: Antimicrobial Activity of Substituted Indole Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-triazole derivative (3d) | S. aureus, MRSA, E. coli, B. subtilis | 3.125 - 50 | |
| Indole-triazole derivatives (1b, 2b-d, 3b-d) | C. krusei | 3.125 | |
| Nitro-substituted indole derivative (68) | Bacteria | 0.25 | [1] |
| Indole-hydrazone derivative (12) | Multi-drug resistant bacteria | < 25 | [6] |
| 3-alkylated indole derivative (24) | M. tuberculosis (MTCC 300) | 15 | [6] |
Table 3: Anti-inflammatory Activity of Substituted Indole Derivatives
| Compound/Derivative Class | Assay | Inhibition (%) / IC50 | Reference |
| Indole Schiff base (S3, S7, S14) | Carrageenan-induced paw edema | 61.20% - 63.69% | |
| 6-Bromoindole derivatives | NO, PGE2, TNFα production | Potent Inhibition | [7] |
| 3-methyl Indole derivatives | Carrageenan-induced rat paw edema | Significant | [8] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | NO, IL-6, TNF-α release | Most Potent in Series | [9] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.
MTT Assay for Anticancer Activity
Objective: To determine the cytotoxic effect of substituted indole derivatives on cancer cell lines by assessing cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The indole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.[10]
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of substituted indole derivatives against various microbial strains.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The indole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
Objective: To evaluate the in vivo anti-inflammatory activity of substituted indole derivatives in an animal model of acute inflammation.
Methodology:
-
Animal Dosing: The test compounds are administered to experimental animals (e.g., rats or mice) at various doses, typically via oral or intraperitoneal injection.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the hind paw of the animals to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group (vehicle-treated).
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway targeted by certain indole derivatives and a typical experimental workflow.
Caption: Workflow for determining the anticancer activity of indole derivatives using the MTT assay.
Caption: Inhibition of the VEGFR-2 signaling pathway by substituted indole derivatives.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyrazoles is a cornerstone in medicinal chemistry, with the pyrazole (B372694) scaffold being a key pharmacophore in numerous therapeutic agents. The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648), remains a widely utilized method. However, a significant challenge arises when employing unsymmetrical 1,3-dicarbonyls, as the reaction can yield two distinct regioisomers. Controlling the regioselectivity of this reaction is paramount to ensure the efficient and exclusive formation of the desired biologically active isomer.
This guide provides a comprehensive comparison of the regioselectivity observed with different substituted hydrazines in pyrazole synthesis, supported by experimental data. We will delve into the key factors influencing the isomeric outcome and provide detailed experimental protocols for the synthesis and analysis of these important heterocyclic compounds.
Factors Influencing Regioselectivity
The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is primarily governed by a combination of steric and electronic factors of both reactants, as well as the reaction conditions.[1][2]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack. Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine can be influenced by the substituent (R) on the hydrazine.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the rate of condensation at each carbonyl group.[1]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. As will be detailed below, fluorinated alcohols have been shown to significantly enhance the formation of a single regioisomer compared to conventional solvents like ethanol.[3][4][5]
-
Temperature: Reaction temperature can also affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[1]
Comparative Data on Regioselectivity
The following table summarizes the quantitative data on the regioselectivity of pyrazole synthesis from various unsymmetrical 1,3-dicarbonyl compounds and two common substituted hydrazines: methylhydrazine and phenylhydrazine. The data highlights the profound effect of the solvent on the isomer ratio. The two possible regioisomers are denoted as A (N-substituted nitrogen adjacent to R¹) and B (N-substituted nitrogen adjacent to R²).
| 1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²) | Hydrazine (R³-NHNH₂) | Solvent | Isomer Ratio (A:B) | Overall Yield (%) | Reference |
| R¹ = 2-Furyl, R² = CF₃ | Methylhydrazine | Ethanol | 1 : 1.8 | >99 | [3] |
| TFE | 93 : 7 | >99 | [3] | ||
| HFIP | 97 : 3 | >99 | [3] | ||
| Phenylhydrazine | Ethanol | 1 : 1.2 | >99 | [3] | |
| TFE | 97 : 3 | >99 | [3] | ||
| HFIP | >99 : 1 | >99 | [3] | ||
| R¹ = 4-MeO-Ph, R² = CF₃ | Methylhydrazine | Ethanol | 1 : 1.5 | >99 | [3] |
| TFE | 95 : 5 | >99 | [3] | ||
| HFIP | 98 : 2 | >99 | [3] | ||
| Phenylhydrazine | Ethanol | 1 : 1.1 | >99 | [3] | |
| TFE | 96 : 4 | >99 | [3] | ||
| HFIP | >99 : 1 | >99 | [3] | ||
| R¹ = Ph, R² = CF₃ | Methylhydrazine | Ethanol | 1 : 1.3 | >99 | [3] |
| TFE | 94 : 6 | >99 | [3] | ||
| HFIP | 98 : 2 | >99 | [3] | ||
| Phenylhydrazine | Ethanol | 1 : 1 | >99 | [3] | |
| TFE | 95 : 5 | >99 | [3] | ||
| HFIP | >99 : 1 | >99 | [3] | ||
| R¹ = 4-Cl-Ph, R² = CF₃ | Methylhydrazine | Ethanol | 1 : 1.2 | >99 | [3] |
| TFE | 93 : 7 | >99 | [3] | ||
| HFIP | 96 : 4 | >99 | [3] | ||
| Phenylhydrazine | Ethanol | 1 : 1.3 | >99 | [3] | |
| TFE | 94 : 6 | >99 | [3] | ||
| HFIP | 98 : 2 | >99 | [3] |
TFE: 2,2,2-Trifluoroethanol HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol
Experimental Protocols
General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines.[1][6] Optimization may be required for specific substrates.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, TFE, HFIP)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent.
-
Addition of Hydrazine: Slowly add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature. The reaction can be exothermic.
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few minutes to several hours. For instance, many of the reactions listed in the table above were complete in less than an hour at room temperature.[3]
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
-
Characterization and Isomer Ratio Determination: The structure of the synthesized pyrazoles and the ratio of the regioisomers can be determined using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Nuclear Overhauser Effect (NOE) NMR experiments can be particularly useful for unambiguously assigning the regiochemistry.
Reaction Pathway and Regioselectivity
The Knorr pyrazole synthesis proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7] When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different hydrazone intermediates and subsequently, two regioisomeric pyrazoles.
Caption: General reaction pathway for the Knorr pyrazole synthesis.
The diagram above illustrates the two competing pathways in the Knorr synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyls and substituted hydrazines, leading to the formation of two possible regioisomers. The preferred pathway is dictated by the factors discussed previously. The use of fluorinated solvents like TFE and HFIP has been shown to significantly favor one pathway over the other, leading to high regioselectivity.[3] This is attributed to the unique properties of these solvents, such as their ability to form strong hydrogen bonds, which can differentially stabilize the transition states leading to the two regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
A Head-to-Head Battle of Reagents: Cost-Benefit Analysis of 4-Cyanophenylhydrazine Hydrochloride in Indole Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of organic synthesis, the choice of reagents is a critical decision point, balancing cost, efficiency, and safety. This guide provides a comprehensive cost-benefit analysis of 4-Cyanophenylhydrazine Hydrochloride compared to other common reagents in the synthesis of indoles, a core scaffold in numerous pharmaceuticals.
The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry, relies on the acid-catalyzed reaction of a phenylhydrazine (B124118) derivative with an aldehyde or ketone. The substituent on the phenylhydrazine ring profoundly influences the reaction's outcome. Here, we dissect the advantages and disadvantages of using this compound against its common counterparts: phenylhydrazine hydrochloride, 4-methoxyphenylhydrazine hydrochloride, and 4-nitrophenylhydrazine. Furthermore, we will explore alternative indole synthesis methodologies as broader alternatives.
Performance and Yield: A Quantitative Comparison
The electronic nature of the substituent on the phenylhydrazine ring plays a pivotal role in the efficiency of the Fischer indole synthesis. Electron-donating groups (EDGs) generally accelerate the reaction, while electron-withdrawing groups (EWGs) can hinder it. The cyano group in this compound is a moderately electron-withdrawing group.
Below is a summary of typical yields for the Fischer indole synthesis using various substituted phenylhydrazines with a model ketone (e.g., cyclohexanone) under acidic conditions.
| Reagent | Substituent Nature | Typical Yield (%) | Key Observations |
| This compound | Electron-Withdrawing (moderate) | 60-75% | Provides a good yield, and the resulting cyano-substituted indole offers a versatile handle for further functionalization. |
| Phenylhydrazine Hydrochloride | Neutral | 75-85%[1] | Often considered the baseline, providing high yields with simple substrates.[1] |
| 4-Methoxyphenylhydrazine Hydrochloride | Electron-Donating | 80-95% | The electron-donating methoxy (B1213986) group generally leads to higher yields and potentially faster reaction rates. |
| 4-Nitrophenylhydrazine | Electron-Withdrawing (strong) | 10-30%[2][3] | The strongly deactivating nitro group significantly reduces the nucleophilicity of the hydrazine, leading to poor yields in many cases.[2][3] |
Cost Analysis: A Practical Perspective
The cost of reagents is a significant factor in any research or development project. The following table provides an approximate cost comparison for the discussed phenylhydrazine derivatives. Prices are based on commercially available reagent-grade chemicals and can vary between suppliers and purchase volumes.
| Reagent | Approximate Cost (USD/gram) |
| This compound | $11 - $24[4][5][6] |
| Phenylhydrazine Hydrochloride | $0.34 - $1.28[7][8][9][10] |
| 4-Methoxyphenylhydrazine Hydrochloride | $5.80 - $15.60[11][12][13] |
| 4-Nitrophenylhydrazine | $2.65 - $4.18[14] |
Safety and Handling: A Critical Consideration
Phenylhydrazine and its derivatives are known to be hazardous materials and require careful handling. Below is a comparative summary of their key safety concerns.
| Reagent | Key Hazards |
| This compound | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. |
| Phenylhydrazine Hydrochloride | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer.[15] |
| 4-Methoxyphenylhydrazine Hydrochloride | Harmful if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction. |
| 4-Nitrophenylhydrazine | Highly explosive and friction-sensitive when dry. May cause skin, eye, and mucous membrane irritation.[16] |
Alternative Indole Synthesis Methodologies
Beyond the Fischer indole synthesis, several other methods exist for the synthesis of indoles, each with its own set of reagents, benefits, and drawbacks.
| Synthesis Method | Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Bischler-Möhlau | α-bromo-acetophenone, excess aniline[17] | 50-80% | Utilizes readily available starting materials. | Harsh reaction conditions, often requires high temperatures, and can produce side products.[17] |
| Madelung | N-phenylamides, strong base[18] | 50-90%[19] | Good for the synthesis of 2-substituted indoles. | Requires high temperatures and very strong bases.[18] |
| Nenitzescu | Benzoquinone, β-aminocrotonic esters[1] | 40-97%[20][21] | A versatile method for producing 5-hydroxyindoles. | Yields can be variable depending on the substrates and reaction conditions.[1] |
Experimental Protocols
General Experimental Workflow for Fischer Indole Synthesis
Caption: General workflow for the Fischer indole synthesis.
Detailed Protocol for Fischer Indole Synthesis using this compound
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired ketone or aldehyde (1.1 equivalents) in a suitable solvent such as ethanol (B145695) or acetic acid.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.
-
Reaction: Heat the mixture to reflux for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution with a base (e.g., sodium bicarbonate) until it is slightly alkaline.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to obtain the pure indole derivative.
Signaling Pathway Context: The Role of Indole Derivatives
Indole-containing molecules are well-known for their diverse biological activities, often interacting with various signaling pathways implicated in disease. For instance, many kinase inhibitors used in cancer therapy feature an indole core. The cyano group, as present in derivatives from this compound, can act as a hydrogen bond acceptor, potentially influencing the binding affinity of the molecule to its biological target.
Caption: Inhibition of a protein kinase signaling pathway by an indole derivative.
Logical Relationship: Selecting the Optimal Reagent
The choice of phenylhydrazine reagent is a multi-faceted decision that requires careful consideration of several factors.
Caption: Decision-making flowchart for selecting a phenylhydrazine reagent.
Conclusion
The cost-benefit analysis of this compound reveals it to be a valuable, albeit moderately expensive, reagent for indole synthesis. Its primary advantage lies in the introduction of a versatile cyano group, which can be a key synthetic handle for further molecular elaboration in drug discovery and development.
-
For high-yield, cost-effective synthesis of simple indoles , phenylhydrazine hydrochloride remains a strong contender.
-
When maximizing yield is the primary goal , 4-methoxyphenylhydrazine hydrochloride is an excellent choice due to the activating effect of the methoxy group.
-
For applications where subsequent functionalization of the indole ring is planned , the slightly higher cost of this compound can be justified by the synthetic utility of the cyano group.
-
4-Nitrophenylhydrazine is generally a less favorable option for the Fischer indole synthesis due to its low reactivity, unless the nitro group is specifically desired in the final product.
Ultimately, the optimal choice of reagent will depend on the specific goals of the synthesis, balancing the need for high yield, cost constraints, safety considerations, and the potential for downstream chemical transformations. This guide provides the necessary data to make an informed decision, empowering researchers to select the most appropriate building blocks for their synthetic endeavors.
References
- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. B22157.06 [thermofisher.com]
- 7. Phenylhydrazine = 99 59-88-1 [sigmaaldrich.com]
- 8. PHENYLHYDRAZINE [sdfine.com]
- 9. dir.indiamart.com [dir.indiamart.com]
- 10. calpaclab.com [calpaclab.com]
- 11. 4-Methoxyphenylhydrazine hydrochloride price,buy 4-Methoxyphenylhydrazine hydrochloride - chemicalbook [chemicalbook.com]
- 12. 19501-58-7 Cas No. | 4-Methoxyphenylhydrazine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 13. 4-甲氧基苯肼 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 4-Nitro phenyl hydrazine, GR 99%+, 100-16-3 | Buy 4-Nitro phenyl hydrazine, GR 99%+ India - Otto Chemie Pvt Ltd [ottokemi.com]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. benchchem.com [benchchem.com]
- 17. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 18. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 19. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 20. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 21. revistadechimie.ro [revistadechimie.ro]
Safety Operating Guide
Safe Disposal of 4-Cyanophenylhydrazine Hydrochloride: A Procedural Guide
For Immediate Reference: Key Safety and Disposal Information
Proper handling and disposal of 4-Cyanophenylhydrazine Hydrochloride are critical to ensure laboratory safety and environmental protection. This guide provides step-by-step procedures for its disposal, aligned with standard laboratory safety protocols. Adherence to these guidelines is essential for all researchers, scientists, and drug development professionals.
Hazard and Safety Summary
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1][2][3][4][5] All personnel handling this chemical must be thoroughly familiar with its Safety Data Sheet (SDS) and adhere to the prescribed safety measures.
| Hazard Category | Description |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed)[2][3] |
| Acute Toxicity (Dermal) | Category 4 (Harmful in contact with skin)[2][3] |
| Acute Toxicity (Inhalation) | Category 4 (Harmful if inhaled)[2][3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[2][3] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[2][3] |
| Specific target organ toxicity | May cause respiratory irritation[2][3] |
Experimental Protocol: Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[3][5]
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[3][4][5]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[3][5]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH (US) or CEN (EU) approved respirator.[3]
2. Waste Collection:
-
Solid Waste:
-
Contaminated Materials:
-
Any materials that have come into contact with this compound (e.g., gloves, weighing paper, paper towels) should be considered contaminated.
-
Place all contaminated materials in the same labeled, sealed hazardous waste container.
-
3. Spill Management:
In the event of a spill:
-
Wearing the appropriate PPE, gently sweep or scoop up the spilled solid.[1][3]
-
Collect the material in a suitable, closed container for disposal.[1][3]
-
Wash the spill area with soap and water once the solid material has been removed.[3]
4. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[5]
-
The sealed container with the chemical waste must be disposed of through an approved waste disposal plant or a licensed professional waste disposal service.[1][3][4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Cyanophenylhydrazine Hydrochloride
Essential Safety and Handling Guide for 4-Cyanophenylhydrazine Hydrochloride
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and minimizing risk.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 4-Hydrazinobenzonitrile hydrochloride
-
CAS Number: 2863-98-1
Summary of Hazards: this compound is a substance that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] It is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Body Part | PPE Required | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile or other suitable impervious gloves. Inspect for tears or holes before use. Double gloving is recommended.[4] |
| Body | Protective clothing | Lab coat, long-sleeved shirt, and long pants. Consider a chemical-resistant apron for larger quantities. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the handling area to protect from dust particles. |
| Face | Face shield | Recommended when there is a significant risk of dust generation or splashing. |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when engineering controls are insufficient or during emergency situations. Use a respirator with a particulate filter. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to this operational plan is crucial for the safe handling of this compound from reception to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]
-
Keep the container tightly closed and clearly labeled.
2. Engineering Controls:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]
3. Weighing and Aliquoting:
-
Perform these tasks within a fume hood to control dust.
-
Use tools and equipment that are easy to decontaminate.
-
Handle the substance gently to avoid creating airborne dust.
4. In-Use Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory where this chemical is being handled.[6]
-
After handling, wash hands thoroughly with soap and water.[2]
5. Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[3] Do not dispose of it down the drain or in the regular trash.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the exposed person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
